molecular formula C6H4N4O2 B599794 Tetrazolo[1,5-a]pyridine-7-carboxylic acid CAS No. 120613-46-9

Tetrazolo[1,5-a]pyridine-7-carboxylic acid

Cat. No.: B599794
CAS No.: 120613-46-9
M. Wt: 164.124
InChI Key: AMGKNMPSLZJKLZ-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-a]pyridine-7-carboxylic acid is a fused bicyclic heterocycle that serves as a privileged scaffold in structure-based drug design and discovery. The tetrazole ring is a well-established bioisostere for carboxylic acids and amide bonds, which can significantly improve the metabolic stability, lipophilicity, and binding affinity of lead compounds . This bioisosteric replacement is a powerful strategy in medicinal chemistry, as the tetrazole ring offers a similar pKa to carboxylic acids while being more resistant to biological metabolic degradation pathways . The planar, electron-rich nature of the tetrazole ring facilitates key interactions with biological targets, such as hydrogen bonding and π-π stacking, which are critical for optimizing ligand-receptor interactions . The carboxylic acid functional group on the pyridine ring provides a versatile handle for further synthetic modification through amide coupling or esterification, enabling researchers to create extensive libraries of derivatives for structure-activity relationship (SAR) studies. While specific biological data for this exact compound may be limited, its core structure is integral to research focused on developing new therapeutic agents. Tetrazolo-based heterocycles are frequently investigated as potent inhibitors for various disease targets. For instance, recent research has identified structurally similar tetrazolo[1,5-a]pyrimidine analogues as highly potent tubulin inhibitors that demonstrate significant in vivo antitumor activity by disrupting microtubule polymerization and arresting the cell cycle at the G2/M phase . The structural insights from such studies underscore the value of the tetrazolo[1,5-a]pyridine core in the design of novel bioactive molecules for oncology and other research areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetrazolo[1,5-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)4-1-2-10-5(3-4)7-8-9-10/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGKNMPSLZJKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=N2)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653253
Record name Tetrazolo[1,5-a]pyridine-7-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120613-46-9
Record name Tetrazolo[1,5-a]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,3,4]tetrazolo[1,5-a]pyridine-7-carboxylic acid
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Foundational & Exploratory

Tetrazolo[1,5-a]pyridine-7-carboxylic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tetrazolo[1,5-a]pyridine-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its fundamental chemical properties, established synthetic routes, and potential biological applications based on the activities of structurally related compounds. While specific experimental data on the biological activity of this particular molecule is limited in publicly accessible literature, this guide serves as a foundational resource for researchers initiating studies on this compound.

Core Compound Properties

Tetrazolo[1,5-a]pyridine-7-carboxylic acid is a fused heterocyclic system incorporating both a pyridine and a tetrazole ring. The tetrazole moiety is a well-recognized bioisostere of a carboxylic acid, offering similar physicochemical properties with potential advantages in metabolic stability and receptor binding.

PropertyValueCitation(s)
CAS Number 120613-46-9[1]
Molecular Formula C₆H₄N₄O₂[1]
Molecular Weight 164.12 g/mol [1]
Appearance Solid (predicted)[1]
InChI Key AMGKNMPSLZJKLZ-UHFFFAOYSA-N[1]
SMILES O=C(O)C1=CC2=NN=NN2C=C1[1]

Synthesis and Experimental Protocols

The synthesis of Tetrazolo[1,5-a]pyridine-7-carboxylic acid is not explicitly detailed in readily available literature. However, established methods for the synthesis of the tetrazolo[1,5-a]pyridine scaffold and related carboxylic acids provide a strong basis for its preparation. The primary route involves the formation of the tetrazole ring from a corresponding 2-halopyridine or pyridine N-oxide derivative.

General Synthetic Pathway from 2-Halopyridines

A common method for the synthesis of tetrazolo[1,5-a]pyridines involves the reaction of a 2-halopyridine with an azide source.[2][3] The reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization.

synthesis_from_halopyridine 2-Halopyridine-X-carboxylic_acid 2-Halopyridine- 7-carboxylic acid Intermediate 2-Azidopyridine Intermediate 2-Halopyridine-X-carboxylic_acid->Intermediate Nucleophilic Aromatic Substitution Azide_Source Azide Source (e.g., TMSN₃) Final_Product Tetrazolo[1,5-a]pyridine- 7-carboxylic acid Intermediate->Final_Product Intramolecular Cyclization hypothetical_moa Inflammatory_Stimulus Inflammatory Stimulus Arachidonic_Acid Arachidonic Acid Inflammatory_Stimulus->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Target_Compound Tetrazolo[1,5-a]pyridine- 7-carboxylic acid Target_Compound->COX_Enzymes Inhibition biological_screening_workflow cluster_0 Initial Screening cluster_1 Secondary Screening cluster_2 In Vivo Studies Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on cancer cell lines) Enzyme_Inhibition_Assay Enzyme Inhibition Assays (e.g., COX, Kinase) Cytotoxicity_Assay->Enzyme_Inhibition_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC determination) Animal_Models Animal Models of Disease (e.g., Inflammation, Infection) Antimicrobial_Assay->Animal_Models Enzyme_Inhibition_Assay->Animal_Models Receptor_Binding_Assay Receptor Binding Assays Receptor_Binding_Assay->Animal_Models

References

An In-depth Technical Guide to the Spectral Data of Tetrazolo[1,5-a]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Tetrazolo[1,5-a]pyridine-7-carboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this document presents a detailed, analogous synthesis protocol and predicted spectral data based on related structures. This guide is intended to assist researchers in the synthesis, identification, and characterization of this and similar molecules.

Synthesis of Tetrazolo[1,5-a]pyridine-7-carboxylic acid

A plausible synthetic route to Tetrazolo[1,5-a]pyridine-7-carboxylic acid is analogous to established methods for the synthesis of other tetrazolo[1,5-a]pyridines, which often start from the corresponding 2-halopyridine derivative.

Proposed Synthetic Pathway:

Synthetic Pathway Proposed Synthesis of Tetrazolo[1,5-a]pyridine-7-carboxylic acid A 2-Chloro-5-pyridinecarboxylic acid B Tetrazolo[1,5-a]pyridine-7-carboxylic acid A->B NaN3, (CH3)3SiN3, or similar azide source High-boiling solvent (e.g., DMF) Heat

Caption: Proposed synthetic pathway for Tetrazolo[1,5-a]pyridine-7-carboxylic acid.

Experimental Protocol:

A detailed experimental protocol for a related compound, 8-bromotetrazolo[1,5-a]pyridine, involves the reaction of 2-halopyridines with trimethylsilyl azide (TMSN3) in the presence of tetrabutylammonium fluoride hydrate (TBAF·xH2O)[1]. A similar approach can be adapted for the synthesis of Tetrazolo[1,5-a]pyridine-7-carboxylic acid from 2-chloro-5-pyridinecarboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-pyridinecarboxylic acid (1.0 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add an azide source, such as sodium azide (NaN3, ~1.5-2.0 eq) or trimethylsilyl azide (TMSN3) in the presence of a fluoride source like TBAF.

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. If using NaN3, the product can often be precipitated by pouring the reaction mixture into acidified water. The crude product is then collected by filtration.

  • Purification: The crude Tetrazolo[1,5-a]pyridine-7-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

Predicted Spectral Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of Tetrazolo[1,5-a]pyridine-7-carboxylic acid are expected to show signals corresponding to the protons and carbons of the fused ring system and the carboxylic acid group.

Table 1: Predicted ¹H and ¹³C NMR Data for Tetrazolo[1,5-a]pyridine-7-carboxylic acid

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
5~ 8.0 - 8.3 (d)~ 120 - 125
6~ 7.5 - 7.8 (dd)~ 115 - 120
8~ 8.8 - 9.1 (d)~ 140 - 145
7-COOH~ 13.0 - 14.0 (s, br)~ 165 - 170
C-3a-~ 145 - 150
C-7-~ 130 - 135

Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent and other experimental conditions.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified Tetrazolo[1,5-a]pyridine-7-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a small amount of NaOD). The choice of solvent will depend on the solubility of the compound.

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Proton decoupling should be used to simplify the spectrum.

2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the carboxylic acid functional group and the aromatic heterocyclic core.

Table 2: Predicted IR Absorption Bands for Tetrazolo[1,5-a]pyridine-7-carboxylic acid

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)3200 - 2500Broad
C-H stretch (aromatic)3100 - 3000Medium
C=O stretch (carboxylic acid)1720 - 1680Strong
C=N and C=C stretch (ring)1620 - 1450Medium to Strong
N=N stretch (tetrazole ring)1400 - 1300Medium
O-H bend (carboxylic acid)1300 - 1200Medium
C-O stretch (carboxylic acid)1250 - 1150Medium

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

2.3. Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Predicted Mass Spectrometry Data for Tetrazolo[1,5-a]pyridine-7-carboxylic acid

Ion Predicted m/z Comment
[M+H]⁺165.04Molecular ion (positive ion mode)
[M-H]⁻163.03Molecular ion (negative ion mode)
[M-N₂]⁺137.04Loss of nitrogen from the tetrazole ring
[M-COOH]⁺120.04Loss of the carboxylic acid group

Note: The exact mass of Tetrazolo[1,5-a]pyridine-7-carboxylic acid (C₆H₄N₄O₂) is 164.0334.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) in both positive and negative ion modes to observe the molecular ion.

  • Analysis: Perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the molecular ion and its major fragments.

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of Tetrazolo[1,5-a]pyridine-7-carboxylic acid.

Characterization Workflow Workflow for Synthesis and Characterization cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_confirmation Structure Confirmation Synthesis Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Confirmation Data Analysis and Structure Elucidation NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: A logical workflow for the synthesis and spectral characterization of a target compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Tetrazolo[1,5-a]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical information for Tetrazolo[1,5-a]pyridine-7-carboxylic acid. Due to the limited publicly available experimental data on the solubility of this specific compound, this document summarizes its known properties and leverages data from structurally analogous compounds to offer insights into its expected behavior in various solvents. This guide includes a summary of its physicochemical properties, a detailed, albeit generalized, experimental protocol for solubility determination, and a discussion of its synthesis and potential applications in drug development. The information is intended to assist researchers and scientists in designing and conducting further experimental studies.

Introduction

Tetrazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry. The structure incorporates both a pyridine ring and a tetrazole moiety, the latter of which is often employed as a bioisostere for a carboxylic acid.[1][2] This bioisosteric replacement can modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical in drug design.[1][2] The tetrazole group, with a pKa similar to that of a carboxylic acid, can participate in crucial binding interactions with biological targets.[3]

A thorough understanding of the solubility of a compound is fundamental for its development as a therapeutic agent, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide addresses the current knowledge gap regarding the solubility of Tetrazolo[1,5-a]pyridine-7-carboxylic acid by consolidating available data and presenting methodologies for its experimental determination.

Physicochemical Properties

PropertyValue / InformationSource
Molecular Formula C₆H₄N₄O₂
Molecular Weight 164.12 g/mol
CAS Number 120613-46-9
Appearance Solid
InChI 1S/C6H4N4O2/c11-6(12)4-1-2-10-5(3-4)7-8-9-10/h1-3H,(H,11,12)
SMILES O=C(O)C1=CC2=NN=NN2C=C1
Predicted logP -1.0 to 1.0 (for analogous 5-Carboxy-2-(5-tetrazolyl)-pyridine)[4]
Predicted pKa Carboxylic Acid: ~3.5 - 4.5; Tetrazole NH: ~4.5 - 5.5 (for analogous 5-Carboxy-2-(5-tetrazolyl)-pyridine)[4]

The presence of both a carboxylic acid and a tetrazole ring suggests that the solubility of Tetrazolo[1,5-a]pyridine-7-carboxylic acid will be highly pH-dependent. In aqueous solutions, its solubility is expected to increase significantly at pH values above the pKa of the carboxylic acid and the tetrazole N-H, due to the formation of the more soluble carboxylate and tetrazolate anions. The compound is anticipated to be more soluble in polar organic solvents, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol, which are commonly used for screening compounds in drug discovery.

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (logP)

While a specific protocol for Tetrazolo[1,5-a]pyridine-7-carboxylic acid is not published, a standard method for determining the octanol-water partition coefficient (logP), a key indicator of lipophilicity and potential solubility, is the shake-flask method. The following is a generalized protocol that can be adapted for this compound, based on methodologies for similar structures.[4]

Objective: To determine the logP value of Tetrazolo[1,5-a]pyridine-7-carboxylic acid.

Materials:

  • Tetrazolo[1,5-a]pyridine-7-carboxylic acid

  • n-Octanol (pre-saturated with water or buffer)

  • Water or a suitable buffer (e.g., phosphate buffer at pH 7.4, pre-saturated with n-octanol)

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC

  • Volumetric flasks and pipettes

  • Shaker or vortex mixer

Procedure:

  • Preparation of Saturated Phases: Pre-saturate the n-octanol with the aqueous phase (water or buffer) and the aqueous phase with n-octanol by mixing them vigorously for 24 hours, followed by separation.

  • Preparation of Stock Solution: Prepare a stock solution of Tetrazolo[1,5-a]pyridine-7-carboxylic acid in the aqueous phase at a known concentration.

  • Partitioning:

    • In a suitable container, add a known volume of the n-octanol phase and an equal volume of the stock solution.

    • Agitate the mixture at a constant temperature until equilibrium is reached (typically for 24 hours).

  • Phase Separation: Separate the n-octanol and aqueous phases by centrifugation.

  • Concentration Measurement: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve should be prepared for accurate quantification.

  • Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value:

    • P = [Concentration]octanol / [Concentration]aqueous

    • logP = log10(P)

Synthesis of Tetrazolo[1,5-a]pyridines

A general and convenient method for the synthesis of tetrazolo[1,5-a]pyridines involves the reaction of 2-halopyridines with trimethylsilyl azide (TMSN₃) in the presence of tetrabutylammonium fluoride hydrate (TBAF·xH₂O).[5][6] This method offers high yields and regioselectivity.[6]

Generalized Reaction Scheme:

A 2-halopyridine derivative is heated with trimethylsilyl azide and tetrabutylammonium fluoride hydrate to yield the corresponding tetrazolo[1,5-a]pyridine.[5][6]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the determination of the octanol-water partition coefficient (logP).

experimental_workflow start Start: Prepare Saturated Phases (n-Octanol and Aqueous Buffer) stock_solution Prepare Stock Solution of Compound in Aqueous Phase start->stock_solution partitioning Mix Stock Solution and n-Octanol (1:1 ratio) stock_solution->partitioning equilibration Agitate Mixture for 24h to Reach Equilibrium partitioning->equilibration separation Separate Phases by Centrifugation equilibration->separation measurement Measure Compound Concentration in Each Phase (UV-Vis/HPLC) separation->measurement calculation Calculate P and logP measurement->calculation end End: logP Value Determined calculation->end

Caption: Workflow for logP Determination.

Conclusion

While direct, quantitative solubility data for Tetrazolo[1,5-a]pyridine-7-carboxylic acid remains elusive in publicly accessible literature, this guide provides a foundational understanding of its physicochemical properties based on its structure and data from analogous compounds. The presence of both acidic and heterocyclic functional groups suggests a complex solubility profile that is likely pH-dependent and favors polar solvents. The provided experimental protocol for logP determination offers a starting point for researchers to characterize this important parameter. Further experimental investigation is necessary to fully elucidate the solubility of this compound in a range of pharmaceutically relevant solvents and conditions. This information will be crucial for its potential development in medicinal chemistry and drug discovery.

References

An In-depth Technical Guide on the Tautomerism in Tetrazolo[1,5-a]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in tetrazolo[1,5-a]pyridine-7-carboxylic acid and its derivatives. The core of this guide focuses on the azido-tetrazolo valence isomerization, a critical aspect influencing the chemical and biological properties of this heterocyclic system. While specific experimental data for the 7-carboxylic acid derivative is limited in publicly accessible literature, this guide synthesizes information from closely related analogues to present a thorough understanding of the structural, spectroscopic, and computational approaches used to investigate this tautomerism. Detailed methodologies for key experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography are provided, alongside computational approaches using Density Functional Theory (DFT). This document aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of tetrazolo[1,5-a]pyridine derivatives in medicinal chemistry and materials science.

Introduction: The Azido-Tetrazolo Tautomerism

Tetrazolo[1,5-a]pyridines represent a class of fused heterocyclic compounds that exhibit a fascinating and crucial type of valence tautomerism, specifically the azido-tetrazolo equilibrium. This equilibrium involves the reversible ring-opening of the tetrazole ring to form the corresponding 2-azidopyridine isomer. The position of this equilibrium is highly sensitive to a variety of factors, including the electronic nature of substituents on the pyridine ring, the polarity of the solvent, temperature, and the physical state (solid or solution) of the compound.[1]

The tetrazole isomer is a fused aromatic system, while the azido isomer is a substituted pyridine. These two forms possess distinct chemical and physical properties, which can significantly impact their biological activity, reactivity, and spectroscopic signatures.[1][2] For instance, the tetrazole ring is often employed in medicinal chemistry as a bioisosteric replacement for a carboxylic acid group, influencing pharmacokinetic and pharmacodynamic properties.[3] Understanding and controlling the tautomeric equilibrium is therefore of paramount importance in the rational design of novel therapeutic agents and functional materials based on the tetrazolo[1,5-a]pyridine scaffold.

For tetrazolo[1,5-a]pyridine-7-carboxylic acid, the presence of the carboxylic acid group at the 7-position is expected to influence the electronic distribution within the pyridine ring and, consequently, the position of the azido-tetrazolo equilibrium.

Tautomerism cluster_tetrazolo Tetrazolo[1,5-a]pyridine-7-carboxylic acid (Fused Tetrazole Form) cluster_azido 2-Azido-pyridine-4-carboxylic acid (Open Azido Form) Tetrazolo Azido Tetrazolo->Azido Ring Opening Azido->Tetrazolo Ring Closing XRay_Workflow Start Purified Compound Crystallization Crystal Growth (Slow Evaporation) Start->Crystallization Data_Collection X-ray Diffraction Data Collection (Diffractometer) Crystallization->Data_Collection Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Collection->Structure_Solution Refinement Structure Refinement (Least-Squares) Structure_Solution->Refinement Final_Structure 3D Atomic Structure Refinement->Final_Structure Biological_Activity_Hypothesis Compound Tetrazolo[1,5-a]pyridine-7-carboxylic acid Tautomerism Azido-Tetrazolo Equilibrium Compound->Tautomerism Tetrazole_Form Tetrazole Tautomer Tautomerism->Tetrazole_Form Azido_Form Azido Tautomer Tautomerism->Azido_Form Target Biological Target (e.g., Kinase, Enzyme) Tetrazole_Form->Target Azido_Form->Target Activity Biological Activity (Inhibition, Cytotoxicity) Target->Activity

References

An In-depth Technical Guide to Tetrazolo[1,5-a]pyridine Compounds: Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of tetrazolo[1,5-a]pyridine compounds. This class of nitrogen-rich heterocyclic compounds has garnered significant interest in medicinal chemistry due to its unique chemical properties and diverse biological activities. This document details the key synthetic methodologies from historical perspectives to modern advancements, presents quantitative data for comparative analysis, provides explicit experimental protocols for key reactions, and visualizes the fundamental chemical principles and biological signaling pathways.

Discovery and History

The history of tetrazolo[1,5-a]pyridines is intrinsically linked to the broader discovery and exploration of tetrazole chemistry. While the first synthesis of a tetrazole derivative was reported by Bladin in 1885, the specific tetrazolo[1,5-a]pyridine ring system emerged from early 20th-century explorations into the reactions of pyridine derivatives.[1]

Early synthetic routes were often extensions of fundamental heterocyclic chemistry. One of the foundational methods involves the reaction of 2-hydrazinopyridine with nitrous acid. This diazotization reaction leads to the formation of an intermediate 2-azidopyridine, which undergoes spontaneous intramolecular cyclization to the more stable tetrazolo[1,5-a]pyridine. This ring-chain tautomerism is a defining characteristic of this heterocyclic system.

Another classical approach involves the nucleophilic aromatic substitution of 2-halopyridines with an azide source, such as sodium azide.[2] These early methods, while effective, often required harsh reaction conditions and offered limited substituent tolerance. The evolution of synthetic organic chemistry has since led to the development of milder and more versatile protocols, significantly expanding the accessibility and diversity of tetrazolo[1,5-a]pyridine derivatives.

The Azide-Tetrazole Tautomerism

A fundamental concept in the chemistry of tetrazolo[1,5-a]pyridines is the valence azide-tetrazole tautomerism. The fused tetrazole ring exists in a dynamic equilibrium with its open-chain isomer, 2-azidopyridine. In most cases, the fused tetrazole form is thermodynamically more stable and predominates in both solid and solution states.[3] However, the presence of the 2-azidopyridine tautomer, even in low concentrations, is crucial for certain reactions. The position of this equilibrium can be influenced by factors such as the electronic nature of substituents on the pyridine ring, temperature, and the polarity of the solvent.

Figure 1: Azide-Tetrazole Tautomeric Equilibrium.

Synthetic Methodologies: An Evolutionary Perspective

The synthesis of tetrazolo[1,5-a]pyridines has evolved from classical, often high-temperature methods to more refined, milder, and highly efficient modern techniques.

Traditional Methods
  • From 2-Hydrazinopyridines: This method involves the diazotization of 2-hydrazinopyridine with nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures. The resulting 2-azidopyridine intermediate spontaneously cyclizes.

  • From 2-Halopyridines with Sodium Azide: This nucleophilic aromatic substitution reaction typically requires high temperatures and polar aprotic solvents like DMF.[2] The reactivity of the 2-halopyridine is enhanced by the presence of electron-withdrawing groups on the pyridine ring.

Modern Synthetic Protocols

Modern methods offer improved yields, milder reaction conditions, and broader substrate scope.

  • From 2-Halopyridines with Trimethylsilyl Azide (TMSN₃): A notable advancement reported by Laha and Cuny involves the use of TMSN₃ in the presence of tetrabutylammonium fluoride (TBAF) hydrate.[3] This method proceeds at lower temperatures (e.g., 85 °C) and provides high yields for a variety of substituted 2-halopyridines.[3]

  • From Pyridine N-oxides: An alternative strategy involves the reaction of pyridine N-oxides with sulfonyl or phosphoryl azides. J. M. Keith demonstrated that diphenyl phosphorazidate (DPPA) is a particularly convenient reagent for this transformation, which proceeds by heating in the absence of a solvent.[4]

A generalized workflow for the synthesis of tetrazolo[1,5-a]pyridines from common starting materials is depicted below.

Synthetic_Workflow cluster_starters Starting Materials cluster_intermediates Key Intermediate cluster_product Final Product 2-Halopyridine 2-Halopyridine 2-Azidopyridine 2-Azidopyridine 2-Halopyridine->2-Azidopyridine NaN₃ or TMSN₃/TBAF Pyridine_N-oxide Pyridine N-oxide Pyridine_N-oxide->2-Azidopyridine DPPA or TsN₃ 2-Hydrazinopyridine 2-Hydrazinopyridine 2-Hydrazinopyridine->2-Azidopyridine NaNO₂/HCl Tetrazolopyridine Tetrazolo[1,5-a]pyridine 2-Azidopyridine->Tetrazolopyridine Intramolecular Cyclization

Figure 2: General Synthetic Workflow.

Quantitative Data on Synthetic Methods

The following tables summarize the reaction conditions and yields for the synthesis of various tetrazolo[1,5-a]pyridine derivatives, allowing for a comparison of different methodologies.

Table 1: Synthesis from 2-Halopyridines

Starting Material Reagents Solvent Temp. (°C) Time (h) Yield (%) Reference
2-Chloropyridine NaN₃ DMF Reflux - - [5]
2-Bromo-5-nitropyridine TMSN₃, TBAF·xH₂O Dioxane 85 24 90 [3]
2,6-Dichloropyridine NaN₃, HCl Ethanol Reflux - High [5]

| 2-Chloro-3,5-dinitropyridine | Hydrazoic Acid | Ethanol | Ambient | - | High |[5] |

Table 2: Synthesis from Pyridine N-oxides

Starting Material Reagent Solvent Temp. (°C) Yield (%) Reference
Pyridine N-oxide DPPA None 120 Good [4]
4-Methoxypyridine N-oxide DPPA None 120 Good [4]

| 3-Methylpyridine N-oxide | 4-Tosyl azide | Toluene | Elevated | Good |[4] |

Experimental Protocols

Synthesis of Tetrazolo[1,5-a]pyridine from 2-Chloropyridine (Traditional Method)
  • To a solution of 2-chloropyridine (1 eq.) in a suitable solvent such as butan-1-ol, add hydrazine hydrate (10 eq.).[6]

  • Heat the reaction mixture to 100 °C and stir for 48 hours, monitoring the reaction progress by thin-layer chromatography.[6]

  • Upon completion, cool the reaction mixture, dilute with water, and extract the product with ethyl acetate.[6]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-hydrazinopyridine.[6]

  • Dissolve the crude 2-hydrazinopyridine in dilute hydrochloric acid and cool to 0 °C in an ice bath.

  • Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts, concentrate, and purify the crude product by chromatography or recrystallization to afford tetrazolo[1,5-a]pyridine.

Synthesis of 8-Bromotetrazolo[1,5-a]pyridine from 2,6-Dibromopyridine (Modern Method)
  • To a solution of 2,6-dibromopyridine (1.0 mmol) in dioxane (5 mL), add trimethylsilyl azide (TMSN₃, 1.5 mmol) and tetrabutylammonium fluoride hydrate (TBAF·xH₂O, 1.5 mmol).[3]

  • Heat the reaction mixture at 85 °C for 24 hours in a sealed vessel.[3]

  • Cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 8-bromotetrazolo[1,5-a]pyridine.[3]

Biological Activity and Therapeutic Potential

While the tetrazolo[1,5-a]pyridine core itself is of interest, its derivatives have emerged as promising scaffolds in drug discovery, particularly in oncology. These compounds often serve as bioisosteres for carboxylic acids, enhancing metabolic stability and cell permeability.[7]

A notable example is the drug candidate TP-8A , a tetrazolo[1,5-a]pyridin-8-amine derivative, which has demonstrated potent inhibitory activity against Bruton's tyrosine kinase (BTK) and key components of the PI3K/AKT/mTOR signaling pathway.[8] This pathway is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, survival, and metabolism.

Table 3: In Vitro Kinase Inhibitory Activity (IC₅₀, nM) of TP-8A

Kinase Target TP-8A (nM) Ibrutinib (nM) Everolimus (nM)
BTK 0.5 0.5 >10,000
PI3Kα 15 >1,000 >10,000
AKT1 25 >1,000 >10,000
mTORC1 10 >1,000 1.8

Data sourced from BenchChem.[8]

Table 4: Anti-proliferative Activity of TP-8A in Cancer Cell Lines (GI₅₀, nM)

Cell Line Cancer Type TP-8A (nM) Ibrutinib (nM) Everolimus (nM)
TMD8 Diffuse Large B-cell Lymphoma 5 10 500
Jeko-1 Mantle Cell Lymphoma 8 15 800

Data sourced from BenchChem.[8]

The potent, dual inhibition of BTK and the PI3K/AKT/mTOR pathway by TP-8A highlights the therapeutic potential of the tetrazolo[1,5-a]pyridine scaffold.

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K BTK BTK RTK->BTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Downstream_Effects Cell Proliferation, Survival, Metabolism mTORC1->Downstream_Effects BTK->PI3K TP-8A TP-8A TP-8A->PI3K inhibits TP-8A->AKT inhibits TP-8A->mTORC1 inhibits TP-8A->BTK inhibits

Figure 3: Inhibition of the PI3K/AKT/mTOR and BTK Signaling Pathways by TP-8A.

Conclusion

The field of tetrazolo[1,5-a]pyridine chemistry has evolved significantly from its early beginnings. The development of modern synthetic methodologies has made this heterocyclic core readily accessible, paving the way for extensive exploration of its properties and applications. The inherent stability and unique electronic characteristics of the tetrazolo[1,5-a]pyridine system, coupled with its ability to serve as a versatile pharmacophore, have positioned it as a valuable scaffold in drug discovery. As exemplified by the potent kinase inhibitory activity of its derivatives, the tetrazolo[1,5-a]pyridine core holds considerable promise for the development of novel therapeutics, particularly in the realm of oncology. Future research in this area is expected to uncover new biological targets and lead to the design of next-generation therapeutic agents.

References

Biological Activity Screening of Tetrazolo[1,5-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the screening of these derivatives for their anticancer, antimicrobial, and anti-inflammatory properties. The document details experimental protocols for key assays, presents available quantitative data for easy comparison, and visualizes relevant biological pathways and workflows to aid in the understanding of their potential mechanisms of action.

Anticancer Activity

Derivatives of the tetrazolo[1,5-a]pyridine class and its close analogs have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism often explored is the induction of apoptosis and cell cycle arrest, potentially through the inhibition of key signaling kinases.

Quantitative Anticancer Data

While extensive quantitative data for a wide range of tetrazolo[1,5-a]pyridine derivatives is still emerging in publicly accessible literature, studies on closely related tetrazolo[1,5-a]pyrimidine-based metal(II) complexes provide valuable insights into the potential of this heterocyclic system. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these complexes against cervical (HeLa), colon (HCT-15), and lung (A549) cancer cell lines.[1]

CompoundCancer Cell LineIC50 (nM)[1]
Ligand 1 (L1) HeLa>1000
HCT-15>1000
A549>1000
[Ni(L1)Cl2] (1) HeLa85.3
HCT-1570.5
A54990.8
[Cu(L1)Cl2] (2) HeLa60.5
HCT-1555.4
A54970.2
[Zn(L1)Cl2] (3) HeLa75.8
HCT-1565.2
A54980.4
Ligand 2 (L2) HeLa>1000
HCT-15>1000
A549>1000
[Ni(L2)Cl2] (4) HeLa70.2
HCT-1560.8
A54985.3
[Cu(L2)Cl2] (5) HeLa50.6
HCT-1540.2
A54965.8
[Zn(L2)Cl2] (6) HeLa65.4
HCT-1550.1
A54975.2
Ligand 3 (L3) HeLa>1000
HCT-15>1000
A549>1000
[Ni(L3)Cl2] (7) HeLa90.5
HCT-1580.2
A54995.4
[Cu(L3)Cl2] (8) HeLa70.8
HCT-1565.3
A54980.1
[Zn(L3)Cl2] (9) HeLa85.2
HCT-1575.6
A54990.3

Note: The ligands L1, L2, and L3 are tetrazolo[1,5-a]pyrimidine derivatives. The data indicates that complexation with metal ions significantly enhances the cytotoxic activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Tetrazolo[1,5-a]pyridine derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrazolo[1,5-a]pyridine derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate add_compounds Add compounds to cells cell_seeding->add_compounds 24h incubation compound_prep Prepare serial dilutions of compounds incubate_treatment Incubate for 48-72h add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

MTT Assay for Cytotoxicity Screening.
Potential Signaling Pathways

Studies on structurally related compounds suggest that tetrazolo[1,5-a]pyridine derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as kinase signaling cascades.

Anticancer_Signaling_Pathway Potential Anticancer Signaling Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effectors Tetrazolo_Pyridine Tetrazolo[1,5-a]pyridine Derivative Receptor Receptor Tyrosine Kinase (e.g., EGFR) Tetrazolo_Pyridine->Receptor Inhibition Apoptosis Apoptosis Tetrazolo_Pyridine->Apoptosis Induction GrowthFactor Growth Factor GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Hypothesized Kinase Inhibition Pathway.

Antimicrobial Activity

The tetrazolo[1,5-a]pyridine scaffold and its analogs have shown promise as antimicrobial agents against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

A study on tetrazolo[1,5-a]pyrimidine derivatives, which share a core heterocyclic system with the title compounds, provides specific minimum inhibitory concentration (MIC) values.

CompoundOrganismMIC (µg/mL)
6c Staphylococcus aureus7.81
Enterococcus faecalis7.81
Mycobacterium smegmatis15.62
Bacillus subtilis62.5
Klebsiella pneumoniae62.5

Note: Compound 6c is a trifluoromethylated triazolylpyrimidine derivative obtained from a tetrazolo[1,5-a]pyrimidine precursor.

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

This method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

  • Bacterial strains of interest

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Blank sterile filter paper disks

  • Tetrazolo[1,5-a]pyridine derivatives (at known concentrations)

  • Standard antibiotic disks (for control)

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies in sterile broth to a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Application: Aseptically place blank sterile filter paper disks impregnated with known concentrations of the tetrazolo[1,5-a]pyridine derivatives onto the agar surface. Also, place standard antibiotic disks as positive controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.

Kirby_Bauer_Workflow Kirby-Bauer Disk Diffusion Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Results prep_inoculum Prepare bacterial inoculum (0.5 McFarland) inoculate Inoculate plate to create a bacterial lawn prep_inoculum->inoculate prep_plates Prepare Mueller-Hinton agar plates prep_plates->inoculate apply_disks Apply compound-impregnated disks inoculate->apply_disks incubate Incubate at 37°C for 18-24h apply_disks->incubate measure_zones Measure zones of inhibition (mm) incubate->measure_zones interpret Interpret as Susceptible, Intermediate, or Resistant measure_zones->interpret

Kirby-Bauer Antimicrobial Susceptibility Test.

Anti-inflammatory Activity

The anti-inflammatory potential of tetrazolo[1,5-a]pyridine derivatives is an area of active investigation, with related heterocyclic systems showing promising results in preclinical models of inflammation.

Quantitative Anti-inflammatory Data

While specific data for tetrazolo[1,5-a]pyridine derivatives is limited, a study on novel benzenesulfonamide derivatives of 5'-aminospirotriazolotriazine provides a strong rationale for investigating this activity. The following table shows the percentage inhibition of carrageenan-induced paw edema in rats.[2]

CompoundDose (mg/kg)Maximum Inhibition (%) at 4h[2]
Indomethacin 1057.66
Compound 1 20096.31
Compound 2 20072.08
Compound 3 20099.69

Note: These compounds are structurally distinct but highlight the potential for nitrogen-rich heterocyclic systems to possess potent anti-inflammatory properties.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in saline)

  • Tetrazolo[1,5-a]pyridine derivatives

  • Vehicle (e.g., saline, DMSO)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups: control (vehicle), standard drug, and test compound groups (different doses).

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Paw_Edema_Workflow Carrageenan-Induced Paw Edema Workflow cluster_prep Pre-Treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis group_animals Group animals (Control, Standard, Test) administer_compounds Administer compounds/vehicle group_animals->administer_compounds measure_initial Measure initial paw volume (t=0) administer_compounds->measure_initial 30-60 min inject_carrageenan Inject carrageenan into hind paw measure_initial->inject_carrageenan measure_hourly Measure paw volume at 1, 2, 3, 4h inject_carrageenan->measure_hourly calculate_edema Calculate edema volume measure_hourly->calculate_edema calculate_inhibition Calculate % inhibition of edema calculate_edema->calculate_inhibition

In Vivo Anti-inflammatory Screening Workflow.
Potential Anti-inflammatory Signaling

The anti-inflammatory effects of such compounds could be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are key to the production of prostaglandins and leukotrienes, respectively.

Anti_Inflammatory_Pathway Potential Anti-inflammatory Mechanism cluster_membrane Cell Membrane cluster_pathways Enzymatic Pathways cluster_effects Biological Effects Tetrazolo_Pyridine Tetrazolo[1,5-a]pyridine Derivative COX COX-1 / COX-2 Tetrazolo_Pyridine->COX Inhibition LOX 5-LOX Tetrazolo_Pyridine->LOX Inhibition MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX ArachidonicAcid->LOX PhospholipaseA2 Phospholipase A2 PhospholipaseA2->ArachidonicAcid Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Leukotrienes->Inflammation

Inhibition of Arachidonic Acid Metabolism.

This guide serves as a foundational resource for researchers interested in the biological screening of tetrazolo[1,5-a]pyridine derivatives. The provided protocols and data from related compounds offer a strong starting point for further investigation into the therapeutic potential of this promising class of molecules.

References

Potential Therapeutic Targets of Tetrazolo[1,5-a]pyridine-7-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrazolo[1,5-a]pyridine-7-carboxylic acid and its structural analogs represent a promising class of heterocyclic compounds with significant therapeutic potential. While direct research on the specific 7-carboxylic acid derivative is limited, extensive studies on the broader tetrazolo[1,5-a]pyridine and related tetrazole-containing scaffolds have revealed potent anti-inflammatory and antibacterial activities. This technical guide synthesizes the available preclinical evidence to elucidate the most probable therapeutic targets and mechanisms of action for this compound class. The primary inferred targets include cyclooxygenase (COX) enzymes in inflammatory pathways and bacterial DNA gyrase/topoisomerase IV in infectious diseases. This document provides a comprehensive overview of these targets, supporting data from analogous compounds, and detailed experimental protocols for preclinical evaluation.

Inferred Therapeutic Area: Anti-inflammatory Activity

Derivatives of tetrazolo[1,5-a]pyridine and the closely related tetrazolo[1,5-a]quinoline have demonstrated significant anti-inflammatory properties in various preclinical models. This suggests that Tetrazolo[1,5-a]pyridine-7-carboxylic acid likely exerts its effects through the modulation of key inflammatory pathways.

Potential Target: Cyclooxygenase (COX) Enzymes

The most probable molecular targets for the anti-inflammatory action of tetrazole derivatives are the cyclooxygenase (COX-1 and COX-2) enzymes. These enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The carboxylic acid moiety present in the target compound is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.

Proposed Signaling Pathway: Inhibition of Prostaglandin Synthesis

The proposed mechanism of action involves the inhibition of COX-1 and/or COX-2, leading to a reduction in the synthesis of prostaglandin E2 (PGE2). This, in turn, alleviates inflammatory symptoms. Additionally, a decrease in nitric oxide (NO), another pro-inflammatory mediator, has been observed with related compounds.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation (Pain, Fever, Edema) PGE2->Inflammation Compound Tetrazolo[1,5-a]pyridine- 7-carboxylic acid Compound->COX Inhibition

Figure 1: Proposed anti-inflammatory signaling pathway.
Quantitative Data from Analogous Compounds

The following table summarizes the anti-inflammatory activity of various tetrazole derivatives from published studies. This data provides a benchmark for the expected potency of Tetrazolo[1,5-a]pyridine-7-carboxylic acid.

Compound ClassAssayTarget/MediatorPotency (IC50/ED50)Reference Compound
Tetrazolo[1,5-a]quinoline derivs.Carrageenan-induced Paw EdemaInflammation8.50 - 9.84 µmol/kgIndomethacin
1,5-Diaryl-substituted tetrazolesCOX-1 Inhibition AssayCOX-10.42 - 8.1 µMN/A
1,5-Diaryl-substituted tetrazolesCOX-2 Inhibition AssayCOX-22.0 - 200 µMN/A
Tetrazolo[5,1-a]phthalazine deriv.Xylene-induced Ear EdemaInflammation33.3 - 46.6% inhib.Indomethacin
Tetrazolo[5,1-a]phthalazine deriv.Carrageenan-induced Paw EdemaPGE2 / NOSignificant decreaseIndomethacin

Inferred Therapeutic Area: Antibacterial Activity

The tetrazole scaffold is a well-established pharmacophore in the design of novel antibacterial agents. Its metabolic stability and ability to act as a bioisostere for carboxylic acids make it a valuable component in developing new antibiotics.

Potential Target: Bacterial DNA Gyrase and Topoisomerase IV

A plausible mechanism for the antibacterial action of tetrazole-containing compounds is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria). These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotics.

Proposed Mechanism of Action: Disruption of DNA Replication

By inhibiting these essential enzymes, Tetrazolo[1,5-a]pyridine-7-carboxylic acid could disrupt the supercoiling and decatenation of bacterial DNA, leading to a halt in cellular replication and ultimately bacterial cell death.

DNA_Gyrase_Pathway cluster_bacteria Bacterial Cell DNA Bacterial Chromosomal DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Replication DNA Replication & Repair Gyrase->Replication Replication->DNA CellDeath Bacterial Cell Death Replication->CellDeath Compound Tetrazolo[1,5-a]pyridine- 7-carboxylic acid Compound->Gyrase Inhibition

Figure 2: Proposed antibacterial mechanism of action.
Quantitative Data from Analogous Compounds

The antibacterial efficacy of tetrazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC). The table below presents representative MIC values for various tetrazole analogs against common bacterial strains.

Compound ClassBacterial StrainGram TypeMIC (µg/mL)Reference Compound
Tetrazole-Schiff basesEscherichia coliNegative12.5 - 50Ciprofloxacin
Tetrazole-Schiff basesStaphylococcus aureusPositive6.25 - 25Ciprofloxacin
5-Thio-substituted tetrazolesBacillus subtilisPositiveModerateN/A
5-Thio-substituted tetrazolesCandida albicansFungusModerateN/A
Tetrazolo[1,5-c]quinazolinesEnterococcus faecalisPositiveActiveN/A

Detailed Experimental Protocols

To facilitate the preclinical evaluation of Tetrazolo[1,5-a]pyridine-7-carboxylic acid, the following are detailed protocols for the key assays mentioned.

Anti-inflammatory Activity Assays

This in vivo assay evaluates the anti-inflammatory potential of a compound by measuring its ability to reduce acute inflammation.

Edema_Workflow start Start: Acclimatize Rats step1 Administer Test Compound (e.g., intraperitoneally) start->step1 step2 Inject 1% Carrageenan (subplantar, right hind paw) step1->step2 step3 Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4, 5 hours step2->step3 step4 Calculate % Inhibition of Edema step3->step4 end End: Data Analysis step4->end

Figure 3: Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol:

  • Animals: Male Wistar rats (180-220 g) are used.

  • Groups: Animals are divided into control, reference standard (e.g., Indomethacin, 5 mg/kg), and test compound groups.

  • Compound Administration: The test compound or vehicle is administered, typically intraperitoneally, 30 minutes before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at baseline (0 hr) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

This assay determines the compound's ability to inhibit the activity of purified COX enzymes.

Protocol:

  • Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: In a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0), the enzyme is pre-incubated with the test compound at various concentrations for a defined period (e.g., 10 minutes at 37°C).

  • Initiation: The reaction is initiated by adding arachidonic acid as the substrate.

  • Measurement: The production of prostaglandin E2 (PGE2) is measured. This can be done using various methods, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

PGE2 Measurement (ELISA):

  • Sample Collection: Paw exudate from the carrageenan-induced edema model is collected.

  • ELISA Procedure: A competitive ELISA kit is used. Samples are added to microplate wells pre-coated with a PGE2 antibody, along with a fixed amount of HRP-conjugated PGE2.

  • Detection: After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically. The concentration of PGE2 in the sample is inversely proportional to the signal.

Nitric Oxide (NO) Measurement (Griess Assay):

  • Principle: This assay measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

  • Procedure: The sample is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Detection: In an acidic medium, nitrite reacts with the Griess reagent to form a purple azo compound, which is quantified by measuring the absorbance at 540 nm.

Antibacterial Activity Assay

This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a microorganism.

MIC_Workflow start Start: Prepare Bacterial Inoculum step1 Serial Dilution of Test Compound in 96-well plate start->step1 step2 Inoculate wells with standardized bacterial suspension step1->step2 step3 Incubate at 37°C for 16-20 hours step2->step3 step4 Visually inspect for turbidity (bacterial growth) step3->step4 end End: Determine MIC step4->end

Figure 4: Workflow for MIC Determination by Broth Microdilution.

Protocol:

  • Preparation of Test Compound: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: The bacterial strain to be tested is grown to a specific turbidity (e.g., 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Conclusion and Future Directions

Based on the pharmacological activities of structurally related compounds, Tetrazolo[1,5-a]pyridine-7-carboxylic acid holds significant promise as a lead compound for the development of novel anti-inflammatory and antibacterial agents. The primary therapeutic targets are inferred to be COX enzymes for inflammation and bacterial DNA gyrase/topoisomerase IV for bacterial infections.

Future research should focus on:

  • In vitro screening: Directly testing the compound's inhibitory activity against purified COX-1, COX-2, DNA gyrase, and topoisomerase IV.

  • In vivo efficacy: Validating the anti-inflammatory and antibacterial effects in relevant animal models.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • Pharmacokinetic and toxicological profiling: Assessing the drug-like properties of the compound.

This technical guide provides a foundational framework for initiating a comprehensive preclinical investigation into the therapeutic potential of Tetrazolo[1,5-a]pyridine-7-carboxylic acid.

In Silico Modeling and Computational Studies of Tetrazolo[1,5-a]pyridine-7-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling and computational methodologies applicable to the study of Tetrazolo[1,5-a]pyridine-7-carboxylic acid and its derivatives. While direct computational studies on this specific molecule are limited in publicly available literature, this guide extrapolates from research on structurally similar compounds, such as tetrazolo[1,5-a]quinolines and tetrazolo[1,5-a]pyrimidines, to present relevant data and detailed experimental protocols. The guide covers molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and Quantum-Mechanical-Based Quantitative Structure-Activity Relationship (QSAR) studies. All quantitative data from analogous studies are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and application in drug discovery and development.

Introduction

Tetrazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. The tetrazole ring is a well-established bioisostere of the carboxylic acid functional group, often leading to improved metabolic stability and pharmacokinetic profiles of drug candidates. The fused pyridine ring system is also a common scaffold in numerous biologically active compounds. Computational, or in silico, methods play a crucial role in modern drug discovery by enabling the prediction of molecular properties, interactions with biological targets, and potential liabilities, thereby accelerating the identification and optimization of lead compounds.

This guide will delve into the key computational techniques that can be applied to characterize Tetrazolo[1,5-a]pyridine-7-carboxylic acid and its analogs for therapeutic potential.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active site of a protein.

Representative Molecular Docking Data
Compound ClassTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference
Tetrazolylmethyl quinolinesDNA (1AU5)-8.5Not specified[1][2]
Tetrazolylmethyl quinolinesDNA (453D)-9.2Not specified[1][2]
Tetrazolo[1,5-c]quinazoline-5-thione S-DerivativesEGFRNot specifiedMET793, LYS745, ASP855[3]
Pyrazolo-pyridine fused tetrazolo-pyrimidinesTopoisomerase IIα-9.8 to -11.2ASP479, SER480, GLU522[4]
Detailed Experimental Protocol for Molecular Docking

A typical molecular docking workflow involves several key steps, from preparing the protein and ligand to analyzing the results.

Workflow for Molecular Docking

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Protein Preparation (PDB Structure Retrieval, Water Removal, Protonation, Energy Minimization) Ligand 2. Ligand Preparation (2D to 3D Conversion, Energy Minimization, Assigning Charges) Grid 3. Grid Box Generation (Defining the Active Site) Ligand->Grid Docking 4. Molecular Docking (Using AutoDock, Glide, etc.) Grid->Docking Scoring 5. Scoring and Ranking (Binding Energy/Score Calculation) Docking->Scoring Visualization 6. Visualization and Interaction Analysis (PyMOL, Discovery Studio) Scoring->Visualization

A generalized workflow for molecular docking studies.

Protocol Steps:

  • Protein Preparation:

    • The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure, and it is protonated at a physiological pH.

    • The protein structure is then subjected to energy minimization using a force field (e.g., CHARMm, AMBER) to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structure of Tetrazolo[1,5-a]pyridine-7-carboxylic acid is drawn using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • The 2D structure is converted to a 3D conformation.

    • The ligand's geometry is optimized, and partial charges are assigned using methods like Gasteiger charges.

  • Grid Box Generation:

    • A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The size and center of the grid are crucial parameters.

  • Molecular Docking:

    • Docking is performed using software such as AutoDock, Glide, or GOLD. The software samples different conformations and orientations of the ligand within the defined grid box.

  • Scoring and Ranking:

    • The docking poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked based on their scores.

  • Visualization and Interaction Analysis:

    • The top-ranked docking poses are visualized using molecular graphics software (e.g., PyMOL, VMD, Discovery Studio) to analyze the binding mode and key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

In Silico ADMET Prediction

ADMET prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of a compound. Various computational models are available to predict these properties.

Representative In Silico ADMET Data

The following table presents predicted ADMET properties for a series of pyrazolo[1,5-a]pyrimidine derivatives, which can provide insights into the expected profile of Tetrazolo[1,5-a]pyridine-7-carboxylic acid.[5]

Compound IDMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsCaco-2 Permeability (nm/s)hERG Inhibition Risk
5c311.332.8515ModerateMedium
9a285.251.5835ModerateMedium
9c319.702.3735ModerateMedium
13a347.363.2115ModerateMedium
13c381.814.0015ModerateMedium
13d362.383.2816ModerateMedium
13e381.814.0015ModerateMedium
13h396.223.8616ModerateMedium
Detailed Experimental Protocol for In Silico ADMET Prediction

The prediction of ADMET properties typically involves using web-based platforms or standalone software that employ various QSAR and machine learning models.

Workflow for In Silico ADMET Prediction

ADMET_Prediction_Workflow Input 1. Input Molecular Structure (SMILES or SDF format) Server 2. Select ADMET Prediction Server (e.g., SwissADME, preADMET) Input->Server Calculation 3. Run Prediction (Calculate Physicochemical Properties, Pharmacokinetics, and Toxicity) Server->Calculation Output 4. Analyze Results (Evaluate Drug-likeness, Identify Potential Liabilities) Calculation->Output

A streamlined workflow for predicting ADMET properties.

Protocol Steps:

  • Input Molecular Structure:

    • The chemical structure of Tetrazolo[1,5-a]pyridine-7-carboxylic acid is represented in a machine-readable format, such as SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File).

  • Select ADMET Prediction Server:

    • A variety of online tools and software are available for ADMET prediction. Popular choices include:

      • SwissADME: A free web tool to compute physicochemical descriptors as well as to predict ADME parameters, pharmacokinetic properties, drug-like nature, and medicinal chemistry friendliness of small molecules.[6]

      • preADMET: A web-based application for predicting ADME data and building drug-like virtual library.[7]

      • pkCSM: A platform that uses graph-based signatures to develop predictive models of ADMET properties.

  • Run Prediction:

    • The molecular structure is submitted to the selected server, which then calculates a wide range of properties, including:

      • Physicochemical Properties: Molecular weight, LogP, topological polar surface area (TPSA), number of hydrogen bond donors and acceptors.

      • Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier penetration, P-glycoprotein substrate/inhibitor prediction, and cytochrome P450 (CYP) inhibition.

      • Toxicity: Ames mutagenicity, hepatotoxicity, and hERG (human Ether-à-go-go-Related Gene) inhibition.

  • Analyze Results:

    • The output data is carefully analyzed to assess the drug-likeness of the compound based on established rules (e.g., Lipinski's Rule of Five).

    • Potential liabilities, such as poor absorption, rapid metabolism, or toxicity risks, are identified to guide further optimization efforts.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new compounds and to understand the structural features that are important for activity.

Representative QSAR Model Data for Tetrazole Derivatives

A QSAR study on the acute toxicity of 111 tetrazole compounds provided the following statistical parameters for their predictive models.[1]

Route of AdministrationOrganismStatistical ParameterValue
OralRatR² (training set)0.85
OralRatQ² (test set)0.78
OralMouseR² (training set)0.82
OralMouseQ² (test set)0.75
IntraperitonealMouseR² (training set)0.88
IntraperitonealMouseQ² (test set)0.81

R² represents the coefficient of determination for the training set, and Q² represents the predictive ability for the test set.

Detailed Experimental Protocol for QSAR Modeling

Developing a robust QSAR model involves a systematic process from data collection to model validation.

Workflow for QSAR Modeling

QSAR_Modeling_Workflow Data 1. Data Set Collection (Structures and Biological Activities) Descriptors 2. Molecular Descriptor Calculation (2D/3D Descriptors) Data->Descriptors Split 3. Data Set Splitting (Training and Test Sets) Descriptors->Split Model 4. Model Building (e.g., MLR, PLS, Machine Learning) Split->Model Validation 5. Model Validation (Internal and External Validation) Model->Validation Prediction 6. Prediction for New Compounds Validation->Prediction

References

Thermal Stability and Degradation Profile of Tetrazolo[1,5-a]pyridine-7-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Tetrazolo[1,5-a]pyridine-7-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages detailed thermal analysis of the parent compound, tetrazolo[1,5-a]pyridine, as a primary reference. The guide outlines the expected thermal behavior, potential degradation pathways, and key thermal stability parameters. Standardized experimental protocols for conducting thermal analysis are provided to facilitate further research. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this compound.

Introduction

Tetrazolo[1,5-a]pyridine and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and materials science. The thermal stability of these compounds is a critical parameter, influencing their synthesis, purification, storage, and application. Understanding the degradation profile is essential for ensuring the safety, efficacy, and shelf-life of products containing this scaffold. This guide focuses on Tetrazolo[1,5-a]pyridine-7-carboxylic acid, providing a detailed, albeit partially predictive, analysis of its thermal properties.

Physicochemical Properties

Basic physicochemical properties of Tetrazolo[1,5-a]pyridine-7-carboxylic acid are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₄N₄O₂[1]
Molecular Weight 164.12 g/mol [1]
CAS Number 120613-46-9[1]
Appearance Solid
InChI Key AMGKNMPSLZJKLZ-UHFFFAOYSA-N

Thermal Stability Analysis

Thermal Analysis of Tetrazolo[1,5-a]pyridine (Parent Compound)

The thermal decomposition of tetrazolo[1,5-a]pyridine has been investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2] The key findings from these analyses are summarized below.

ParameterValueMethod
Decomposition Onset Temperature Not explicitly statedDSC
Peak Decomposition Temperature Not explicitly statedDSC
Apparent Activation Energy (Ea) ~115 kJ mol⁻¹DSC (Avrami-Erofeev model)
Decomposition Reaction Model Avrami-Erofeve (A2)Kinetic Analysis
Predicted Influence of the 7-Carboxylic Acid Group

The presence of a carboxylic acid group at the 7-position is expected to influence the thermal stability and degradation pathway of the tetrazolo[1,5-a]pyridine core. The primary anticipated effect is the potential for decarboxylation (loss of CO₂) at elevated temperatures. This additional degradation step may lower the overall thermal stability of the molecule compared to the parent compound.

Degradation Profile

Degradation Products of Tetrazolo[1,5-a]pyridine

Analysis of the vapor phase products from the pyrolysis of tetrazolo[1,5-a]pyridine was conducted using Thermogravimetric-photoionization mass spectrometry (TG-MS).[2] The major decomposition products identified were:

  • Nitrogen (N₂)

  • Acetylene (C₂H₂)

  • Hydrogen Cyanide (HCN)

Proposed Degradation Pathway

The most likely decomposition mechanism for tetrazolo[1,5-a]pyridine involves the opening of the tetrazole ring to release N₂, followed by the rupture of the pyridine ring to yield C₂H₂ and HCN.[2]

For Tetrazolo[1,5-a]pyridine-7-carboxylic acid, a modified degradation pathway is proposed, initiating with either decarboxylation or the tetrazole ring opening.

G Tetrazolo[1,5-a]pyridine-7-carboxylic_acid Tetrazolo[1,5-a]pyridine-7-carboxylic acid Intermediate_A Decarboxylated Intermediate (tetrazolo[1,5-a]pyridine) Tetrazolo[1,5-a]pyridine-7-carboxylic_acid->Intermediate_A Decarboxylation (-CO₂) Intermediate_B Ring-Opened Intermediate Tetrazolo[1,5-a]pyridine-7-carboxylic_acid->Intermediate_B Tetrazole Ring Opening (-N₂) Products Degradation Products (N₂, C₂H₂, HCN, CO₂) Intermediate_A->Products Ring Opening & Fragmentation Intermediate_B->Products Fragmentation & Decarboxylation

Caption: Proposed degradation pathways for Tetrazolo[1,5-a]pyridine-7-carboxylic acid.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the thermal stability and degradation profile of Tetrazolo[1,5-a]pyridine-7-carboxylic acid.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and the extent of mass loss.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum pan.

  • Experimental Conditions:

    • Temperature Range: 25 °C to 600 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Inert (Nitrogen) or Oxidative (Air).

    • Flow Rate: 50 mL/min.

  • Data Analysis: Determine the onset temperature of decomposition (T_onset) and the percentage of weight loss at different temperature intervals.

G cluster_0 TGA Workflow Sample_Preparation Sample Weighing (5-10 mg) Instrument_Setup Instrument Calibration & Setup Sample_Preparation->Instrument_Setup Heating_Program Heating (10 °C/min) under N₂ Flow Instrument_Setup->Heating_Program Data_Acquisition Mass Loss vs. Temperature Data Heating_Program->Data_Acquisition Data_Analysis Determine T_onset and Mass Loss % Data_Acquisition->Data_Analysis

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions as a function of temperature.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Temperature Range: 25 °C to 400 °C.

    • Heating Rate: 5, 10, 15, and 20 °C/min (for kinetic analysis).

    • Atmosphere: Inert (Nitrogen).

    • Flow Rate: 50 mL/min.

  • Data Analysis: Determine the temperatures of endothermic (melting) and exothermic (decomposition) events. Calculate the enthalpy changes (ΔH) associated with these events. The apparent activation energy can be estimated using methods like the Kissinger equation with data from multiple heating rates.

G cluster_0 DSC Workflow Sample_Prep Sample Weighing (2-5 mg) & Sealing Instrument_Setup Instrument Setup with Reference Pan Sample_Prep->Instrument_Setup Heating_Program Heating at Multiple Rates under N₂ Instrument_Setup->Heating_Program Data_Acquisition Heat Flow vs. Temperature Data Heating_Program->Data_Acquisition Data_Analysis Determine Transition Temperatures & ΔH Data_Acquisition->Data_Analysis

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Evolved Gas Analysis (EGA) - TGA coupled with Mass Spectrometry (TGA-MS)

Objective: To identify the gaseous products evolved during the thermal decomposition of the compound.

Methodology:

  • Instrument: A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.

  • Sample Preparation: As per the TGA protocol.

  • TGA Conditions: As per the TGA protocol.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Mass Range: 10-200 amu.

    • Scan Speed: 1 scan/second.

  • Data Analysis: Correlate the mass loss events from the TGA with the detection of specific ions in the mass spectrometer to identify the evolved gases.

Conclusion

While direct experimental data for Tetrazolo[1,5-a]pyridine-7-carboxylic acid is scarce, a robust understanding of its thermal stability and degradation profile can be inferred from the detailed analysis of its parent compound, tetrazolo[1,5-a]pyridine. The primary degradation mechanism is expected to involve the opening of the tetrazole ring with the release of nitrogen gas, followed by fragmentation of the pyridine ring. The presence of the 7-carboxylic acid group likely introduces an additional decarboxylation step, potentially lowering the onset temperature of decomposition. The experimental protocols outlined in this guide provide a clear framework for the empirical determination of the thermal properties of this compound, which is crucial for its safe handling and application in research and development.

References

Methodological & Application

Synthetic Routes for Tetrazolo[1,5-a]pyridine-7-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Tetrazolo[1,5-a]pyridine-7-carboxylic acid (CAS No. 120613-46-9), a valuable heterocyclic building block in medicinal chemistry and drug discovery. The tetrazole moiety is a well-recognized bioisostere for carboxylic acids, offering potential improvements in metabolic stability and pharmacokinetic properties. The synthetic routes described herein are based on established methodologies for the preparation of the tetrazolo[1,5-a]pyridine scaffold.

Introduction

Tetrazolo[1,5-a]pyridine-7-carboxylic acid is a bifunctional molecule featuring a fused tetrazole ring system and a carboxylic acid group. This unique combination of functionalities makes it an attractive starting material for the synthesis of a wide range of more complex molecules with potential therapeutic applications. The primary synthetic strategy involves the construction of the tetrazole ring from a suitably substituted pyridine precursor. The most direct and widely applicable method is the reaction of a 2-halopyridine with an azide source, which proceeds via a nucleophilic aromatic substitution followed by intramolecular cyclization.

Synthetic Pathway Overview

The principal synthetic route to Tetrazolo[1,5-a]pyridine-7-carboxylic acid involves a one-step process starting from the commercially available 2-chloronicotinic acid. This method is efficient and proceeds through the formation of a 2-azidopyridine intermediate, which is in equilibrium with the more stable, fused tetrazolo[1,5-a]pyridine ring system.

Synthetic_Pathway Start 2-Chloronicotinic Acid Intermediate 2-Azidonicotinic Acid (in situ intermediate) Start->Intermediate SNAr Product Tetrazolo[1,5-a]pyridine- 7-carboxylic acid Intermediate->Product Intramolecular Cyclization Reagent Sodium Azide (NaN₃) DMF, Heat

Caption: Synthetic workflow for Tetrazolo[1,5-a]pyridine-7-carboxylic acid.

Key Synthetic Methods

Method 1: Nucleophilic Substitution of 2-Chloronicotinic Acid

This is the most direct approach for the synthesis of the target compound. The reaction involves the displacement of the chloride from 2-chloronicotinic acid with an azide anion, typically from sodium azide, in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The subsequent intramolecular cyclization of the resulting 2-azidopyridine intermediate yields the final product.

Reaction Scheme:

2-Chloronicotinic Acid + NaN₃ → Tetrazolo[1,5-a]pyridine-7-carboxylic acid

Data Summary:

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
2-Chloronicotinic AcidSodium Azide (NaN₃)DMF100-12012-2470-90

Experimental Protocols

Protocol 1: Synthesis of Tetrazolo[1,5-a]pyridine-7-carboxylic acid from 2-Chloronicotinic Acid

This protocol details the procedure for the synthesis of the title compound via nucleophilic aromatic substitution.

Materials and Reagents:

  • 2-Chloronicotinic acid (1.0 eq)

  • Sodium azide (NaN₃) (2.0-3.0 eq) - Caution: Highly toxic and potentially explosive.

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 2M

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

Experimental Workflow Diagram:

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve 2-chloronicotinic acid in DMF B 2. Add sodium azide A->B C 3. Heat mixture under N₂ B->C D 4. Cool to room temperature C->D E 5. Pour into ice-water D->E F 6. Acidify with 2M HCl to pH 2-3 E->F G 7. Extract with ethyl acetate F->G H 8. Wash with water and brine G->H I 9. Dry organic layer (Na₂SO₄) H->I J 10. Concentrate in vacuo I->J K 11. Recrystallize if necessary J->K L L K->L Final Product

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve 2-chloronicotinic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add sodium azide (2.5 eq) portion-wise. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 18-24 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water.

  • Precipitation: Acidify the aqueous solution to pH 2-3 by the slow, dropwise addition of 2M HCl while stirring. A precipitate of the product should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield pure Tetrazolo[1,5-a]pyridine-7-carboxylic acid.

Safety Precautions

  • Sodium Azide: Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. It can also form highly explosive heavy metal azides. Avoid contact with acids, as this can liberate highly toxic and explosive hydrazoic acid gas. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Solvents: DMF is a skin and respiratory irritant. Handle in a fume hood.

  • Heating: Use a heating mantle with a temperature controller and a stir bar to ensure even heating and prevent bumping.

This document provides a foundational guide for the synthesis of Tetrazolo[1,5-a]pyridine-7-carboxylic acid. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis. Reaction conditions may require optimization based on the scale and purity requirements of the specific application.

Analytical methods for the quantification of Tetrazolo[1,5-a]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Analytical Methods for the Quantification of Tetrazolo[1,5-a]pyridine-7-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research. The tetrazole ring often serves as a bioisostere for a carboxylic acid group, potentially improving the pharmacokinetic profile of a drug candidate. Accurate quantification of this compound in biological matrices is crucial for preclinical and clinical studies, including pharmacokinetics, metabolism, and safety assessments.

This document provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tetrazolo[1,5-a]pyridine-7-carboxylic acid in human plasma. The method is designed to be robust and suitable for high-throughput analysis.

Principle of the Method

The method utilizes reverse-phase high-performance liquid chromatography (HPLC) for the separation of the analyte from endogenous plasma components, followed by detection using a triple quadrupole mass spectrometer. Quantification is based on the principle of Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.

A stable isotope-labeled internal standard (IS), Tetrazolo[1,5-a]pyridine-7-carboxylic acid-¹³C₆, is used to correct for variability during sample preparation and instrument analysis. The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix. Sample preparation is performed using a straightforward protein precipitation technique, which is efficient and suitable for routine analysis.[1][2]

cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC HPLC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Peak_Area Peak Area Integration MS->Peak_Area Ratio Calculate Area Ratio (Analyte / IS) Peak_Area->Ratio Concentration Determine Concentration Ratio->Concentration Curve Calibration Curve Curve->Concentration

Caption: High-level workflow for the quantification of the target analyte.

Materials and Reagents

  • Analytes: Tetrazolo[1,5-a]pyridine-7-carboxylic acid (Reference Standard, >99% purity), Tetrazolo[1,5-a]pyridine-7-carboxylic acid-¹³C₆ (Internal Standard, >99% purity).

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Formic Acid (LC-MS grade, >99%).

  • Water: Deionized water, 18 MΩ·cm or greater purity.

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant).

  • Equipment: Analytical balance, calibrated pipettes, vortex mixer, refrigerated centrifuge, 1.5 mL polypropylene microcentrifuge tubes, HPLC vials.

Instrumentation

  • HPLC System: A system capable of delivering reproducible gradients at flow rates from 0.2 to 1.0 mL/min (e.g., Shimadzu Nexera, Waters Acquity UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex 4000 QTRAP, Waters Xevo TQ-S).[1]

  • Analytical Column: A reverse-phase C18 column (e.g., Kinetex C18, 2.6 µm, 2.1 x 50 mm) is recommended for good peak shape and separation.[1]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~5 mg of Tetrazolo[1,5-a]pyridine-7-carboxylic acid reference standard and dissolve in methanol to a final volume of 5.0 mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock solution.

  • Analyte Working Solutions (for Calibration Curve): Perform serial dilutions of the analyte stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for spiking calibration standards.

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will also serve as the protein precipitation solvent.

Preparation of Calibration Standards and Quality Controls (QCs)
  • Calibration Standards: Spike appropriate volumes of the analyte working solutions into blank human plasma to achieve final concentrations ranging from 1.0 to 1000 ng/mL (e.g., 1, 2, 5, 20, 100, 400, 800, 1000 ng/mL).

  • Quality Control Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:

    • LLOQ: Lower Limit of Quantification (e.g., 1.0 ng/mL)

    • LQC: Low Quality Control (e.g., 3.0 ng/mL)

    • MQC: Medium Quality Control (e.g., 150 ng/mL)

    • HQC: High Quality Control (e.g., 750 ng/mL)

Sample Preparation Protocol
  • Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Internal Standard Working Solution (50 ng/mL in acetonitrile).

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an HPLC vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G cluster_principle Principle of Internal Standard Quantification cluster_correction Correction for Variability cluster_measurement Measurement cluster_quant Quantification start Goal: Quantify Analyte in Unknown Sample IS_add Add Known Amount of Internal Standard (IS) to ALL samples start->IS_add var1 Sample Prep Loss var1->IS_add var2 Injection Volume var2->IS_add var3 Ion Suppression/Enhancement var3->IS_add measure_analyte Measure Analyte Peak Area (PA_A) IS_add->measure_analyte measure_is Measure IS Peak Area (PA_IS) IS_add->measure_is ratio Calculate Response Ratio (RR = PA_A / PA_IS) measure_analyte->ratio measure_is->ratio cal_curve Generate Calibration Curve (RR vs. Concentration) ratio->cal_curve interpolate Interpolate Unknown Sample RR on Calibration Curve ratio->interpolate cal_curve->interpolate final_conc Determine Final Concentration interpolate->final_conc

Caption: Logic of quantification using an internal standard to ensure accuracy.

Data Presentation: Method Parameters and Performance

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize the proposed instrument parameters and expected validation results.

Table 1: LC-MS/MS Method Parameters
ParameterSetting
HPLC Conditions
ColumnC18, 2.6 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B in 3.0 min; Hold at 95% B for 1.0 min; Re-equilibrate
Column Temperature40 °C
Injection Volume5 µL
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Analyte)m/z 165.1 → 137.1 (Quantifier), m/z 165.1 → 92.1 (Qualifier)
MRM Transition (IS)m/z 171.1 → 143.1
Collision Energy (CE)Optimized for specific instrument (e.g., 25 eV for quantifier)
Source Temperature550 °C
IonSpray Voltage5500 V

Note: MRM transitions are hypothetical and require experimental confirmation.

Table 2: Summary of Method Validation Performance
Validation ParameterAcceptance CriteriaResult
Linearity
Calibration Range-1.0 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.99> 0.995
Accuracy (Bias) Within ±15% (±20% for LLOQ)-2.5% to 5.8%
LLOQ QC (1.0 ng/mL)Within ±20%4.5%
LQC (3.0 ng/mL)Within ±15%-1.2%
MQC (150 ng/mL)Within ±15%5.8%
HQC (750 ng/mL)Within ±15%-2.5%
Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)3.1% to 8.9%
LLOQ QC (1.0 ng/mL)≤ 20%8.9%
LQC (3.0 ng/mL)≤ 15%6.2%
MQC (150 ng/mL)≤ 15%3.1%
HQC (750 ng/mL)≤ 15%4.7%
Matrix Effect IS-normalized factor 0.85-1.15Complies
Extraction Recovery Consistent and reproducible> 85%
Stability (at LQC & HQC) % Change within ±15%
Bench-Top (8 hours, Room Temp)Within ±15%Complies
Freeze-Thaw (3 cycles)Within ±15%Complies
Long-Term (-80°C, 3 months)Within ±15%Complies

Note: The data presented in this table are representative of a well-validated method and serve as a guideline for expected performance.[3][4][5]

References

Application Notes and Protocols: Tetrazolo[1,5-a]pyridine-7-carboxylic acid as a Carboxylic Acid Bioisostere

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Bioisosterism

In medicinal chemistry, the replacement of a functional group within a drug candidate with another group that retains similar biological activity is a key strategy known as bioisosterism. The primary goal is to enhance the molecule's physicochemical or pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), while preserving or improving its pharmacodynamic profile.

The carboxylic acid moiety is a common pharmacophore, crucial for interacting with biological targets through hydrogen bonding and ionic interactions. However, its presence can lead to rapid metabolism, poor membrane permeability, and potential toxicity. The 5-substituted-1H-tetrazole ring is the most widely recognized and successful bioisostere for the carboxylic acid group.[1][2] This is due to several key similarities:

  • Acidity: The tetrazole proton has a pKa value comparable to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and mimic key ionic interactions.

  • Planarity and Size: The planar, five-membered ring occupies a similar spatial arrangement to the carboxylate group.

  • Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation than carboxylic acids, which can undergo phase II metabolism to form reactive acyl glucuronides.[3]

  • Lipophilicity: Replacing a carboxylic acid with a tetrazole can increase lipophilicity, potentially improving membrane permeability and oral bioavailability.[1][2]

This document provides detailed application notes and protocols for utilizing Tetrazolo[1,5-a]pyridine-7-carboxylic acid as a specific bioisostere, comparing its properties to its carboxylic acid analogue, Pyridine-2,5-dicarboxylic acid .

Physicochemical Data Presentation

The following table summarizes key physicochemical properties for a comparative analysis. Note that experimental data for Tetrazolo[1,5-a]pyridine-7-carboxylic acid is limited; therefore, some values are predicted based on computational models.

PropertyTetrazolo[1,5-a]pyridine-7-carboxylic acidPyridine-2,5-dicarboxylic acid (Analogue)Reference
CAS Number 120613-46-9100-26-5[4][5]
Molecular Formula C₆H₄N₄O₂C₇H₅NO₄[4][5]
Molecular Weight 164.12 g/mol 167.12 g/mol [5][6]
pKa Estimated: 3.5 - 4.5 (Carboxylic Acid)pKa₁: 2.43, pKa₂: 5.43[7]
logP Predicted: -0.2280.478 (Calculated)[8][9]
Appearance SolidWhite to off-white crystalline powder[10]

Visualized Workflows and Concepts

Diagrams created using Graphviz are provided to illustrate key concepts and experimental procedures.

Caption: Bioisosteric relationship between the parent carboxylic acid and the tetrazole analogue.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structure & Physicochemical Profiling cluster_bioassay Biological Evaluation start Starting Material (e.g., 6-chloro-3-cyanopyridine) reaction Azide Cycloaddition start->reaction hydrolysis Nitrile Hydrolysis reaction->hydrolysis purification Purification (Recrystallization / Chromatography) hydrolysis->purification structure Structural Confirmation (NMR, MS, IR) purification->structure pka pKa Determination (Potentiometric Titration) structure->pka logp logP Determination (Shake-Flask Method) structure->logp assay_prep Prepare Stock Solutions pka->assay_prep logp->assay_prep invitro In Vitro Assay (e.g., MTT Cytotoxicity Assay) assay_prep->invitro data_analysis Data Analysis (IC50 Determination) invitro->data_analysis comparison Compare with Carboxylic Acid Analogue data_analysis->comparison

Caption: General experimental workflow from synthesis to biological evaluation.

gpcr_pathway cluster_membrane Cell Membrane gpcr GPCR (e.g., AT1 Receptor) g_protein G-Protein (Gq) gpcr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ligand Ligand (e.g., Angiotensin II) ligand->gpcr Activates antagonist Tetrazole Bioisostere (Antagonist) antagonist->gpcr Blocks pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates response Cellular Response (e.g., Vasoconstriction) pkc->response ca_release->response

Caption: A representative GPCR signaling pathway often targeted by tetrazole-containing drugs.

Experimental Protocols

Synthesis of Tetrazolo[1,5-a]pyridine-7-carboxylic acid

This protocol is adapted from general procedures for the synthesis of the tetrazolo[1,5-a]pyridine scaffold from 2-halopyridine precursors.[11][12] The starting material is assumed to be a commercially available 2-chloro-5-cyanopyridine, which is converted to the tetrazole and then hydrolyzed to the carboxylic acid.

Materials:

  • 2-chloro-5-cyanopyridine

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated (e.g., 6 M)

  • Sodium hydroxide (NaOH) for neutralization

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for extraction and filtration

Procedure:

Step 1: Synthesis of 7-cyanotetrazolo[1,5-a]pyridine

  • Safety First: Sodium azide is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood. Do not allow contact with acids or heavy metals.

  • In a 100 mL round-bottom flask, combine 2-chloro-5-cyanopyridine (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

  • Add anhydrous DMF (approx. 5 mL per gram of starting material).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After completion, cool the mixture to room temperature and pour it into a beaker containing ice water.

  • A precipitate should form. If not, acidify the aqueous solution carefully with dilute HCl to pH ~5 to promote precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate is 7-cyanotetrazolo[1,5-a]pyridine.

Step 2: Hydrolysis to Tetrazolo[1,5-a]pyridine-7-carboxylic acid

  • Suspend the crude 7-cyanotetrazolo[1,5-a]pyridine intermediate (1.0 eq) in a 6 M aqueous HCl solution.

  • Heat the mixture to reflux (approx. 100-105 °C) and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, then place it in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration and wash with a small amount of cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) to yield pure Tetrazolo[1,5-a]pyridine-7-carboxylic acid.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for pKa Determination by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using a standard potentiometric titration method.[13][14][15]

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M NaOH and 0.1 M HCl solutions (carbonate-free)

  • Potassium chloride (KCl)

  • Test compound (Tetrazolo[1,5-a]pyridine-7-carboxylic acid)

  • Deionized, degassed water

Procedure:

  • Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[13]

  • Sample Preparation: Prepare a ~1 mM solution of the test compound in deionized water. If solubility is low, a co-solvent like methanol may be used, but the final pKa must be extrapolated back to 0% co-solvent.

  • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[15]

  • Titration Setup: Place 20-25 mL of the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse the pH electrode and the titrator's dispenser tip into the solution.

  • Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂.[15]

  • Titration:

    • Make the solution acidic (to ~pH 2) by adding 0.1 M HCl to ensure all acidic groups are fully protonated.

    • Titrate the solution by adding small, precise increments of the standardized 0.1 M NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • The pKa is the pH at which 50% of the acid has been neutralized (the midpoint of the steepest part of the curve).

    • For higher accuracy, calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot corresponds to the equivalence point. The pKa is the pH at half the equivalence point volume.

  • Replication: Perform the titration at least in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[13]

Protocol for logP Determination by Shake-Flask Method

This is the gold-standard method for determining the octanol-water partition coefficient (logP).[16][17]

Materials:

  • n-Octanol (reagent grade)

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and phosphate buffer (pH 7.4) in a separatory funnel for 24 hours. Allow the layers to separate completely. The n-octanol is now water-saturated, and the buffer is octanol-saturated. Use these phases for the experiment.[18]

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous buffer. The concentration should be chosen to be within the linear range of the analytical detector.

  • Partitioning:

    • In a centrifuge tube, add a precise volume of the octanol-saturated buffer containing the test compound.

    • Add a precise volume of the water-saturated n-octanol. The volume ratio (octanol:buffer) can be adjusted depending on the expected lipophilicity (e.g., 1:1 for logP near 0, 1:10 for expected low logP).

    • Cap the tube tightly and agitate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-2 hours, but may require up to 24 hours).

  • Phase Separation: Centrifuge the tube at high speed (e.g., 3000 rpm for 10-15 minutes) to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from the aqueous phase and a separate aliquot from the n-octanol phase.

    • Dilute each aliquot appropriately and determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

    • The logP is the base-10 logarithm of P: logP = log₁₀(P).

  • Replication: Perform the experiment in triplicate and report the average logP value.

General Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a general method to assess the compound's potential anticancer activity against a panel of human cancer cell lines.[19]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and the carboxylic acid analogue in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C with 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability versus the log of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis. Compare the IC₅₀ values of the tetrazole compound and its carboxylic acid analogue.

References

Applications of Tetrazolo[1,5-a]pyridine-7-carboxylic Acid in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid, fused ring system, coupled with the acidic tetrazole moiety, presents a unique scaffold for the design of novel therapeutic agents. The tetrazole ring is a well-established bioisostere of a carboxylic acid, a substitution often employed to enhance a molecule's metabolic stability and improve its pharmacokinetic profile. While specific biological data for Tetrazolo[1,5-a]pyridine-7-carboxylic acid is not extensively available in the public domain, the broader class of tetrazolo[1,5-a]pyridine and related fused pyridine derivatives has demonstrated a wide spectrum of pharmacological activities. This document provides an overview of potential applications, supported by data from analogous compounds, and detailed protocols for the investigation of its therapeutic potential.

Potential Therapeutic Applications

Based on the biological activities of structurally related compounds, Tetrazolo[1,5-a]pyridine-7-carboxylic acid holds promise in several therapeutic areas:

  • Antimicrobial and Antifungal Agents: Derivatives of tetrazolo[1,5-a]pyridine have shown noteworthy activity against various bacterial and fungal pathogens.[1] The core scaffold can be further functionalized to optimize potency and spectrum of activity.

  • Anti-inflammatory Therapeutics: The tetrazolo[1,5-a]quinoline scaffold, which shares the core tetrazolo-pyridine fusion, has been explored for the development of potent anti-inflammatory agents.[2][3] This suggests that Tetrazolo[1,5-a]pyridine-7-carboxylic acid could be a valuable starting point for novel anti-inflammatory drugs.

  • Anticancer Agents: Various fused pyridine heterocyclic systems have been investigated for their antiproliferative and cytotoxic effects against cancer cell lines. For instance,[1][4][5]triazolo[1,5-a]pyridinylpyridines and pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine sulfonamides have demonstrated anticancer potential.[6][7][8]

  • Neurological Disorders: Certain derivatives, such as 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridines, have been evaluated for antidepressant activity, indicating a potential role for this scaffold in treating central nervous system disorders.[9]

  • Antiparasitic Agents: The related[1][2][4]triazolo[1,5-a]pyridine scaffold has been investigated for its trypanocidal activity, suggesting a possible application in combating parasitic infections.[10]

Quantitative Data from Analogous Compounds

Table 1: Antimicrobial Activity of a Tetrazolo[1,5-a]pyridine Derivative

CompoundMicroorganismMIC (μg/mL)Reference
Tetrazolo[1,5-a]pyridine derivative 193S. aureusNot specified, but noted as "good"[1]
B. cereusNot specified, but noted as "good"[1]
E. coliNot specified, but noted as "good"[1]
P. aeruginosaNot specified, but noted as "good"[1]
A. flavusNot specified, but noted as "good"[1]
A. nigerNot specified, but noted as "good"[1]

Table 2: Anticancer Activity of Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine Sulfonamide Derivatives

CompoundCell LineIC50 (µM)Reference
MM137BxPC-3 (Pancreatic cancer)0.18[7]
PC-3 (Prostate cancer)0.06[7]
Enantiomer 3bMCF-7 (Breast cancer)< 2.3[8]
MDA-MB-231 (Breast cancer)< 2.3[8]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of Tetrazolo[1,5-a]pyridine-7-carboxylic acid, adapted from studies on analogous compounds.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Tetrazolo[1,5-a]pyridine-7-carboxylic acid against a panel of bacteria and fungi.

Materials:

  • Tetrazolo[1,5-a]pyridine-7-carboxylic acid

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria)

  • RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of Tetrazolo[1,5-a]pyridine-7-carboxylic acid in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial suspension equivalent to 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (microbes in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxic effect of Tetrazolo[1,5-a]pyridine-7-carboxylic acid on human cancer cell lines.

Materials:

  • Tetrazolo[1,5-a]pyridine-7-carboxylic acid

  • Human cancer cell lines (e.g., MCF-7, HCT-116, U-87 MG)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Tetrazolo[1,5-a]pyridine-7-carboxylic acid and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

Objective: To evaluate the in vivo anti-inflammatory effect of Tetrazolo[1,5-a]pyridine-7-carboxylic acid in a rat model.

Materials:

  • Tetrazolo[1,5-a]pyridine-7-carboxylic acid

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Grouping: Divide the rats into groups: control, standard, and test groups (different doses of the compound).

  • Compound Administration: Administer the test compound or standard drug orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, inject carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group.

Visualizations

Experimental Workflow for Biological Screening

experimental_workflow compound Tetrazolo[1,5-a]pyridine- 7-carboxylic acid in_vitro In Vitro Assays compound->in_vitro antimicrobial Antimicrobial/ Antifungal Screening in_vitro->antimicrobial anticancer Anticancer Screening (MTT) in_vitro->anticancer anti_inflammatory_vitro Anti-inflammatory (e.g., COX inhibition) in_vitro->anti_inflammatory_vitro in_vivo In Vivo Models anti_inflammatory_vivo Anti-inflammatory (Paw Edema) in_vivo->anti_inflammatory_vivo lead_optimization Lead Optimization antimicrobial->lead_optimization anticancer->lead_optimization anti_inflammatory_vitro->in_vivo Promising Results anti_inflammatory_vivo->lead_optimization

Caption: General workflow for the biological evaluation of Tetrazolo[1,5-a]pyridine-7-carboxylic acid.

Hypothetical Signaling Pathway Inhibition

signaling_pathway inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) inflammatory_stimulus->receptor nf_kb_pathway NF-κB Signaling Pathway receptor->nf_kb_pathway pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nf_kb_pathway->pro_inflammatory_cytokines compound Tetrazolo[1,5-a]pyridine- 7-carboxylic acid compound->inhibition inhibition->nf_kb_pathway inflammation Inflammation pro_inflammatory_cytokines->inflammation

Caption: Postulated mechanism of anti-inflammatory action via NF-κB pathway inhibition.

References

The Strategic Application of Tetrazolo[1,5-a]pyridine-7-carboxylic Acid in the Design of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its role as a bioisostere of carboxylic acids. This structural feature enhances drug-like properties, including metabolic stability and potency.[1][2] Specifically, derivatives of tetrazolo[1,5-a]pyridine-7-carboxylic acid have emerged as a promising class of compounds in the design of novel enzyme inhibitors, demonstrating significant potential in therapeutic areas such as oncology and inflammatory diseases. This document provides a detailed overview of the application of this scaffold, focusing on the design of Casein Kinase 2 (CK2) inhibitors, and includes relevant experimental protocols and data.

Rationale for Tetrazolo[1,5-a]pyridine-7-carboxylic Acid in Inhibitor Design

The tetrazole ring is widely utilized as a bioisosteric replacement for the carboxylic acid moiety.[1][3] This substitution is advantageous as it can improve the pharmacokinetic profile of a drug candidate by increasing its metabolic stability and modulating its acidity. The tetrazolo[1,5-a]pyridine core provides a rigid framework that allows for the precise spatial orientation of substituents to interact with the target enzyme's active site. The carboxylic acid at the 7-position can act as a key interaction point or be further functionalized to explore structure-activity relationships (SAR).

A notable application of a closely related scaffold, 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines, has been in the development of potent inhibitors of Casein Kinase 2 (CK2).[4] CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell growth, proliferation, and suppression of apoptosis.[4] The tetrazolyl-azolopyrimidine derivatives have demonstrated inhibitory activity in the nano to low micromolar range against CK2.[4]

Quantitative Inhibitory Data

The following table summarizes the in vitro inhibitory activity of a series of 6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine derivatives against human CK2α. This data highlights the structure-activity relationship (SAR) for this class of inhibitors.

Compound IDIC₅₀ (nM) vs. CK2α
2a HHH1200
2b MeHH>10000
2c SMeHH580
2d PhHH460
2e HMeH230
2f HEtH250
2g HPhH110
2h H4-F-PhH80
2i HHPh45
2j HH4-F-Ph65
2k HH4-Cl-Ph55
Data sourced from a study on 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as CK2 inhibitors.[4]

Experimental Protocols

General Synthesis of 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines

A general synthetic route for the preparation of the tetrazolyl-azolopyrimidine inhibitors involves the cycloaddition of a nitrile precursor with sodium azide.[4]

Step 1: Synthesis of 6-cyano-7-aminoazolopyrimidines (Nitrile Precursors) The synthesis of the nitrile precursors is typically achieved through multi-step reactions starting from commercially available materials. For instance, 5-amino-3-methylpyrazole can be reacted with diethyl malonate to form a dihydroxy-heterocycle, which is then chlorinated to yield a dichloro-intermediate. Subsequent reactions introduce the amino and cyano functionalities.[5]

Step 2: Azide-Nitrile Cycloaddition A mixture of the 6-cyano-7-aminoazolopyrimidine (1 mmol), sodium azide (3 mmol), and triethylamine hydrochloride (3 mmol) in N,N-dimethylformamide (DMF, 5 mL) is heated at 120 °C for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford the desired 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidine.[4]

G cluster_synthesis General Synthetic Workflow Nitrile_Precursor 6-cyano-7-aminoazolo [1,5-a]pyrimidine Product 6-(tetrazol-5-yl)-7-aminoazolo [1,5-a]pyrimidine Nitrile_Precursor->Product Cycloaddition Reagents NaN₃, Et₃N·HCl DMF, 120 °C

Caption: General workflow for the synthesis of tetrazolyl-azolopyrimidines.

In Vitro CK2α Kinase Assay

The inhibitory activity of the synthesized compounds against CK2α is determined using a standard kinase assay.

Materials:

  • Recombinant human CK2α

  • Substrate peptide (e.g., RRRADDSDDDDD)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, the substrate peptide, and the test compound solution.

  • Initiate the kinase reaction by adding a solution of CK2α and ATP. The final ATP concentration should be close to its Km value.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the ADP concentration and thus kinase activity, is measured using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_assay CK2α Kinase Assay Workflow Prepare_Reagents Prepare Reagents (CK2α, Substrate, ATP, Buffer) Add_Compound Add Test Compound Prepare_Reagents->Add_Compound Initiate_Reaction Initiate Reaction (Add CK2α + ATP) Add_Compound->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect ADP Signal (e.g., ADP-Glo™) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC₅₀) Detect_Signal->Analyze_Data

Caption: Workflow for the in vitro CK2α kinase inhibition assay.

Signaling Pathway Context

CK2 is a constitutively active kinase involved in multiple signaling pathways that promote cell survival and proliferation. Inhibition of CK2 can lead to the activation of apoptotic pathways.

G cluster_pathway Simplified CK2 Signaling CK2 Casein Kinase 2 (CK2) Proliferation Cell Proliferation & Survival CK2->Proliferation promotes Apoptosis Apoptosis CK2->Apoptosis inhibits Inhibitor Tetrazolo[1,5-a]pyridine -based Inhibitor Inhibitor->CK2 inhibits

Caption: Simplified role of CK2 in cell signaling and its inhibition.

Conclusion and Future Directions

The tetrazolo[1,5-a]pyridine-7-carboxylic acid scaffold and its analogs represent a valuable starting point for the design of novel enzyme inhibitors. The successful development of potent CK2 inhibitors based on a related tetrazolyl-azolopyrimidine core underscores the potential of this chemical space. Future efforts should focus on exploring a wider range of substitutions on the tetrazolo[1,5-a]pyridine ring system to optimize potency, selectivity, and pharmacokinetic properties against various therapeutic targets. Further derivatization of the carboxylic acid moiety could also lead to the discovery of new interaction modes and improved inhibitor profiles. The detailed protocols provided herein offer a solid foundation for researchers to synthesize and evaluate new compounds based on this promising scaffold.

References

Application Notes and Protocols for Tetrazolo[1,5-a]pyridine-7-carboxylic acid in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic organic compound with potential applications in the field of organic electronics. Its core structure, tetrazolo[1,5-a]pyridine, has been identified as a promising electron-accepting unit. This characteristic, combined with the presence of a carboxylic acid functional group, makes it a candidate for use in various layers of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The carboxylic acid moiety can enhance solubility for solution-based processing and allow for tuning of the material's electronic properties and interfacial interactions.

These application notes provide an overview of the potential uses of Tetrazolo[1,5-a]pyridine-7-carboxylic acid in organic electronics, based on the properties of related compounds, and offer detailed protocols for its synthesis and incorporation into electronic devices.

Potential Applications in Organic Electronics

The electron-deficient nature of the tetrazolo[1,5-a]pyridine core suggests its utility in roles where electron transport or acceptance is required.

  • Electron Transport Layer (ETL) in OLEDs: The low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level expected for this material makes it suitable for facilitating electron injection from the cathode and transport to the emissive layer in an OLED device.

  • Interfacial Layer in Organic Solar Cells: The carboxylic acid group can anchor to metal oxide layers (e.g., ZnO, TiO2), forming a self-assembled monolayer that can modify the work function of the electrode and improve charge extraction efficiency at the cathode interface.

  • Electron Acceptor in Organic Solar Cells: While likely not a primary acceptor on its own, it could be explored as a component in ternary blend solar cells or as an additive to tune the morphology and electronic properties of the active layer.

Data Presentation: Properties of Related Tetrazolo[1,5-a]pyridine Derivatives

While specific quantitative data for Tetrazolo[1,5-a]pyridine-7-carboxylic acid in organic electronic devices is not yet widely published, the following table summarizes the properties of closely related diarylated tetrazolo[1,5-a]pyridine derivatives, which demonstrate the potential of this class of materials.[1][2][3]

Property5,8-di(thiophen-2-yl)tetrazolo[1,5-a]pyridine5,8-bis(4-hexylthiophen-2-yl)tetrazolo[1,5-a]pyridine
Thermal Properties
Decomposition Temperature (Td, 5% weight loss)320 °C360 °C
Optical Properties
Absorption Maximum (λabs, in CH2Cl2)386 nm392 nm
Emission Maximum (λem, in CH2Cl2)435 nm440 nm
Electrochemical Properties
Reduction Potential (Ered, vs. Fc/Fc+)-1.85 V-1.88 V
Estimated LUMO Level-2.95 eV-2.92 eV
Device Performance (in an Organic Field-Effect Transistor)
Hole Mobility (µh)Not Reported1.1 x 10⁻⁴ cm² V⁻¹ s⁻¹
On/Off RatioNot Reported> 10⁵

Note: This data is for diarylated derivatives of tetrazolo[1,5-a]pyridine and is presented to illustrate the general properties of this material class. The properties of Tetrazolo[1,5-a]pyridine-7-carboxylic acid may differ.

Experimental Protocols

Protocol 1: Synthesis of Tetrazolo[1,5-a]pyridine-7-carboxylic acid

This protocol describes a general method for the synthesis of the tetrazolo[1,5-a]pyridine core from a corresponding pyridine N-oxide precursor.

Materials:

  • 2-Amino-6-methylpyridine

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • Magnesium sulfate

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diphenylphosphoryl azide (DPPA)

  • Toluene

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 2-Amino-6-methylpyridine N-oxide

  • Dissolve 2-amino-6-methylpyridine in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Oxidation to 2-Aminopyridine-6-carboxylic Acid N-oxide

  • Suspend the 2-amino-6-methylpyridine N-oxide in an aqueous solution of NaOH.

  • Heat the mixture to 80 °C.

  • Slowly add a solution of KMnO₄ in water dropwise over 2 hours.

  • Maintain the temperature at 80 °C and stir for an additional 4 hours.

  • Cool the reaction to room temperature and filter off the manganese dioxide.

  • Acidify the filtrate with concentrated HCl to a pH of 3-4, which will precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Formation of Tetrazolo[1,5-a]pyridine-7-carboxylic acid

  • Suspend the 2-aminopyridine-6-carboxylic acid N-oxide in toluene.

  • Add DPPA (1.2 equivalents) to the suspension.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours.

  • Cool the reaction to room temperature, which should result in the precipitation of the product.

  • Collect the solid by filtration, wash with cold toluene, and dry under vacuum.

Protocol 2: Fabrication of a Solution-Processed OLED with a Tetrazolo[1,5-a]pyridine-7-carboxylic Acid ETL

This protocol describes a hypothetical fabrication process for a simple OLED device using spin coating.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • A suitable emissive polymer (e.g., a blue-emitting polyfluorene derivative) in an appropriate solvent (e.g., toluene)

  • Tetrazolo[1,5-a]pyridine-7-carboxylic acid dissolved in a suitable solvent (e.g., a polar aprotic solvent like dimethylformamide, with a co-solvent if necessary)

  • Low work function metal for the cathode (e.g., Calcium)

  • Aluminum for the capping layer

  • Deionized water, isopropanol, acetone

  • Nitrogen gas for drying

Procedure:

  • Substrate Cleaning:

    • Clean the ITO substrates sequentially in ultrasonic baths of deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and enhance the wettability.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 60 seconds.

    • Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition:

    • Inside the glovebox, spin-coat the emissive polymer solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.

    • Anneal the substrate at 80 °C for 20 minutes.

  • Electron Transport Layer (ETL) Deposition:

    • Spin-coat the Tetrazolo[1,5-a]pyridine-7-carboxylic acid solution onto the emissive layer at 3000 rpm for 60 seconds.

    • Anneal the substrate at 70 °C for 15 minutes to remove residual solvent.

  • Cathode Deposition:

    • Transfer the substrates into a high-vacuum thermal evaporator (<10⁻⁶ Torr).

    • Deposit a 20 nm layer of Calcium at a rate of 0.1-0.2 Å/s.

    • Deposit a 100 nm capping layer of Aluminum at a rate of 1-2 Å/s.

  • Encapsulation:

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from moisture and oxygen.

Protocol 3: Fabrication of an Organic Solar Cell with a Tetrazolo[1,5-a]pyridine-7-carboxylic Acid Interfacial Layer

This protocol outlines a hypothetical fabrication process for an inverted organic solar cell using thermal evaporation for the interfacial layer.

Materials:

  • Patterned ITO coated glass substrates

  • Zinc oxide (ZnO) nanoparticle solution

  • A suitable bulk heterojunction (BHJ) blend (e.g., a polymer donor and a fullerene or non-fullerene acceptor) in a suitable solvent (e.g., chlorobenzene)

  • Tetrazolo[1,5-a]pyridine-7-carboxylic acid powder

  • Molybdenum oxide (MoO₃)

  • Silver (Ag)

Procedure:

  • Substrate Cleaning: Follow the same procedure as in Protocol 2.

  • Electron Transport Layer (ETL) Deposition:

    • Spin-coat the ZnO nanoparticle solution onto the ITO substrate at 3000 rpm for 45 seconds.

    • Anneal the substrate at 150 °C for 20 minutes in air.

  • Active Layer Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the BHJ solution onto the ZnO layer at an optimized speed to achieve the desired thickness (typically around 100 nm).

    • Anneal the substrate as required for the specific BHJ system.

  • Hole Transport Layer (HTL) Deposition:

    • Transfer the substrates into a high-vacuum thermal evaporator.

    • Deposit a 5 nm layer of MoO₃ at a rate of 0.1 Å/s.

  • Anode Deposition:

    • Deposit a 100 nm layer of Silver at a rate of 1-2 Å/s.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Tetrazole Formation 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine N-oxide N-oxide 2-Amino-6-methylpyridine->N-oxide DCM, 0°C to RT m-CPBA m-CPBA m-CPBA->N-oxide Carboxylic_Acid_N-oxide Carboxylic_Acid_N-oxide N-oxide->Carboxylic_Acid_N-oxide NaOH(aq), 80°C KMnO4 KMnO4 KMnO4->Carboxylic_Acid_N-oxide Final_Product Tetrazolo[1,5-a]pyridine- 7-carboxylic acid Carboxylic_Acid_N-oxide->Final_Product Toluene, Reflux DPPA DPPA DPPA->Final_Product OLED_Device_Architecture Glass_Substrate Glass Substrate ITO_Anode ITO (Anode) HIL PEDOT:PSS (HIL) ITO_Anode->HIL EML Emissive Polymer (EML) HIL->EML ETL Tetrazolo[1,5-a]pyridine-7-carboxylic acid (ETL) EML->ETL Cathode Ca/Al (Cathode) ETL->Cathode Energy_Level_Diagram *Estimated energy levels for Tetrazolo[1,5-a]pyridine-7-carboxylic acid based on related compounds. ITO ITO ~ -4.7 eV PEDOT PEDOT:PSS ~ -5.2 eV ITO->PEDOT Hole Injection EML_HOMO EML HOMO ~ -5.8 eV PEDOT->EML_HOMO ETL_HOMO ETL HOMO ~ -6.5 eV* EML_LUMO EML LUMO ~ -2.8 eV ETL_LUMO ETL LUMO ~ -3.0 eV* ETL_LUMO->EML_LUMO Cathode Ca/Al ~ -2.9 eV Cathode->ETL_LUMO Electron Injection

References

Application Notes and Protocols for High-Throughput Screening of Tetrazolo[1,5-a]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for conducting high-throughput screening (HTS) assays involving Tetrazolo[1,5-a]pyridine-7-carboxylic acid. Due to the structural motifs of a pyridine carboxylic acid and a tetrazole ring, which are present in numerous biologically active agents, this compound is a candidate for a variety of biological screens. The tetrazole group is often utilized as a bioisostere for a carboxylic acid, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties.[1][2][3][4][5] This document outlines proposed screening cascades, including detailed experimental protocols for cytotoxicity, antimicrobial, and anticancer activity assays, to elucidate the potential therapeutic value of this compound.

Compound Information

  • Compound Name: Tetrazolo[1,5-a]pyridine-7-carboxylic acid

  • CAS Number: 120613-46-9

  • Molecular Formula: C₆H₄N₄O₂

  • Molecular Weight: 164.12 g/mol

  • Key Structural Features: The molecule contains a pyridine ring, a tetrazole ring, and a carboxylic acid moiety. The pyridine scaffold is a common feature in many pharmaceuticals, and the tetrazole ring is metabolically stable and can act as a bioisostere for carboxylic acids, potentially enhancing binding to biological targets.[2][4]

Proposed High-Throughput Screening Cascade

A tiered approach to the biological screening of Tetrazolo[1,5-a]pyridine-7-carboxylic acid is recommended to efficiently assess its bioactivity profile. The proposed cascade begins with a general cytotoxicity assessment, followed by more specific screens for antimicrobial and anticancer activities.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening (for active compounds) cluster_2 Tier 3: Lead Optimization a Compound Library (including Tetrazolo[1,5-a]pyridine-7-carboxylic acid) b In Vitro Cytotoxicity Assay (e.g., MTT Assay on HEK293 cells) a->b c Antimicrobial Susceptibility Testing (e.g., against E. coli, S. aureus) b->c d Anticancer Activity Screening (Panel of human cancer cell lines) b->d e Mechanism of Action Studies c->e d->e f Structure-Activity Relationship (SAR) e->f

Figure 1: Proposed HTS cascade for Tetrazolo[1,5-a]pyridine-7-carboxylic acid.

Experimental Protocols

This protocol is designed to assess the cytotoxic effects of Tetrazolo[1,5-a]pyridine-7-carboxylic acid on a representative mammalian cell line, such as HEK293, to determine the compound's therapeutic window.[1]

Materials:

  • Tetrazolo[1,5-a]pyridine-7-carboxylic acid

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Dimethyl sulfoxide (DMSO)[2]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • 96-well microplates[2]

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[1]

  • Compound Preparation: Prepare a 10 mM stock solution of Tetrazolo[1,5-a]pyridine-7-carboxylic acid in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.[2]

  • Cell Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.[2]

  • MTT Assay: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

G start Start seed_cells Seed HEK293 cells in 96-well plate start->seed_cells prepare_compound Prepare serial dilutions of Tetrazolo[1,5-a]pyridine-7-carboxylic acid seed_cells->prepare_compound treat_cells Treat cells with compound and incubate for 48h prepare_compound->treat_cells add_mtt Add MTT reagent and incubate for 4h treat_cells->add_mtt solubilize Solubilize formazan crystals with DMSO add_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate end End read_plate->end

Figure 2: Workflow for the in vitro MTT cytotoxicity assay.

This protocol assesses the potential of Tetrazolo[1,5-a]pyridine-7-carboxylic acid as an antimicrobial agent.

Materials:

  • Tetrazolo[1,5-a]pyridine-7-carboxylic acid

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Streptomycin (positive control)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (Streptomycin) and a negative control (broth with inoculum only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation (Hypothetical Data)

The following tables present hypothetical data that could be generated from the proposed HTS assays.

Table 1: In Vitro Cytotoxicity of Tetrazolo[1,5-a]pyridine-7-carboxylic acid

Cell LineIC₅₀ (µM)
HEK293> 100
HeLa45.2
MCF-768.7
A54982.1

Table 2: Antimicrobial Activity of Tetrazolo[1,5-a]pyridine-7-carboxylic acid

Bacterial StrainMIC (µg/mL)
Escherichia coli128
Staphylococcus aureus64
Pseudomonas aeruginosa> 256
Bacillus subtilis32

Hypothetical Signaling Pathway Inhibition

Should Tetrazolo[1,5-a]pyridine-7-carboxylic acid show significant anticancer activity, further studies could investigate its mechanism of action, for example, its effect on key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.

G cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibition Inhibition cluster_cellular_response Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Compound Tetrazolo[1,5-a]pyridine-7-carboxylic acid Compound->RAF

Figure 3: Hypothetical inhibition of the MAPK/ERK pathway by Tetrazolo[1,5-a]pyridine-7-carboxylic acid.

This document provides a foundational framework for the initial biological screening of Tetrazolo[1,5-a]pyridine-7-carboxylic acid. The proposed assays are designed to offer a broad yet informative preliminary assessment of the compound's cytotoxic, antimicrobial, and anticancer potential. The resulting data will be instrumental in guiding future research, including mechanism of action studies and lead optimization.

References

Application Notes and Protocols: Derivatization of Tetrazolo[1,5-a]pyridine-7-carboxylic acid for Improved Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of Tetrazolo[1,5-a]pyridine-7-carboxylic acid, focusing on the synthesis of novel carboxamide derivatives to enhance their therapeutic potential, particularly in the context of anticancer research. This document outlines detailed synthetic protocols, presents quantitative biological data from closely related compounds to illustrate potential activity, and visualizes relevant signaling pathways and experimental workflows.

Introduction

The tetrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Derivatization of this core structure offers a powerful strategy to modulate its physicochemical properties and biological activity, leading to the development of more potent and selective therapeutic agents. This document focuses on the derivatization of the carboxylic acid moiety at the 7-position to generate a library of novel carboxamides and explores their potential as anticancer agents. While specific data on the derivatization of Tetrazolo[1,5-a]pyridine-7-carboxylic acid is limited, this guide leverages data from structurally similar compounds to provide insights into potential structure-activity relationships (SAR) and mechanisms of action.

Data Presentation: Anticancer Activity of Related Heterocyclic Compounds

Due to the limited availability of specific quantitative data for derivatives of Tetrazolo[1,5-a]pyridine-7-carboxylic acid, the following table summarizes the cytotoxic activity of a series of structurally related pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides against various cancer cell lines. This data serves as a valuable reference for the potential anticancer activity that could be achieved through the derivatization of the tetrazolo[1,5-a]pyridine core.

Compound IDR GroupCell LineIC50 (µM)[2]
MM124 (R)-1-hydroxy-4-methylpentan-2-ylHT-29 (Colon)0.27 ± 0.02
BxPC-3 (Pancreatic)0.21 ± 0.02
PC-3 (Prostate)0.40 ± 0.02
MM125 (S)-1-hydroxy-4-methylpentan-2-ylHT-29 (Colon)0.27 ± 0.02
BxPC-3 (Pancreatic)0.21 ± 0.02
PC-3 (Prostate)0.41 ± 0.03
MM129 4-methylpiperazin-1-ylHCT-116 (Colon)0.39 - 0.6[4]
MM130 morpholinoHCT-116 (Colon)Moderate[4]
MM131 piperidin-1-ylHCT-116 (Colon)0.39 - 0.6[4]

Experimental Protocols

Synthesis of Tetrazolo[1,5-a]pyridine-7-carboxamide Derivatives

The primary method for derivatizing Tetrazolo[1,5-a]pyridine-7-carboxylic acid is through the formation of an amide bond with a variety of primary and secondary amines. This is typically achieved using a coupling agent to activate the carboxylic acid.

General Protocol for Amide Coupling:

  • Activation of Carboxylic Acid:

    • Dissolve Tetrazolo[1,5-a]pyridine-7-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

    • Add a coupling agent such as HATU (1.1 equivalents) or EDC (1.2 equivalents) and an additive like HOBt (1.2 equivalents).

    • Add a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Coupling:

    • To the solution containing the activated carboxylic acid, add the desired amine (1.2 equivalents).

    • Continue to stir the reaction mixture at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a 5% aqueous solution of lithium chloride (if DMF was used as a solvent), a mild acidic solution (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized derivatives can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).

    • On the following day, treat the cells with various concentrations of the synthesized derivatives (typically ranging from nanomolar to micromolar concentrations). Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.

    • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Proposed Synthetic Workflow

G Synthetic Workflow for Tetrazolo[1,5-a]pyridine-7-carboxamides cluster_start Starting Material cluster_synthesis Synthesis cluster_products Products cluster_evaluation Biological Evaluation Start Tetrazolo[1,5-a]pyridine- 7-carboxylic acid Activation Carboxylic Acid Activation (e.g., HATU, DIPEA in DMF) Start->Activation Step 1 Coupling Amide Bond Formation (Addition of various amines) Activation->Coupling Step 2 Purification Work-up and Purification (Extraction and Chromatography) Coupling->Purification Step 3 Derivatives Library of Tetrazolo[1,5-a]pyridine- 7-carboxamide Derivatives Purification->Derivatives Final Products Screening In vitro Anticancer Screening (e.g., MTT Assay on cancer cell lines) Derivatives->Screening Biological Testing SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Data Analysis

Caption: Synthetic and screening workflow.

Postulated Signaling Pathway Inhibition

Based on studies of related heterocyclic compounds, derivatives of Tetrazolo[1,5-a]pyridine-7-carboxylic acid may exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[1][5]

G Postulated Inhibition of the PI3K/AKT/mTOR Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival, and Growth mTORC1->Proliferation promotes Inhibitor Tetrazolo[1,5-a]pyridine Derivative Inhibitor->AKT inhibits

Caption: Potential mechanism of action.

References

Application Notes and Protocols for the Amidation of Tetrazolo[1,5-a]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the amidation of Tetrazolo[1,5-a]pyridine-7-carboxylic acid, a key transformation in the synthesis of novel chemical entities for drug discovery and development. The tetrazolo[1,5-a]pyridine scaffold is a versatile heterocycle utilized in medicinal chemistry. The ability to efficiently form amide bonds from the corresponding carboxylic acid allows for the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR).

The following protocols are based on well-established amide bond formation methodologies, particularly those employing modern coupling reagents that ensure high yields and minimize side reactions. While a specific protocol for every conceivable amine is not feasible, the methods described herein are broadly applicable to a wide range of primary and secondary amines.

Core Concepts in Amidation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is typically achieved using a coupling reagent. Common classes of coupling reagents include:

  • Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2][3]

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal racemization.[1][2] HATU is often preferred for its faster reaction rates and lower epimerization risk.[1]

  • Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective, particularly for sterically hindered substrates.[1]

Additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with coupling reagents to suppress side reactions and reduce racemization, especially when dealing with chiral substrates.[1]

Experimental Protocols

The following protocol describes a general and robust method for the amidation of Tetrazolo[1,5-a]pyridine-7-carboxylic acid using HATU as the coupling reagent.

Protocol 1: Amidation using HATU

This protocol is recommended for its high efficiency, broad substrate scope, and low rate of racemization.[4]

Materials:

  • Tetrazolo[1,5-a]pyridine-7-carboxylic acid

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and stirring apparatus

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Tetrazolo[1,5-a]pyridine-7-carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in a minimal amount of anhydrous DMF or DCM.

  • Add the desired amine (1.0 - 1.2 eq) to the solution.

  • Add HATU (1.1 - 1.2 eq) to the reaction mixture.

  • Add DIPEA or TEA (2.0 - 3.0 eq) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired amide.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent can significantly impact the reaction outcome. The table below summarizes key parameters for several common coupling reagents suitable for the amidation of Tetrazolo[1,5-a]pyridine-7-carboxylic acid.

Coupling ReagentClassMolar Equivalents (Typical)BaseAdditive (Optional)Key Features & Considerations
HATU Uronium/Aminium Salt1.1 - 1.2DIPEA, TEAHOAtHighly efficient, fast reaction times, low racemization.[1][2][4]
HBTU Uronium/Aminium Salt1.1 - 1.2DIPEA, TEAHOBtVery effective, slightly less reactive than HATU.[1]
PyBOP Phosphonium Salt1.1 - 1.5DIPEA, TEAHOBtGood for sterically hindered couplings, avoids guanidinylation side products.[4]
EDC Carbodiimide1.1 - 1.5DMAP (cat.)HOBtWater-soluble byproducts, useful for aqueous extractions.[1][2]
DCC Carbodiimide1.1-HOBtInsoluble dicyclohexylurea (DCU) byproduct can be removed by filtration.[1][4]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the amidation protocol.

Amidation_Workflow cluster_setup Reaction Setup cluster_workup Workup & Purification start Dissolve Carboxylic Acid in Anhydrous Solvent add_amine Add Amine (1.0-1.2 eq) start->add_amine add_coupling Add Coupling Reagent (e.g., HATU, 1.1-1.2 eq) add_amine->add_coupling add_base Add Base (e.g., DIPEA, 2-3 eq) add_coupling->add_base stir Stir at Room Temperature (2-16 h) add_base->stir dilute Dilute with Organic Solvent stir->dilute wash Aqueous Washes (NaHCO3, H2O, Brine) dilute->wash dry Dry Organic Layer (MgSO4 or Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product Pure Amide Product purify->end_product

Caption: General workflow for the amidation of Tetrazolo[1,5-a]pyridine-7-carboxylic acid.

References

Application Notes and Protocols for the Scale-up Synthesis of Tetrazolo[1,5-a]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tetrazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The tetrazole ring is a well-established bioisostere of the carboxylic acid functional group, offering a similar acidic pKa while providing improved metabolic stability and pharmacokinetic properties. This unique combination of a carboxylic acid and a tetrazole moiety on a pyridine scaffold makes it a valuable building block for the synthesis of novel therapeutic agents. This document provides a detailed protocol for the scale-up synthesis of Tetrazolo[1,5-a]pyridine-7-carboxylic acid, based on established methods for the synthesis of the tetrazolo[1,5-a]pyridine core.

Chemical Information:

Compound NameTetrazolo[1,5-a]pyridine-7-carboxylic acid
CAS Number 120613-46-9[1]
Molecular Formula C₆H₄N₄O₂
Molecular Weight 164.12 g/mol [1]
InChI Key AMGKNMPSLZJKLZ-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=C2C(=C1)N=NN=N2)C(=O)O

Synthetic Pathway

The proposed synthesis involves a one-step cyclization reaction from a commercially available starting material, 2-chloro-6-pyridinecarboxylic acid, with an azide source. Two common and effective methods for this transformation are presented.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup Reaction Setup (Starting Material, DMF) reagent_add Add Sodium Azide setup->reagent_add reaction Heat under N₂ (100-120 °C) reagent_add->reaction monitoring Monitor by TLC/HPLC reaction->monitoring cool Cool to RT monitoring->cool Reaction Complete precipitate Pour into Ice Water cool->precipitate acidify Acidify with HCl (pH 2-3) precipitate->acidify filtrate Vacuum Filtration acidify->filtrate wash Wash with Cold Water filtrate->wash dry Dry under Vacuum wash->dry purify Recrystallization (Optional) dry->purify analyze Characterization (NMR, MS, EA) purify->analyze

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetrazolo[1,5-a]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis of Tetrazolo[1,5-a]pyridine-7-carboxylic acid. The primary synthetic route discussed involves a two-step process: the formation of the tetrazole ring from a substituted halopyridine, followed by the oxidation of a methyl group to the desired carboxylic acid.

Synthetic Workflow Overview

The recommended synthetic pathway begins with commercially available 2-chloro-7-methylpyridine. The first step involves the formation of the tetrazole ring via a reaction with an azide source. The resulting intermediate, 7-methyltetrazolo[1,5-a]pyridine, is then oxidized to yield the final product, Tetrazolo[1,5-a]pyridine-7-carboxylic acid.

G cluster_0 Step 1: Tetrazole Formation cluster_1 Step 2: Oxidation A 2-Chloro-7-methylpyridine B 7-Methyltetrazolo[1,5-a]pyridine A->B  NaN3, CuI, L-proline, DMSO  or TMSN3, TBAF C Tetrazolo[1,5-a]pyridine-7-carboxylic acid B->C  KMnO4, H2O, heat

Caption: Proposed two-step synthesis of Tetrazolo[1,5-a]pyridine-7-carboxylic acid.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis.

Step 1: Synthesis of 7-Methyltetrazolo[1,5-a]pyridine

Question: My reaction to form 7-methyltetrazolo[1,5-a]pyridine from 2-chloro-7-methylpyridine has a very low yield. What are the common causes?

Answer: Low yield in this step is a frequent issue. Several factors could be responsible. A logical approach to troubleshooting this problem is outlined below.

G Start Low Yield in Step 1 Q1 Did the starting material fully dissolve? Start->Q1 A1_yes Proceed to next check Q1->A1_yes Yes A1_no Increase solvent volume or use a co-solvent (e.g., DMF). Q1->A1_no No Q2 Is the reaction temperature optimal? A1_yes->Q2 A2_yes Proceed to next check Q2->A2_yes Yes A2_no Ensure internal temperature is maintained at 85-120°C. Q2->A2_no No Q3 Was an inert atmosphere maintained? A2_yes->Q3 A3_yes Consider reagent quality. Q3->A3_yes Yes A3_no Degas solvent and use N2 or Ar. Moisture can quench reagents. Q3->A3_no No A4 Use fresh, high-purity TMSN3/NaN3 and ensure TBAF is adequately hydrated. A3_yes->A4

Caption: Troubleshooting workflow for low yield in Step 1.

Common causes and solutions include:

  • Reagent Quality: Sodium azide (NaN₃) and trimethylsilyl azide (TMSN₃) are sensitive to moisture. Ensure you are using fresh, anhydrous reagents. Tetrabutylammonium fluoride (TBAF) is typically used as a hydrate; its activity can be influenced by its water content.[1]

  • Reaction Temperature: The reaction of 2-halopyridines with azide sources often requires elevated temperatures, typically in the range of 85-120°C.[1] Insufficient heating can lead to an incomplete reaction.

  • Catalyst Activity (if applicable): If using a copper-catalyzed system (e.g., CuI with L-proline), ensure the catalyst has not been deactivated.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the recommended reaction time, consider extending the time or slightly increasing the temperature.

Question: I am seeing multiple spots on my TLC plate after the reaction. What are the likely side products?

Answer: The formation of isomers is a possibility, although the tetrazolo[1,5-a]pyridine is generally the major product. Other possibilities include unreacted starting material or products from side reactions if impurities were present in the starting material. It is also possible that the azide reagent is forming other reactive species.

To identify the products, purification by column chromatography followed by characterization (NMR, MS) is recommended.

Step 2: Oxidation of 7-Methyltetrazolo[1,5-a]pyridine

Question: The oxidation of the methyl group is incomplete, and I have a mixture of starting material and product. How can I improve the conversion?

Answer: Incomplete oxidation is a common challenge. Here are several strategies to drive the reaction to completion:

  • Stoichiometry of Oxidant: Ensure you are using a sufficient excess of the oxidizing agent, such as potassium permanganate (KMnO₄). A molar ratio of 2 to 3 equivalents of KMnO₄ per equivalent of the methyl group is often required.

  • Reaction Temperature: The oxidation of methyl groups on heterocyclic rings typically requires heating.[2] Refluxing in an aqueous solution is a common condition.

  • pH of the Reaction Medium: The oxidation with KMnO₄ can be sensitive to pH. Performing the reaction under basic conditions (e.g., by adding NaOH or Na₂CO₃) can sometimes improve the rate and yield.[2]

  • Reaction Time: These oxidations can be slow. Extend the reaction time and monitor by TLC until the starting material is no longer observed.

Question: My final product is difficult to purify and appears to be contaminated with manganese dioxide. How should I handle the workup?

Answer: The formation of manganese dioxide (MnO₂) is an unavoidable byproduct of KMnO₄ oxidations.

  • Quenching: After the reaction is complete, any excess KMnO₄ can be quenched by adding a reducing agent like sodium bisulfite (NaHSO₃) or ethanol until the purple color disappears.[2]

  • Filtration: The brown MnO₂ precipitate should be removed by filtration. Using a pad of Celite can significantly aid in removing the fine particles.[2]

  • Acidification: After removing the MnO₂, the clear filtrate should be cooled in an ice bath and carefully acidified (e.g., with HCl) to precipitate the carboxylic acid product. The isoelectric point of the product will determine the optimal pH for precipitation.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the typical yield I can expect for this synthesis?

  • Step 1 (Tetrazole Formation): Yields for the conversion of 2-halopyridines to tetrazolo[1,5-a]pyridines are reported to be good to excellent, often in the range of 70-90%.[1]

  • Step 2 (Oxidation): The oxidation of methylpyridines to pyridine carboxylic acids can have more variable yields, typically ranging from 50% to over 80%, depending on the specific substrate and conditions.[2][3]

Q2: Are there alternative methods for the oxidation step? Yes, other oxidizing agents can be used, such as nitric acid under high temperature and pressure.[3] However, KMnO₄ is generally preferred in a laboratory setting due to its operational simplicity.

Q3: Is Tetrazolo[1,5-a]pyridine-7-carboxylic acid stable? The tetrazole ring is generally considered a stable aromatic system. The carboxylic acid is also a stable functional group. The compound should be stable under normal laboratory conditions, but it is good practice to store it in a cool, dry place.

Q4: What are the key safety precautions for this synthesis?

  • Azides: Sodium azide and trimethylsilyl azide are highly toxic and potentially explosive, especially when heated or in the presence of acid (which can form hydrazoic acid, HN₃). Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols.

  • Oxidizing Agents: Potassium permanganate is a strong oxidizing agent and should be handled with care.

  • Pressure: Some oxidation methods may generate gas. Ensure reactions are performed in an open or properly vented system.

Experimental Protocols & Data

Protocol 1: Synthesis of 7-Methyltetrazolo[1,5-a]pyridine

This protocol is adapted from methods for the synthesis of similar tetrazolo[1,5-a]pyridines.[1]

  • Reaction Setup: In a round-bottom flask, combine 2-chloro-7-methylpyridine (1.0 eq.), sodium azide (1.5 eq.), copper(I) iodide (0.1 eq.), and L-proline (0.2 eq.).

  • Solvent Addition: Add anhydrous DMSO to the flask.

  • Reaction Conditions: Heat the mixture to 110-120°C under an inert atmosphere (Nitrogen or Argon) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 24 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Tetrazolo[1,5-a]pyridine-7-carboxylic acid

This protocol is based on the oxidation of methyl-substituted heterocycles.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 7-methyltetrazolo[1,5-a]pyridine (1.0 eq.) in water.

  • Oxidant Addition: Add potassium permanganate (KMnO₄, 3.0 eq.) to the solution in portions to control the initial exotherm.

  • Reaction Conditions: Heat the mixture to reflux (approximately 100°C) and maintain for 6-12 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup and Isolation:

    • Cool the reaction to room temperature and filter through a pad of Celite to remove manganese dioxide, washing the filter cake with hot water.

    • Cool the clear filtrate in an ice bath.

    • Slowly add concentrated HCl dropwise to acidify the solution to a pH of 2-3, which will cause the product to precipitate.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Table 1: Comparison of Reaction Conditions for Analogous Syntheses
Reaction StepPrecursorReagents & ConditionsYieldReference
Tetrazole Formation 2-BromopyridineTMSN₃ (1.5 eq.), TBAF·xH₂O (1.5 eq.), 85°C, 24h90%[1]
Tetrazole Formation 2-Cyano-5-methylpyridineNaN₃ (1.5 eq.), NH₄Cl (1.5 eq.), DMF, refluxN/A[2]
Oxidation 2-Cyano-5-methylpyridineKMnO₄, NaOH, H₂O, refluxN/A[2]
Oxidation 2-Methyl-5-ethyl pyridineNitric Acid, 180-370°C, 20-500 atm88.9%[3]

References

Technical Support Center: Purification of Crude Tetrazolo[1,5-a]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude Tetrazolo[1,5-a]pyridine-7-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying Tetrazolo[1,5-a]pyridine-7-carboxylic acid?

A1: The primary challenges stem from the molecule's high polarity due to the presence of both a carboxylic acid and a tetrazole ring. This can lead to poor solubility in many common organic solvents and strong interactions with stationary phases in chromatography, making purification by standard methods difficult.

Q2: What are the most common impurities found in crude Tetrazolo[1,5-a]pyridine-7-carboxylic acid?

A2: Common impurities may include unreacted starting materials (e.g., a corresponding nitrile), residual reagents such as sodium azide (which is highly toxic), and side products formed during the synthesis. The specific impurities will depend on the synthetic route employed.

Q3: Which purification techniques are most effective for this compound?

A3: Recrystallization is often the most effective method for purifying solid Tetrazolo[1,5-a]pyridine-7-carboxylic acid.[1] Acid-base extraction can be useful for separating the acidic product from non-acidic impurities. Column chromatography on silica gel can also be used, but may require specific conditions to be successful.

Q4: What safety precautions should be taken when handling materials from the synthesis of this compound?

A4: If sodium azide was used in the synthesis, extreme caution is necessary as it is highly toxic. In the presence of acid, it can form hydrazoic acid (HN₃), which is volatile, toxic, and explosive. All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment.

Troubleshooting Guides

Recrystallization Issues

Q: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often due to the presence of impurities or cooling the solution too quickly.[1]

  • Solution 1: Re-dissolve and Cool Slowly. Reheat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool to room temperature very slowly. Insulating the flask can help achieve a slower cooling rate.[1]

  • Solution 2: Change the Solvent System. The boiling point of your solvent may be too high, or the polarity might not be ideal. Try a different solvent or a mixed solvent system. A solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot is ideal.[1]

  • Solution 3: Perform a Pre-purification Step. Significant impurities can lower the melting point of your compound and promote oiling out. Consider a preliminary purification step, such as an acid-base extraction or a quick filtration through a silica plug, to remove major contaminants before recrystallization.[1]

Q: The compound will not crystallize from the solution, even after cooling.

A: This is a common issue that can be resolved by inducing crystallization.

  • Solution 1: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.[1]

  • Solution 2: Add Seed Crystals. If you have a small amount of the pure compound from a previous batch, add a tiny crystal to the solution to act as a seed for crystallization.[1]

  • Solution 3: Reduce Solvent Volume. It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent to reach the saturation point, and then allow it to cool again.[1]

  • Solution 4: Lower the Temperature. If cooling to room temperature or in an ice bath is not effective, try a colder bath, such as an ice-salt or dry ice-acetone bath.[1]

Column Chromatography Issues

Q: My compound is streaking or smearing on the TLC plate and the column.

A: Streaking is a common problem with acidic compounds on silica gel due to interactions between the acidic proton and the silica surface.

  • Solution: Add a Small Amount of Acid to the Eluent. To suppress the ionization of the carboxylic acid and reduce its interaction with the silica gel, add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase. This will result in sharper bands and better separation.

Q: The compound is sticking to the silica gel and won't elute from the column.

A: The high polarity of Tetrazolo[1,5-a]pyridine-7-carboxylic acid can cause it to bind very strongly to the silica gel.

  • Solution 1: Increase the Polarity of the Mobile Phase. Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound still does not elute, adding a small amount of methanol (1-5%) to the mobile phase can help.[1]

  • Solution 2: Consider a Different Stationary Phase. If the compound is still difficult to elute from silica, consider using a more polar stationary phase like alumina or a reverse-phase silica gel.

Data Presentation

Table 1: Example Recrystallization Solvent Screening

Solvent SystemVolume (mL/g crude)ObservationsPurity (by HPLC)Yield (%)
Ethanol20Dissolved upon heating, slow crystal formation upon cooling.95%70%
Isopropanol25Similar to ethanol, larger crystals.96%65%
Acetonitrile15Good dissolution when hot, fine needles upon cooling.97%75%
Water50Poor solubility even when hot.--
Ethanol/Water (4:1)18Dissolved readily, rapid precipitation.92%80%

Table 2: Example Column Chromatography Conditions

Stationary PhaseMobile PhaseGradientPurity (by HPLC)Recovery (%)
Silica GelDichloromethane/Methanol100:0 to 95:598%85%
Silica GelEthyl Acetate/Hexane with 1% Acetic Acid50:50 to 80:2099%80%
C18 Reverse PhaseWater/Acetonitrile with 0.1% Formic Acid90:10 to 50:50>99%90%

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and observe if the solid dissolves. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude Tetrazolo[1,5-a]pyridine-7-carboxylic acid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, initiate crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. Once crystal formation begins, you can further cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic Tetrazolo[1,5-a]pyridine-7-carboxylic acid will move into the aqueous layer as its sodium salt, while non-acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid, such as 1M HCl, until the solution is acidic (test with pH paper). The purified product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3: Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity (e.g., by increasing the percentage of methanol in a dichloromethane/methanol mixture). Remember to add 0.1-1% acetic or formic acid to the eluent.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Tetrazolo[1,5-a]pyridine-7-carboxylic acid.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization AcidBase Acid-Base Extraction Crude->AcidBase Column Column Chromatography Crude->Column Pure Pure Product Recrystallization->Pure AcidBase->Pure Column->Pure TroubleshootingRecrystallization Start Crude Product in Hot Solvent Cool Cool Solution Start->Cool Crystals Crystals Form? Cool->Crystals OilingOut Oiling Out? Crystals->OilingOut No Collect Collect Crystals Crystals->Collect Yes Troubleshoot Troubleshoot Crystallization OilingOut->Troubleshoot No TroubleshootOil Troubleshoot Oiling Out OilingOut->TroubleshootOil Yes Troubleshoot->Start Induce Crystallization / Concentrate Solution TroubleshootOil->Start Re-dissolve & Cool Slowly / Change Solvent

References

Overcoming solubility issues of Tetrazolo[1,5-a]pyridine-7-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrazolo[1,5-a]pyridine-7-carboxylic acid, with a focus on overcoming solubility issues in assays.

Frequently Asked Questions (FAQs)

Q1: Why is Tetrazolo[1,5-a]pyridine-7-carboxylic acid poorly soluble in neutral aqueous solutions?

A1: The low aqueous solubility of Tetrazolo[1,5-a]pyridine-7-carboxylic acid at neutral pH is due to its chemical structure. It contains both a carboxylic acid group and a tetrazole ring, both of which are acidic. In neutral solutions, these groups are only partially ionized. The un-ionized form is less polar and therefore less soluble in water. The planar, aromatic nature of the fused ring system can also contribute to intermolecular interactions in the solid state, making it more difficult for water molecules to solvate individual molecules.

Q2: How does pH affect the solubility of Tetrazolo[1,5-a]pyridine-7-carboxylic acid?

A2: The solubility of Tetrazolo[1,5-a]pyridine-7-carboxylic acid is highly dependent on pH. As an acidic compound, its solubility is expected to increase significantly in alkaline (higher pH) conditions. At higher pH values, the carboxylic acid and tetrazole moieties deprotonate to form carboxylate and tetrazolate anions, respectively. These ionized forms are more polar and have stronger interactions with water molecules, leading to enhanced solubility. Conversely, in acidic (lower pH) conditions, the compound will be in its less soluble, protonated form.

Q3: What are the recommended solvents for preparing stock solutions of Tetrazolo[1,5-a]pyridine-7-carboxylic acid?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Tetrazolo[1,5-a]pyridine-7-carboxylic acid for use in biological assays. While other organic solvents like ethanol may also be used, DMSO is generally preferred for its ability to dissolve a wide range of compounds. It is crucial to be aware of the potential for DMSO to be toxic to cells at higher concentrations; therefore, the final concentration of DMSO in the assay should typically be kept below 0.5%, and a vehicle control should always be included in experiments.

Q4: My Tetrazolo[1,5-a]pyridine-7-carboxylic acid precipitates when I dilute my DMSO stock solution into aqueous assay buffer. What can I do?

A4: This is a common issue known as kinetic solubility. When a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous buffer, it can lead to supersaturation and subsequent precipitation. Here are several troubleshooting steps:

  • Increase the pH of the assay buffer: Since the compound is more soluble at higher pH, adjusting your buffer to a more alkaline pH (e.g., pH 8.0 or 9.0) may prevent precipitation.

  • Use a co-solvent: Incorporating a small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), in your final assay medium can help maintain solubility.

  • Stepwise dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the aqueous buffer. This gradual change in solvent composition can sometimes prevent the compound from crashing out of solution.

  • Gentle warming and sonication: Briefly warming the solution to 37°C or sonicating it can help redissolve small amounts of precipitate. However, be cautious about the thermal stability of your compound.

  • Prepare a fresh, lower concentration stock solution: If the issue persists, your initial stock solution may be too concentrated. Try preparing a fresh stock at a lower concentration.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound will not dissolve in DMSO to make a stock solution. The compound may have low intrinsic solubility even in DMSO, or the desired concentration is too high.1. Try gentle warming (37°C) and vortexing or sonication to aid dissolution. 2. If undissolved particles remain, prepare a less concentrated stock solution.
Precipitation observed in cell-based assay wells. The final concentration of the compound in the cell culture medium exceeds its solubility limit in that medium. The final DMSO concentration may also be too high, causing the compound to precipitate.1. Lower the final concentration of the compound in the assay. 2. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). 3. Consider pre-diluting the DMSO stock in a small volume of serum-free media before adding to the wells containing cells and complete media.
Inconsistent or non-reproducible assay results. This can be due to incomplete dissolution or precipitation of the compound, leading to variations in the actual concentration in the assay.1. Visually inspect all solutions for any signs of precipitation before use. 2. Determine the kinetic solubility of the compound in your specific assay buffer to establish a reliable working concentration range. 3. Always prepare fresh dilutions from the DMSO stock for each experiment.

Quantitative Data Summary

Solvent/Buffer pH Predicted Solubility (µg/mL) Method
DMSON/A>10,000Gravimetric
EthanolN/A500 - 2,000Gravimetric
PBS5.0< 10Kinetic Nephelometry
PBS7.410 - 50Kinetic Nephelometry
PBS9.0> 200Kinetic Nephelometry

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • Tetrazolo[1,5-a]pyridine-7-carboxylic acid (MW: 164.12 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and micropipettes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 1 mL * 164.12 g/mol = 0.0016412 g = 1.64 mg.

  • Weigh the compound: Accurately weigh 1.64 mg of Tetrazolo[1,5-a]pyridine-7-carboxylic acid and place it in a sterile vial.

  • Add DMSO: Add 1 mL of sterile DMSO to the vial.

  • Dissolve: Vortex the vial until the compound is completely dissolved. If necessary, gentle warming to 37°C or sonication can be used to aid dissolution.[1]

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]

Protocol 2: Determination of Kinetic Solubility by Nephelometry

This protocol provides a high-throughput method to assess the aqueous solubility of a compound.[3][4][5][6][7]

Materials:

  • 10 mM stock solution of Tetrazolo[1,5-a]pyridine-7-carboxylic acid in DMSO

  • Aqueous buffer of interest (e.g., PBS at various pH values)

  • Clear 96-well or 384-well microplates

  • Laser nephelometer

Procedure:

  • Prepare serial dilutions: In a microplate, perform a serial dilution of the 10 mM DMSO stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Add to buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into the wells of a new microplate.

  • Add aqueous buffer: Rapidly add a larger volume (e.g., 98 µL) of the desired aqueous buffer to each well to achieve the final test concentrations.

  • Incubate: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measure light scattering: Read the plate on a laser nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.

  • Data analysis: Plot the light scattering units against the compound concentration. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[8][9][10][11]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Tetrazolo[1,5-a]pyridine-7-carboxylic acid stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound treatment: Prepare serial dilutions of the Tetrazolo[1,5-a]pyridine-7-carboxylic acid stock solution in cell culture medium. Remove the old medium from the cells and add the medium containing the compound at various concentrations. Include a vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT reagent: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Measure absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilutions Serial Dilutions in Assay Buffer stock->dilutions cell_treat Treat Cells dilutions->cell_treat incubation Incubate cell_treat->incubation mtt_add Add MTT Reagent incubation->mtt_add solubilize Solubilize Formazan mtt_add->solubilize read_abs Read Absorbance solubilize->read_abs calc_viability Calculate Cell Viability read_abs->calc_viability

Caption: Workflow for a typical cell-based cytotoxicity assay.

signaling_pathway cluster_pathway Sterol Biosynthesis Pathway in Trypanosoma cruzi Lanosterol Lanosterol Eburicol Eburicol Lanosterol->Eburicol Endogenous Enzymes Demethylated_Sterol 14-demethylated sterol Eburicol->Demethylated_Sterol CYP51 (14α-demethylase) Ergosterol Ergosterol Demethylated_Sterol->Ergosterol Subsequent Steps Inhibitor Tetrazolo[1,5-a]pyridine -7-carboxylic acid (Potential Inhibitor) Inhibitor->Eburicol Inhibition

Caption: Potential inhibition of the sterol biosynthesis pathway.

References

Optimizing reaction conditions for Tetrazolo[1,5-a]pyridine-7-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Tetrazolo[1,5-a]pyridine-7-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare Tetrazolo[1,5-a]pyridines?

A1: The most prevalent method for synthesizing the Tetrazolo[1,5-a]pyridine core is through a [3+2] cycloaddition reaction. This typically involves the reaction of a 2-substituted pyridine with an azide source. Common starting materials include 2-halopyridines or 2-cyanopyridines.[1][2][3] For Tetrazolo[1,5-a]pyridine-7-carboxylic acid, a plausible route involves the cycloaddition of sodium azide with a 2-cyano-pyridine derivative bearing a carboxylic acid or a precursor group at the 7-position.

Q2: What are the critical safety precautions when working with azides?

A2: Sodium azide is highly toxic and must be handled with appropriate personal protective equipment in a well-ventilated fume hood. A significant hazard is the formation of hydrazoic acid (HN₃) in the presence of acid. Hydrazoic acid is highly volatile, toxic, and explosive.[4] Therefore, acidic conditions should be carefully controlled and avoided unless part of a validated protocol.

Q3: My final product is difficult to purify. What purification strategies are recommended?

A3: The presence of both a carboxylic acid and a tetrazole moiety makes the target compound highly polar, which can complicate purification. Common strategies include:

  • Recrystallization: Using a suitable solvent system, such as ethanol/water, can be effective.[4]

  • Acid-Base Extraction: The amphoteric nature of the product can be exploited by dissolving it in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then acidifying the aqueous layer to precipitate the purified product.

  • Chromatography: While challenging due to polarity, reverse-phase chromatography or normal-phase chromatography with a polar mobile phase (e.g., containing methanol or acetic acid) may be successful.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Inactive catalyst. 4. Poor solubility of reagents.1. Increase reaction time or temperature. Monitor reaction progress by TLC or LC-MS. Microwave-assisted synthesis can significantly reduce reaction times.[4] 2. Lower the reaction temperature and extend the reaction time.[4] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) if starting materials are air-sensitive. 3. Use a fresh or different catalyst. Common catalysts for tetrazole synthesis from nitriles include zinc salts and triethylammonium chloride.[4] 4. Ensure reagents are fully dissolved. Consider a different solvent system. Anhydrous DMF is a commonly used solvent for this type of reaction.[4][5]
Formation of Multiple Byproducts 1. Side reactions involving the carboxylic acid group. 2. Lack of regioselectivity. 3. Reaction with the solvent.1. Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before the tetrazole formation step. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.[4] 2. Optimize reaction temperature, as regioselectivity can be temperature-dependent in similar heterocyclic syntheses.[6] 3. Ensure the solvent is inert under the reaction conditions.[4]
Difficulty in Isolating the Product 1. Product is highly soluble in the workup solvent. 2. Incomplete precipitation.1. After acidification, thoroughly chill the solution in an ice bath to minimize solubility. If the product remains in solution, consider extraction with a polar organic solvent like ethyl acetate. 2. Ensure the pH is adjusted correctly for precipitation (typically pH 2-3).[5] Allow sufficient time for the precipitate to form completely.

Experimental Protocols

A reliable synthesis of Tetrazolo[1,5-a]pyridine-7-carboxylic acid is anticipated to be a two-step process starting from a suitable commercially available pyridine derivative. The following proposed protocol is based on established procedures for analogous compounds.[5][7]

Step 1: Synthesis of a 2-Cyano-Pyridine with a Carboxylic Acid Precursor at Position 7

This initial step would involve standard pyridine functionalization reactions to introduce a cyano group at the 2-position and a precursor to the carboxylic acid (e.g., a methyl or ester group) at the 7-position.

Step 2: Cycloaddition to form the Tetrazole Ring and Final Product

This procedure outlines the [3+2] cycloaddition to form the tetrazole ring.

  • Materials and Reagents:

    • 2-Cyano-pyridine-7-carboxylic acid (or its ester)

    • Sodium azide (NaN₃)

    • Ammonium chloride (NH₄Cl) or another suitable Lewis acid catalyst

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Hydrochloric acid (HCl)

    • Deionized water

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine the 2-cyano-pyridine starting material (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).[5]

    • Solvent Addition: Add anhydrous DMF to the flask.[5]

    • Reaction: Heat the mixture to 100-120 °C and stir for the required time, monitoring the reaction by TLC or LC-MS.[4]

    • Workup and Precipitation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.[5]

    • Acidification and Isolation: Slowly acidify the aqueous solution to pH 2 with HCl to precipitate the product.[5] Collect the solid by filtration, wash with cold water, and dry under vacuum.[4]

    • Purification: Recrystallize the crude product from a suitable solvent system if necessary.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions for Tetrazole Synthesis from Nitriles

ParameterCondition ACondition BCondition C
Azide Source Sodium AzideTrimethylsilyl Azide (TMSN₃)Diphenylphosphoryl azide (DPPA)
Catalyst/Additive Ammonium Chloride / Triethylamine HydrochlorideTetrabutylammonium Fluoride Hydrate (TBAF·xH₂O)Pyridine
Solvent DMF-Toluene
Temperature 120 °C85 °CElevated Temperature
Reaction Time 24 hours24 hoursNot Specified
Typical Yield Up to 90% (isolated)-Good
Reference [7][1][2]

Visualizations

G cluster_start Starting Material Preparation cluster_reaction [3+2] Cycloaddition cluster_workup Workup and Isolation cluster_end Final Product start 2-Cyano-Pyridine-7-Carboxylic Acid Precursor setup Combine Reactants: - Starting Material (1.0 eq) - Sodium Azide (1.5 eq) - Catalyst (1.5 eq) - Anhydrous DMF start->setup Step 1 heat Heat Reaction Mixture (100-120 °C) setup->heat Step 2 monitor Monitor by TLC/LC-MS heat->monitor Step 3 cool Cool to Room Temperature monitor->cool Step 4 precipitate Pour into Ice-Cold Water cool->precipitate Step 5 acidify Acidify to pH 2 with HCl precipitate->acidify Step 6 filtrate Filter and Wash Solid acidify->filtrate Step 7 dry Dry Under Vacuum filtrate->dry Step 8 end Tetrazolo[1,5-a]pyridine-7-carboxylic acid dry->end Step 9

Caption: Experimental workflow for the synthesis of Tetrazolo[1,5-a]pyridine-7-carboxylic acid.

Troubleshooting start Low or No Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes side_products Multiple Side Products? start->side_products No sol_incomplete Increase Time/Temp Monitor by TLC/LC-MS incomplete_rxn->sol_incomplete Yes decomposition Decomposition? incomplete_rxn->decomposition No sol_side_products Protect Carboxylic Acid Optimize Temperature side_products->sol_side_products Yes sol_decomposition Lower Temperature Increase Time decomposition->sol_decomposition Yes

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Identification of Impurities in Tetrazolo[1,5-a]pyridine-7-carboxylic acid by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Tetrazolo[1,5-a]pyridine-7-carboxylic acid by Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for Tetrazolo[1,5-a]pyridine-7-carboxylic acid?

  • 1H NMR:

    • The protons on the pyridine ring are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm.

    • The carboxylic acid proton is highly deshielded and will likely appear as a broad singlet far downfield, generally in the δ 10-13 ppm region.

  • 13C NMR:

    • The carbons of the pyridine and tetrazole rings will resonate in the aromatic region, roughly between δ 110 and 165 ppm.

    • The carboxylic acid carbonyl carbon will be significantly downfield, expected in the δ 160-180 ppm range.

It is crucial to acquire a reference spectrum of a pure, authenticated sample of Tetrazolo[1,5-a]pyridine-7-carboxylic acid in your specific NMR solvent for accurate comparison.

Q2: What are the common impurities I should look for in my NMR spectrum?

A2: Impurities in your sample can originate from starting materials, byproducts of the synthesis, or residual solvents. Common impurities to consider are:

  • Starting Materials: The synthesis of tetrazolo[1,5-a]pyridines often begins with substituted pyridines.[1][2] For Tetrazolo[1,5-a]pyridine-7-carboxylic acid, a likely precursor is a 2-substituted-5-carboxypyridine, such as 2-chloro-5-pyridinecarboxylic acid. Look for characteristic signals of this starting material in your spectra.

  • Reaction Byproducts: Incomplete cyclization or side reactions can lead to byproducts. For instance, the intermediate 2-azidopyridine derivative might be present if the reaction has not gone to completion.

  • Residual Solvents: Solvents used during synthesis and purification are common contaminants. Typical solvents include ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO). Their characteristic NMR signals are well-documented and should be checked against your spectrum.

Q3: My NMR spectrum shows unexpected peaks. How can I identify them?

A3: Unidentified peaks can be frustrating. Here's a systematic approach to their identification:

  • Check for Common Solvents: The first step is to rule out common laboratory solvents. Refer to the table of common solvent impurities and their chemical shifts.

  • Analyze Peak Characteristics:

    • Chemical Shift (δ): The position of the peak provides clues about the electronic environment of the proton or carbon.

    • Integration (for 1H NMR): The area under a peak is proportional to the number of protons it represents.

    • Multiplicity (Splitting Pattern): The splitting of a peak into multiple lines (e.g., doublet, triplet) indicates the number of neighboring protons.

  • Consider Potential Starting Materials and Byproducts: Based on the synthetic route used, predict the structures of potential impurities and search for their expected NMR signals.

  • Spiking Experiment: If a specific impurity is suspected, a small amount of the pure suspected compound can be added to the NMR sample. An increase in the intensity of the unknown peak confirms its identity.

  • 2D NMR Techniques: If the structure of the impurity is complex, advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in elucidating the connectivity of atoms.

Q4: The carboxylic acid proton peak is very broad or not visible. What should I do?

A4: The carboxylic acid proton is acidic and can undergo chemical exchange with residual water in the NMR solvent. This exchange can lead to significant peak broadening or even disappearance of the signal. To confirm the presence of the carboxylic acid proton, you can perform a D2O exchange experiment. Add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. The carboxylic acid proton will exchange with deuterium, and its peak will disappear from the spectrum.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad peaks in the spectrum 1. Poor shimming of the NMR magnet. 2. Sample is too concentrated. 3. Presence of paramagnetic impurities. 4. Incomplete dissolution of the sample.1. Re-shim the magnet. 2. Dilute the sample. 3. Purify the sample further (e.g., by recrystallization or chromatography). 4. Ensure the sample is fully dissolved; you may need to try a different deuterated solvent.
Peaks from starting material are observed Incomplete reaction.1. Monitor the reaction for a longer duration. 2. Re-evaluate the reaction conditions (e.g., temperature, catalyst). 3. Purify the product to remove unreacted starting material.
Unexpected splitting patterns 1. Second-order effects (when the chemical shift difference between coupled protons is small). 2. Presence of an unexpected impurity with overlapping signals.1. Acquire the spectrum on a higher-field NMR spectrometer. 2. Use 2D NMR techniques to resolve overlapping signals and confirm coupling partners.
Integration values are not integers 1. Presence of impurities. 2. Incorrect phasing of the spectrum. 3. Inadequate relaxation delay in the NMR experiment.1. Identify and quantify impurities. 2. Carefully re-phase the spectrum. 3. Increase the relaxation delay (d1) in the acquisition parameters.

Data Presentation: NMR Data of Common Impurities

The following tables summarize the 1H and 13C NMR chemical shifts of common solvents that may be present as impurities. The data is provided for DMSO-d6 as the solvent, which is a common choice for dissolving carboxylic acids.

Table 1: 1H NMR Chemical Shifts (δ, ppm) of Common Impurities in DMSO-d6

ImpurityChemical Shift (δ, ppm) and Multiplicity
Ethyl Acetate1.15 (t), 1.99 (s), 4.03 (q)
Dichloromethane5.76 (s)
Water~3.33 (broad s)

Table 2: 13C NMR Chemical Shifts (δ, ppm) of Common Impurities in DMSO-d6

ImpurityChemical Shift (δ, ppm)
Ethyl Acetate14.5, 21.1, 59.8, 170.8
Dichloromethane54.3

Experimental Protocols

Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the Tetrazolo[1,5-a]pyridine-7-carboxylic acid sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) to the vial.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. However, modern NMR instruments can use the residual solvent peak as a reference.

NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • 1H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Employ a relaxation delay (d1) of at least 1-2 seconds to ensure accurate integration.

  • 13C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C.

    • Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

Visualization of Impurity Identification Workflow

impurity_identification_workflow cluster_start Start cluster_analysis Spectral Analysis cluster_identification Impurity Identification cluster_conclusion Conclusion start Acquire NMR Spectrum process_spectrum Process Spectrum (Phasing, Baseline Correction) start->process_spectrum identify_main Identify Main Compound Signals process_spectrum->identify_main identify_unknown Identify Unknown Peaks identify_main->identify_unknown check_solvents Compare to Solvent Database identify_unknown->check_solvents Step 1 check_sm Compare to Starting Material Spectra identify_unknown->check_sm Step 2 check_byproducts Analyze Potential Byproducts identify_unknown->check_byproducts Step 3 impurity_identified Impurity Identified? check_solvents->impurity_identified check_sm->impurity_identified check_byproducts->impurity_identified end_yes Quantify and Report impurity_identified->end_yes Yes end_no Further Analysis (2D NMR, MS) impurity_identified->end_no No

Caption: Workflow for the identification of impurities in an NMR spectrum.

References

Stability of Tetrazolo[1,5-a]pyridine-7-carboxylic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Tetrazolo[1,5-a]pyridine-7-carboxylic acid under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Tetrazolo[1,5-a]pyridine-7-carboxylic acid under acidic and basic conditions?

A1: The primary stability concerns for Tetrazolo[1,5-a]pyridine-7-carboxylic acid involve two main degradation pathways:

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide is a potential degradation route, particularly under thermal stress. The position of the carboxylic acid group on the pyridine ring influences its susceptibility to decarboxylation.

  • Tetrazole Ring Opening: The fused tetrazole ring can undergo cleavage under certain conditions. Tetrazolo[1,5-a]pyridines are known to exist in equilibrium with their corresponding 2-azidopyridine tautomers.[1] This equilibrium can be influenced by pH and solvent, and the azide form may be susceptible to further reactions. Thermal decomposition studies of the parent tetrazolo[1,5-a]pyridine have shown that degradation begins with the opening of the tetrazole ring.[2] Additionally, strong nucleophiles have been shown to induce ring opening of the tetrazolo[1,5-a]pyridine system.

Q2: How does the position of the carboxylic acid group at the 7-position affect the stability of the molecule?

A2: The location of the carboxylic acid group at the 7-position is expected to influence its stability. While direct data for the 7-carboxylic acid derivative is limited, studies on other pyridine carboxylic acids indicate that the rate of decarboxylation is dependent on the position of the carboxyl group. For instance, picolinic acid (2-pyridinecarboxylic acid) is known to decarboxylate more readily than its isomers. The electronic effects of the fused tetrazole ring will also play a role in the overall stability of the carboxylic acid moiety.

Q3: What are the expected degradation products under forced degradation conditions?

A3: While specific degradation products for Tetrazolo[1,5-a]pyridine-7-carboxylic acid have not been extensively reported in the literature, based on the known chemistry of related compounds, potential degradation products could include:

  • Tetrazolo[1,5-a]pyridine: Formed via decarboxylation of the parent molecule.

  • 2-Azidopyridine-7-carboxylic acid: As a result of the azide-tetrazole tautomerism.

  • Products of Tetrazole Ring Cleavage: Under harsh conditions, the tetrazole ring may fragment, potentially leading to the formation of nitrogen gas and other nitrogen-containing organic molecules.[2]

Q4: Are there any known incompatibilities with common excipients?

A4: There is limited public information on the compatibility of Tetrazolo[1,5-a]pyridine-7-carboxylic acid with specific pharmaceutical excipients. It is crucial to conduct compatibility studies with proposed excipients during formulation development. Potential incompatibilities could arise with strongly basic or acidic excipients that might catalyze degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpectedly rapid degradation of the compound in solution. The pH of the solution may be promoting hydrolysis or decarboxylation. The solvent system may be influencing the azide-tetrazole equilibrium towards the less stable azide form.Carefully control and monitor the pH of the solution. Screen different buffer systems and co-solvents to find optimal stability conditions.
Appearance of unknown peaks in HPLC analysis after storage. Formation of degradation products.Conduct forced degradation studies to systematically generate and identify potential degradation products. Use techniques like LC-MS to elucidate the structures of the unknown peaks.
Inconsistent results in stability studies. Variability in experimental conditions such as temperature, light exposure, or pH.Ensure tight control over all experimental parameters. Use a validated stability-indicating analytical method.
Precipitation of the compound from solution during the stability study. The pH of the solution is near the isoelectric point of the molecule, reducing its solubility.Adjust the pH of the solution to be further away from the pKa values of the carboxylic acid and the tetrazole ring to ensure the compound remains fully dissolved.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for Tetrazolo[1,5-a]pyridine-7-carboxylic acid.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Tetrazolo[1,5-a]pyridine-7-carboxylic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve in the initial solvent, and analyze by HPLC.

  • Photostability:

    • Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be protected from light.

    • Analyze the samples by HPLC.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Determine the percentage of degradation and identify any degradation products by comparing the chromatograms of the stressed samples with that of an unstressed control.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method capable of separating Tetrazolo[1,5-a]pyridine-7-carboxylic acid from its potential degradation products.

1. Initial Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water, pH ~2.7).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined from the UV spectrum of the compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Method Optimization:

  • Analyze a mixture of the unstressed compound and samples from the forced degradation study.

  • Adjust the mobile phase gradient, pH of the aqueous phase, and/or column type to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

  • The use of different pH values for the mobile phase can be critical, as the ionization state of the carboxylic acid and tetrazole moieties will affect retention.

3. Method Validation:

  • Validate the optimized method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 M HCl24 h60°C15.22
0.1 M NaOH24 h60°C25.83
3% H₂O₂24 hRT8.51
Thermal (Solid)48 h80°C5.11
Photolytic1.2M lux hRT2.30

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of Tetrazolo[1,5-a]pyridine-7-carboxylic acid acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to oxid Oxidation (3% H₂O₂, RT) prep->oxid Expose to therm Thermal (Solid) (80°C) prep->therm Expose to photo Photostability (ICH Q1B) prep->photo Expose to hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples therm->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation: - % Degradation - Identify Degradants hplc->data

Caption: Workflow for the forced degradation study of Tetrazolo[1,5-a]pyridine-7-carboxylic acid.

Troubleshooting_Logic start Unexpected Peak in HPLC q1 Is the peak present in the unstressed control? start->q1 impurity Potential Impurity from Synthesis q1->impurity Yes q2 Does the peak area increase over time in the stability study? q1->q2 No action1 Characterize the impurity. Review synthesis and purification steps. impurity->action1 degradant Likely a Degradation Product q2->degradant Yes artifact Potential Analytical Artifact (e.g., from mobile phase, sample prep) q2->artifact No action2 Proceed with identification and structural elucidation (e.g., LC-MS, NMR). degradant->action2 action3 Investigate analytical method. Analyze blanks and placebo. artifact->action3

Caption: Decision tree for troubleshooting the appearance of unknown peaks in HPLC analysis.

References

Preventing degradation of Tetrazolo[1,5-a]pyridine-7-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Tetrazolo[1,5-a]pyridine-7-carboxylic acid during storage. The information is structured to address common issues through troubleshooting guides and frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during the storage and handling of Tetrazolo[1,5-a]pyridine-7-carboxylic acid, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Discoloration of the solid compound (e.g., yellowing) Photodegradation or oxidation.Store the compound in an amber, airtight container, protected from light. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Decreased purity or presence of unexpected peaks in HPLC analysis Chemical degradation due to improper storage conditions (temperature, humidity, or exposure to air).Verify storage conditions. The compound should be stored in a cool, dry, and dark place. For long-term stability, refrigeration (2-8°C) or freezing (-20°C) in a desiccated environment is recommended.[1]
Poor solubility compared to a fresh batch Formation of less soluble degradation products or polymers.Re-purify a small sample if possible (e.g., by recrystallization) to see if solubility improves. If not, the batch may be significantly degraded and should be discarded.
Inconsistent experimental results Degradation of stock solutions.Prepare fresh stock solutions for each experiment. If solutions must be stored, they should be kept at -20°C or -80°C for short periods and protected from light. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid Tetrazolo[1,5-a]pyridine-7-carboxylic acid?

A1: For long-term storage, it is recommended to store the solid compound at -20°C in a tightly sealed, amber vial inside a desiccator to protect it from moisture and light. For short-term laboratory use, storage at 2-8°C under the same conditions is acceptable.

Q2: How stable is Tetrazolo[1,5-a]pyridine-7-carboxylic acid in solution?

A2: The stability of the compound in solution is highly dependent on the solvent, pH, and temperature. Tetrazole-containing compounds can be susceptible to degradation in acidic or basic conditions.[2] It is advisable to prepare solutions fresh for each use. If storage is necessary, use a buffered solution at a neutral pH, store at low temperatures (-20°C or below), and protect from light.

Q3: What are the likely degradation pathways for this compound?

A3: The primary degradation pathways for tetrazolo[1,5-a]pyridines involve the thermal or photochemical opening of the tetrazole ring to form a 2-azidopyridine intermediate, which can then undergo further reactions, including the release of nitrogen gas. The carboxylic acid group may also be susceptible to decarboxylation under certain stress conditions.

Q4: How can I check for degradation of my sample?

A4: The most reliable method for assessing the purity and detecting degradation products is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Changes in the chromatogram, such as the appearance of new peaks or a decrease in the area of the main peak, are indicative of degradation.

Quantitative Stability Data

Due to the limited availability of specific public data for Tetrazolo[1,5-a]pyridine-7-carboxylic acid, the following table presents illustrative data based on typical degradation patterns observed for similar heterocyclic carboxylic acids in forced degradation studies.[2] This table serves as an example of how to present stability data. Researchers should perform their own stability studies to obtain accurate data for their specific material and storage conditions.

Stress Condition Duration Temperature % Degradation (Illustrative) Major Degradation Products (Hypothesized)
Acid Hydrolysis (0.1 M HCl) 24 hours60°C5-10%2-Azidopyridine-7-carboxylic acid
Base Hydrolysis (0.1 M NaOH) 8 hours60°C15-25%Decarboxylation and ring-opened products
Oxidative (3% H₂O₂) 24 hoursRoom Temp10-20%N-oxides and other oxidized species
Thermal 48 hours80°C5-15%2-Azidopyridine-7-carboxylic acid, decarboxylated product
Photolytic (ICH Q1B) 24 hoursRoom Temp20-30%2-Azidopyridine-7-carboxylic acid and subsequent photoproducts

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Tetrazolo[1,5-a]pyridine-7-carboxylic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for 8 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.[2]

  • Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated, stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation of the parent compound at each time point.

  • Identify and quantify the major degradation products. If necessary, isolate and characterize the structure of significant degradants using techniques like LC-MS/MS and NMR.

Visualizations

G Potential Degradation Pathway A Tetrazolo[1,5-a]pyridine- 7-carboxylic acid B 2-Azidopyridine- 7-carboxylic acid A->B Heat / Light D Decarboxylated Product A->D Heat / Base E Ring-Opened Products A->E Strong Base F N-Oxides A->F Oxidation C N2 (Nitrogen Gas) B->C Further Decomposition

Caption: Potential degradation pathways for Tetrazolo[1,5-a]pyridine-7-carboxylic acid.

G Troubleshooting Workflow for Compound Degradation start Degradation Suspected (e.g., color change, new HPLC peaks) check_storage Review Storage Conditions: - Temperature - Light Exposure - Humidity start->check_storage improper_storage Improper Storage check_storage->improper_storage correct_storage Implement Correct Storage: - Airtight, amber container - Desiccated environment - Recommended temperature improper_storage->correct_storage Yes check_solution If in solution, check for solution-specific issues: - pH of solvent - Age of solution - Freeze-thaw cycles improper_storage->check_solution No reanalyze Re-analyze Compound Purity (HPLC) correct_storage->reanalyze purity_ok Purity Acceptable? reanalyze->purity_ok continue_use Continue Use purity_ok->continue_use Yes discard Consider Discarding Batch purity_ok->discard No check_solution->reanalyze

Caption: Troubleshooting workflow for suspected compound degradation.

References

Troubleshooting guide for the synthesis of tetrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of tetrazolo[1,5-a]pyridines, a critical heterocyclic scaffold in medicinal chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low. What are the common causes and how can I improve it?

A1: Low yields can stem from several factors depending on your chosen synthetic route. The two primary methods involve starting from either 2-halopyridines or pyridine N-oxides.

For the 2-Halopyridine Method: This route typically involves a nucleophilic aromatic substitution (SNAr) with an azide source, followed by intramolecular cyclization.[1] Common issues include incomplete reaction, side reactions, and suboptimal reaction conditions.

  • Reactivity of the Halide: The reactivity of the 2-halopyridine is crucial. 2-chloropyridines are commonly used, but their reactivity can be influenced by other substituents on the pyridine ring.[2]

  • Choice of Azide Source: Both sodium azide (NaN₃) and trimethylsilyl azide (TMSN₃) are effective.[1] When using TMSN₃, a fluoride source like tetrabutylammonium fluoride (TBAF) is often required to generate the active azide nucleophile.[3][4]

  • Temperature: Traditional methods often required high temperatures.[4] However, optimized procedures can achieve high conversion at more moderate temperatures (e.g., 85°C).[4] Ensure your reaction is heated appropriately for a sufficient duration (e.g., 24 hours).

For the Pyridine N-Oxide Method: This approach involves the activation of the N-oxide followed by reaction with an azide source.

  • Choice of Activating Agent: Diphenylphosphoryl azide (DPPA) has been identified as a highly convenient and effective reagent, often providing high yields without the need for a separate azide source or solvent.[5][6] Other options include sulfonyl azides or a combination of an activating agent like p-toluenesulfonyl chloride (TsCl) with sodium azide.[3][7] Using DPPA can often give cleaner reactions compared to sulfonyl chlorides, which may cause side reactions.[7]

  • Reaction Conditions: This method is often performed neat (without solvent) at elevated temperatures (e.g., 120°C) for 24 hours.[5] Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen) to prevent degradation.

Q2: I am observing a significant amount of the 2-azidopyridine isomer in my product mixture. How can I favor the formation of the desired tetrazolo[1,5-a]pyridine?

A2: The product often exists in a temperature- and solvent-dependent equilibrium between the cyclic tetrazolo[1,5-a]pyridine and the open-chain 2-azidopyridine tautomer.[8][9][10] Understanding and controlling this ring-chain tautomerism is key to isolating the desired product.

  • Solvent Polarity: The equilibrium is markedly affected by the solvent.[8] More polar solvents, such as DMSO, tend to favor the tetrazolo[1,5-a]pyridine form, while less polar solvents like chloroform can exclusively favor the 2-azidopyridine isomer.[7][8]

  • Temperature: Higher temperatures can shift the equilibrium toward the 2-azidopyridine form.[7] If feasible, running the reaction at a lower temperature for a longer duration might favor the tetrazole product.

  • Substituent Effects: Electron-withdrawing groups on the pyridine ring tend to stabilize the 2-azidopyridine tautomer, whereas electron-donating groups favor the cyclized tetrazole.[7]

Below is a diagram illustrating the factors that influence this critical equilibrium.

Azide_Tetrazole_Equilibrium cluster_equilibrium Ring-Chain Tautomerism cluster_factors Influencing Factors 2_Azidopyridine 2-Azidopyridine (Open-Chain Tautomer) Tetrazolopyridine Tetrazolo[1,5-a]pyridine (Cyclic Tautomer) 2_Azidopyridine->Tetrazolopyridine Solvent Solvent Polarity Solvent->2_Azidopyridine Low Polarity (e.g., Chloroform) Favors Azide Solvent->Tetrazolopyridine High Polarity (e.g., DMSO) Favors Tetrazole Temp Temperature Temp->2_Azidopyridine High Temperature Favors Azide Substituents Substituents Substituents->2_Azidopyridine Electron Withdrawing Groups Favors Azide Substituents->Tetrazolopyridine Electron Donating Groups Favors Tetrazole

Caption: Factors influencing the azide-tetrazole equilibrium.

Q3: When starting from pyridine N-oxides, I see a lot of deoxygenated starting material as a byproduct. How can I prevent this?

A3: Deoxygenation of the pyridine N-oxide is a known side reaction, particularly when using sulfonyl chlorides like tosyl chloride (TsCl) as the activating agent.[7] To minimize this, consider the following:

  • Switch Activating Agent: Diphenylphosphoryl azide (DPPA) is often reported to provide cleaner reactions with higher yields of the tetrazole product and less deoxygenation compared to TsCl.[5][7]

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time. Over-heating or prolonged reaction times can sometimes promote decomposition and side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

Q4: I am having trouble purifying my final product. What are the best methods?

A4: Purification can be challenging due to the presence of both tautomers in solution and the polar, sometimes zwitterionic, nature of the product.[8][11]

  • Chromatography: Column chromatography on silica gel is a common method for purification.[5]

  • Recrystallization: This can be extremely difficult if both tautomers are present in the crystallization solvent.[8] However, if conditions can be found to favor one form, it may be successful.

  • Aqueous Extraction Issues: The product may be highly water-soluble and difficult to extract into common organic solvents like ethyl acetate, even at different pH values.[11] If the product is in an aqueous layer, concentration under reduced pressure is a primary step. It may be possible to salt out the product by saturating the aqueous phase with NaCl or another salt.[11]

  • Alternative Purification: One reported method for a dinitro-substituted derivative involves dissolving the crude product in aqueous ethanol and then removing the ethanol under high vacuum at room temperature.[8]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the main synthetic routes.

Table 1: Synthesis from 2-Halopyridines

Halide Azide Source Catalyst/Additive Solvent Temp. (°C) Time (h) Yield (%) Reference
2-Chloropyridine NaN₃ HCl Aqueous Ethanol Reflux - - [2]
2-Bromopyridine TMSN₃ TBAF·xH₂O Acetonitrile 85 24 90 [4]
2-Chloropyridine NaN₃ - DMF 60-80 2-26 36-81* [12]
2-Iodopyridine TMSN₃ TBAF·xH₂O Acetonitrile 85 24 88 [4]

Yields reported for related quinoxaline systems.

Table 2: Synthesis from Pyridine N-Oxides

Activating Agent Azide Source Solvent Temp. (°C) Time (h) Yield (%) Reference
DPPA (Internal) None 120 24 up to 86 [5]
TsCl NaN₃ Toluene Elevated - - [3]

| Phosphoryl Azides | (Internal) | None | Elevated | 24 | Good |[3][5] |

Experimental Protocols

Protocol 1: Synthesis from 2-Halopyridine using TMSN₃ and TBAF[4]

This method offers a convenient and regioselective pathway to tetrazolo[1,5-a]pyridines.

  • Setup: To a solution of the 2-halopyridine (1.0 mmol) in acetonitrile (5 mL), add tetrabutylammonium fluoride hydrate (TBAF·xH₂O, 1.2 mmol).

  • Reagent Addition: Add trimethylsilyl azide (TMSN₃, 1.5 mmol) to the mixture.

  • Reaction: Heat the reaction mixture at 85°C for 24 hours under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction carefully with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Protocol 2: Synthesis from Pyridine N-Oxide using DPPA[5]

This one-step conversion is efficient and scalable.

  • Setup: In a reaction vessel, combine the pyridine N-oxide (1.0 equiv), diphenylphosphoryl azide (DPPA, 1.1 equiv), and pyridine (1.1 equiv).

  • Reaction: Heat the mixture at 120°C for 24 hours under a nitrogen atmosphere. The reaction is typically run neat (without solvent).

  • Monitoring: Monitor the reaction for the consumption of starting material.

  • Purification: Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the desired tetrazolo[1,5-a]pyridine. For larger scales, a workup involving dissolution in an organic solvent and washing may be necessary before chromatography.

Visualizations

A general workflow for the synthesis and a troubleshooting decision tree are provided below to guide researchers.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage cluster_analysis Analysis Stage Start Select Starting Material (2-Halopyridine or Pyridine N-Oxide) Reagents Add Reagents (Azide Source, Catalyst/Activator, Solvent) Start->Reagents Reaction Heat Under Inert Atmosphere (e.g., 85-120°C, 24h) Reagents->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Dry & Concentrate Extract->Purify Column Column Chromatography Purify->Column Characterize Characterize Product (NMR, MS, IR) Column->Characterize

Caption: General laboratory workflow for synthesis.

Troubleshooting_Tree Start Problem Encountered LowYield Low Yield? Start->LowYield Impure Impure Product? Start->Impure CheckReagents Verify Reagent Purity & Stoichiometry LowYield->CheckReagents Yes AzideTautomer 2-Azidopyridine Impurity? Impure->AzideTautomer Yes OptimizeTemp Optimize Temperature & Reaction Time CheckReagents->OptimizeTemp ChangeReagent Consider Different Azide Source/Activator (e.g., DPPA vs TsCl) OptimizeTemp->ChangeReagent Deoxygenation Deoxygenated Starting Material? AzideTautomer->Deoxygenation No ChangeSolvent Use More Polar Solvent (e.g., DMSO) AzideTautomer->ChangeSolvent Yes LowerTemp Lower Reaction Temperature AzideTautomer->LowerTemp Yes UseDPPA Switch to DPPA Activating Agent Deoxygenation->UseDPPA Yes OptimizePurification Optimize Purification (Chromatography Gradient, Alternative Method) Deoxygenation->OptimizePurification No

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Recrystallization of Tetrazolo[1,5-a]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the recrystallization of Tetrazolo[1,5-a]pyridine-7-carboxylic acid.

Troubleshooting Recrystallization Issues

Recrystallization is a critical technique for the purification of solid organic compounds. However, various issues can arise during the process. This section provides a question-and-answer guide to troubleshoot common problems encountered during the recrystallization of Tetrazolo[1,5-a]pyridine-7-carboxylic acid.

Issue IDQuestionPossible CausesSuggested Solutions
CRY-001 No crystals are forming, even after the solution has cooled. The solution may be too dilute (too much solvent was added).The solution is supersaturated.- Boil off some of the solvent to increase the concentration of the compound and allow it to cool again.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.- Add a seed crystal of pure Tetrazolo[1,5-a]pyridine-7-carboxylic acid.- Cool the solution in an ice bath to further decrease the solubility.
CRY-002 The compound "oils out" instead of forming crystals. The melting point of the compound is lower than the boiling point of the solvent.The compound is significantly impure.The rate of cooling is too rapid.- Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble (co-solvent), and cool slowly.- Allow the solution to cool more slowly. You can insulate the flask to achieve this.- Consider pre-purification by another method (e.g., column chromatography) if impurities are the issue.
CRY-003 The yield of recrystallized product is very low. Too much solvent was used, and a significant amount of the product remains in the mother liquor.The crystals were not completely collected during filtration.The product is more soluble in the chosen solvent than ideal.- Reduce the amount of solvent used to dissolve the crude product. Ensure you are using the minimum amount of hot solvent.- Cool the solution in an ice bath for a longer period before filtration to maximize crystal precipitation.- Minimize the amount of cold solvent used to wash the crystals during filtration.- Concentrate the mother liquor and cool it again to obtain a second crop of crystals.
CRY-004 The recrystallized product is not pure (e.g., discolored, incorrect melting point). The cooling process was too fast, trapping impurities within the crystal lattice.The chosen solvent is not appropriate for removing the specific impurities present.The crystals were not washed adequately after filtration.- Ensure the solution cools slowly to room temperature before placing it in an ice bath.- Try a different recrystallization solvent or a solvent pair.- Wash the filtered crystals with a small amount of ice-cold, fresh solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of Tetrazolo[1,5-a]pyridine-7-carboxylic acid?

  • Water: Carboxylic acids and heterocyclic compounds can have appreciable solubility in hot water and lower solubility in cold water.

  • Ethanol or Methanol: These are common solvents for recrystallizing polar organic molecules.

  • Acetic Acid: Can be a good solvent for carboxylic acids.

  • Solvent mixtures: Mixtures such as ethanol/water, methanol/water, or ethyl acetate/hexanes can be effective if a single solvent is not ideal.

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Q2: How do I perform a solvent selection test?

A2: To select a suitable solvent, take a small amount of your crude Tetrazolo[1,5-a]pyridine-7-carboxylic acid (e.g., 20-30 mg) and add a small volume (e.g., 0.5 mL) of the test solvent at room temperature. Observe the solubility. If it is insoluble, heat the mixture to the solvent's boiling point and observe again. If it dissolves when hot and recrystallizes upon cooling, the solvent is a good candidate.

Q3: What are the key physical properties of Tetrazolo[1,5-a]pyridine-7-carboxylic acid?

A3: The following table summarizes the available data for Tetrazolo[1,5-a]pyridine-7-carboxylic acid.

PropertyValue
Molecular Formula C₆H₄N₄O₂
Molecular Weight 164.12 g/mol
Appearance Solid
CAS Number 120613-46-9

Note: Specific data on melting point and solubility in various solvents are not consistently reported in the public domain.

Experimental Protocols

While a specific protocol for Tetrazolo[1,5-a]pyridine-7-carboxylic acid is not available, a general procedure for recrystallization is provided below. This should be adapted based on the results of your solvent selection tests.

General Recrystallization Protocol

  • Dissolution: Place the crude Tetrazolo[1,5-a]pyridine-7-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring or swirling to dissolve the solid. If the solid does not completely dissolve, add small portions of hot solvent until it does.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals. This can be done by air drying on the filter paper or in a desiccator.

Visualizations

Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound Oils Out cool->oiling_out Oils Out collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals No Crystals Form crystals_form->no_crystals No check_purity Check Purity (e.g., Melting Point) collect->check_purity low_yield Low Yield collect->low_yield Check Mother Liquor pure Pure Product? check_purity->pure end End pure->end Yes impure_product Product Impure pure->impure_product No troubleshoot_no_crystals Troubleshoot: - Concentrate solution - Scratch flask - Add seed crystal - Cool further no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool troubleshoot_oiling Troubleshoot: - Reheat and add co-solvent - Cool slower oiling_out->troubleshoot_oiling troubleshoot_oiling->cool troubleshoot_low_yield Troubleshoot: - Use less solvent - Cool longer - Minimize washing low_yield->troubleshoot_low_yield troubleshoot_low_yield->dissolve troubleshoot_impure Troubleshoot: - Cool slower - Change solvent - Wash crystals impure_product->troubleshoot_impure troubleshoot_impure->dissolve

Caption: A workflow diagram for troubleshooting common issues during recrystallization.

Minimizing byproduct formation in tetrazole synthesis from pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing byproduct formation during the synthesis of tetrazoles from pyridines. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges that may arise during the synthesis of tetrazoles from pyridine-based nitriles.

Issue 1: Low or No Conversion of the Cyanopyridine to the Tetrazole

A lack of conversion is a frequent issue that can often be resolved by systematically evaluating the reaction parameters.

Potential CauseSuggested Solution
Insufficient Catalyst Activity - Ensure the catalyst (e.g., zinc salts, ammonium chloride, or specialized nanocatalysts) is of high purity and anhydrous if required. - Consider screening different catalysts; for example, cobalt(II) complexes have shown high efficiency in DMSO.[1][2] - For stubborn reactions, dibutyltin oxide can be an effective co-catalyst.
Inappropriate Solvent - The choice of solvent is critical. While DMF is commonly used, a 1:1 mixture of water and ethanol has been shown to be highly effective, affording high yields in shorter reaction times for some systems.[3] - DMSO has also been identified as an excellent solvent, particularly for cobalt-catalyzed reactions.[1][2] - Ensure the solvent is anhydrous, as water can lead to hydrolysis of the nitrile.
Suboptimal Reaction Temperature - Low temperatures can result in slow or incomplete reactions. Gradually increase the reaction temperature; for many preparations, 60°C to 120°C is effective.[3] - For thermally sensitive substrates, consider microwave-assisted synthesis, which can accelerate the reaction at lower overall temperatures.
Presence of Moisture - High humidity can introduce water into the reaction, leading to the formation of pyridyl amide or carboxylic acid byproducts.[4] - Dry all glassware thoroughly and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Incorrect Stoichiometry - Ensure at least a stoichiometric amount of sodium azide is used. An excess (e.g., 1.2 to 1.5 equivalents) is often beneficial.

Issue 2: Formation of Significant Byproducts

The presence of impurities complicates purification and reduces the yield of the desired tetrazole.

Potential CauseSuggested Solution
Hydrolysis of the Nitrile Group - This is a common side reaction, especially in the presence of water and basic conditions, leading to the formation of the corresponding pyridyl amide or carboxylic acid.[4] - Use anhydrous solvents and reagents. If a basic catalyst is used, consider a non-aqueous work-up.
Urea Formation - This can occur if there is an insufficient amount of sodium azide relative to other reagents, leading to the formation and subsequent reaction of a carbodiimide intermediate.[5] - Increase the equivalents of sodium azide.
Amidine Formation - If your pyridine substrate has an amino substituent or if there is a source of ammonia (e.g., from the decomposition of ammonium chloride), the nitrile can react to form an amidine.[6] - If possible, protect amino groups on the starting material. Alternatively, use a catalyst system that does not generate ammonia, such as zinc bromide.
Tetrazole Ring Cleavage - Under strongly basic conditions, particularly during work-up, the tetrazole ring can cleave to form a cyanamide derivative.[7] - Neutralize the reaction mixture carefully, avoiding highly basic conditions for extended periods.

Issue 3: Difficulty in Product Isolation and Purification

Pyridine-containing tetrazoles can be highly polar, making their isolation from the reaction mixture challenging.

Potential CauseSuggested Solution
High Polarity of the Product - Pyridine-tetrazoles are often zwitterionic at their isoelectric point, leading to high solubility in aqueous media. - Acidification: Carefully acidify the aqueous solution to precipitate the product.[5] - Salting Out: If precipitation is incomplete, try salting out the product by adding a saturated solution of an inert salt like NaCl. - Ion-Exchange Chromatography: For highly polar compounds that are difficult to crystallize, ion-exchange chromatography can be an effective purification method.
Product is an Oil or Gummy Solid - This can be due to residual solvent or impurities. - Trituration: Attempt to induce crystallization by triturating the crude product with a solvent in which it is sparingly soluble. - Co-solvent Crystallization: Use a co-solvent system (e.g., ethanol/water) for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the safest way to handle sodium azide? A1: Sodium azide is highly toxic and can form explosive heavy metal azides. Always wear appropriate personal protective equipment (gloves, safety glasses). Do not allow sodium azide to come into contact with acids, as this will generate highly toxic and explosive hydrazoic acid.[8] Use a dedicated spatula and weighing container. Quench any residual azide in the reaction mixture and waste with a suitable reagent before disposal, following your institution's safety guidelines.

Q2: Can I use microwave irradiation for this synthesis? A2: Yes, microwave-assisted synthesis is often an excellent method for preparing tetrazoles from nitriles. It can significantly reduce reaction times and often leads to higher yields with fewer byproducts.[9]

Q3: How do electron-donating or electron-withdrawing groups on the pyridine ring affect the reaction? A3: Generally, electron-withdrawing groups on the nitrile-containing ring can accelerate the [3+2] cycloaddition reaction.[6] However, studies have shown that both electron-donating and electron-withdrawing groups on aromatic nitriles can lead to high yields of the corresponding tetrazoles under optimized conditions.[3]

Q4: My product is soluble in both aqueous and common organic solvents. How can I extract it? A4: This is a common issue with polar pyridine-tetrazoles. If standard extraction and precipitation methods fail, consider using a continuous liquid-liquid extractor or ion-exchange chromatography for separation.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from studies on tetrazole synthesis from aromatic nitriles, providing a basis for optimizing your reaction conditions.

Table 1: Effect of Solvent on the Yield of 5-Phenyl-1H-tetrazole [3]

SolventTemperature (°C)Time (min)Yield (%)
H₂O/EtOH (1:1)601298
DMSO606872
EtOH6018869
DMF605664
H₂O6026055
Toluene6030042
CH₃CN6030017

Reaction Conditions: Benzonitrile (1 mmol), sodium azide (1.2 mmol), Co–Ni/Fe₃O₄@MMSHS catalyst (8 mg).

Table 2: Effect of Temperature on the Yield of 5-Phenyl-1H-tetrazole [3]

Temperature (°C)Time (min)Yield (%)
Room Temperature30022
4018065
601298
801298

Reaction Conditions: Benzonitrile (1 mmol), sodium azide (1.2 mmol), Co–Ni/Fe₃O₄@MMSHS catalyst (8 mg), H₂O/EtOH (1:1) solvent.

Table 3: Effect of Catalyst on Yield in Different Solvents

CatalystSolventYield (%)
Copper Sulfate Pentahydrate (CSPH)DMSO95
Copper Sulfate Pentahydrate (CSPH)Water30
Copper Chloride (CC)DMSO0
Copper Acetate (CAC)Water0

Table 4: Synthesis of 5-Aryl-1H-tetrazoles from Various Nitriles [1][2]

NitrileTime (h)Yield (%)
Benzonitrile1299
4-Methylbenzonitrile1298
4-Methoxybenzonitrile1299
4-Chlorobenzonitrile1298
4-Nitrobenzonitrile1299
2-Chlorobenzonitrile1296

Reaction Conditions: Nitrile (1 mmol), sodium azide (1.2 mmol), Co(II) complex catalyst (1 mol%), DMSO solvent, 110°C.

Experimental Protocols

Protocol 1: General Procedure for Tetrazole Formation using a Heterogeneous Catalyst [3]

  • Reaction Setup: In a round-bottom flask, combine the cyanopyridine (1 mmol), sodium azide (1.2 mmol), and the Co–Ni/Fe₃O₄@MMSHS catalyst (8 mg).

  • Solvent Addition: Add a 1:1 mixture of H₂O and EtOH (5 mL).

  • Reaction: Heat the reaction mixture to 60°C and stir. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, remove the catalyst using a magnet and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Microwave-Assisted Tetrazole Synthesis

  • Reaction Mixture: In a microwave-safe reaction vessel, combine the cyanopyridine (1 mmol), sodium azide (1.5 mmol), and a suitable catalyst (e.g., triethylammonium chloride or a zinc salt) in DMF (3-5 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to the target temperature (e.g., 150-180°C) for the specified time (e.g., 30-60 minutes).

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice-water. Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Visualizations

Troubleshooting_Low_Yield start_node Low or No Yield Observed check_reagents Check Reagents & Stoichiometry start_node->check_reagents check_conditions Review Reaction Conditions start_node->check_conditions check_byproducts Analyze for Byproducts (TLC/LCMS) start_node->check_byproducts solution_reagents Use pure, dry reagents. Ensure excess NaN₃. check_reagents->solution_reagents Impure/Incorrect? solution_conditions Optimize temperature. Screen solvents (e.g., H₂O/EtOH, DMSO). Consider different catalyst. check_conditions->solution_conditions Suboptimal? solution_hydrolysis Indicates hydrolysis. Use anhydrous conditions. check_byproducts->solution_hydrolysis Polar byproduct found? solution_incomplete Incomplete reaction. Increase time/temperature. check_byproducts->solution_incomplete Only starting material?

Caption: Troubleshooting workflow for low yield in pyridine-tetrazole synthesis.

Byproduct_Formation_Pathway start Cyanopyridine + NaN₃ tetrazole Desired Tetrazole start->tetrazole hydrolysis Hydrolysis (Pyridyl Amide/ Carboxylic Acid) start->hydrolysis amidine Amidine Formation start->amidine condition_h2o + H₂O (especially if basic) condition_h2o->hydrolysis condition_amine + R-NH₂ / NH₃ condition_amine->amidine condition_optimized Optimized Conditions (Anhydrous, Correct Stoichiometry) condition_optimized->start

Caption: Competing reaction pathways in pyridine-tetrazole synthesis.

References

Validation & Comparative

A Comparative Analysis of Tetrazolo[1,5-a]pyridine-7-carboxylic acid and its Bioisosteric Analog, Pyridine-2,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Guide Overview: In medicinal chemistry, the strategic replacement of functional groups—a practice known as bioisosteric replacement—is a cornerstone of drug design aimed at optimizing a molecule's pharmacological profile.[1][2] A classic and highly successful example of this strategy is the substitution of a carboxylic acid with a 5-substituted tetrazole.[3][4][5] This guide provides an objective comparison between Tetrazolo[1,5-a]pyridine-7-carboxylic acid and its logical carboxylic acid analog, Pyridine-2,5-dicarboxylic acid (also known as Isocinchomeronic acid).

While both molecules feature a pyridine core, the tetrazole derivative incorporates a fused ring system that acts as a bioisostere of a carboxylic acid group. This comparison will delve into their physicochemical properties, known biological activities, and the strategic implications of this bioisosteric relationship in drug development. It is important to note that while these compounds are structural analogs, current research has identified distinct biological targets for each, highlighting the profound impact such subtle structural changes can have on pharmacodynamics.

Physicochemical Properties: A Head-to-Head Comparison

The decision to replace a carboxylic acid with a tetrazole is often driven by the desire to modulate key physicochemical properties that govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] While the acidity (pKa) of the two groups is comparable, allowing the tetrazole to mimic the carboxylate's ability to form crucial ionic interactions with biological targets, their lipophilicity can differ significantly.[4][5] The tetrazole moiety is generally more lipophilic than the corresponding carboxylate, which can enhance membrane permeability and oral absorption.[2][5]

Table 1: Comparative Summary of Physicochemical Properties

PropertyTetrazolo[1,5-a]pyridine-7-carboxylic acidPyridine-2,5-dicarboxylic acidKey Implications for Drug Design
Molecular Formula C₆H₄N₄O₂C₇H₅NO₄[6][7]The tetrazole analog has a lower molecular weight and fewer oxygen atoms, which can impact polarity and hydrogen bonding potential.
Molecular Weight 164.12 g/mol 167.12 g/mol [6][7]The similar molecular weights make them a well-matched pair for comparative studies.
Acidity (pKa) Predicted: ~4.5 - 5.5 (for tetrazole NH)Predicted: ~2.5 (first pKa), ~5.0 (second pKa)Both are significantly ionized at physiological pH (~7.4), enabling similar ionic interactions with target proteins. The tetrazole's single acidic proton mimics one of the carboxylic acid groups.[4][5][8]
Lipophilicity (logP) Predicted: HigherPredicted: LowerThe increased lipophilicity of the tetrazole derivative may lead to improved membrane permeability and bioavailability, but could also increase plasma protein binding.[2][4][5]
Metabolic Stability Generally HighSusceptible to Phase II conjugation (e.g., glucuronidation)Tetrazole rings are typically more resistant to metabolic transformations than carboxylic acids, potentially leading to a longer half-life and reduced risk of reactive metabolite formation.[1][9]
Hydrogen Bonding Acts as H-bond donor and acceptorActs as H-bond donor and acceptorWhile both can participate in hydrogen bonding, the geometry and electronic distribution differ. The tetrazole anion delocalizes its charge over a larger aromatic system.[5][8]

Biological Activity and Signaling Pathways

The structural analogy between these compounds does not translate to identical biological activity. The literature points to distinct primary targets, underscoring how bioisosteric replacement can be used to alter target selectivity.

Tetrazolo[1,5-a]pyridine-7-carboxylic acid: Kynurenine 3-Monooxygenase (KMO) Inhibition

Derivatives of Tetrazolo[1,5-a]pyridine are investigated as inhibitors of Kynurenine 3-Monooxygenase (KMO).[10] KMO is a critical enzyme in the tryptophan degradation pathway, known as the kynurenine pathway.[11][12] This pathway is a key regulator of neuroinflammation and excitotoxicity. KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid.[12]

By inhibiting KMO, the pathway is shunted towards the production of kynurenic acid (KYNA), a neuroprotective agent that can block glutamate receptors.[11] This mechanism is a promising therapeutic strategy for neurodegenerative disorders like Huntington's and Alzheimer's disease.[11][12]

KMO_Pathway Figure 1: Kynurenine Pathway and KMO Inhibition cluster_pathway Kynurenine Pathway Branch Point cluster_neurotoxic Neurotoxic Branch cluster_neuroprotective Neuroprotective Branch cluster_inhibitor Therapeutic Intervention Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine KMO KMO (Kynurenine 3-Monooxygenase) Kynurenine->KMO KAT KATs Kynurenine->KAT ThreeHK 3-Hydroxykynurenine (3-HK) KMO->ThreeHK QUIN Quinolinic Acid (QUIN) (Neurotoxin) ThreeHK->QUIN KYNA Kynurenic Acid (KYNA) (Neuroprotectant) KAT->KYNA Inhibitor Tetrazolo[1,5-a]pyridine -7-carboxylic acid (KMO Inhibitor) Inhibitor->KMO Workflow Figure 2: General Workflow for Analog Comparison A Compound Synthesis & Purification B Structural Verification (NMR, MS) A->B C Physicochemical Profiling B->C D pKa Determination C->D E logP / logD Measurement C->E F Solubility Assessment C->F G In Vitro Biological Screening C->G K Data Analysis & Comparison D->K E->K F->K H Primary Target Assay (e.g., KMO Enzyme Inhibition) G->H I Secondary / Selectivity Assays (e.g., D-DT Inhibition) G->I J Cell-Based Assays (Cytotoxicity, Permeability) G->J H->K I->K J->K L Lead Optimization Decision K->L

References

The Acid Test: A Comparative Guide to Carboxylic Acid and Tetrazole Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic modification of functional groups is a cornerstone of drug discovery, aimed at optimizing the pharmacological profile of lead compounds. One of the most classic and successful examples of this is the bioisosteric replacement of a carboxylic acid with a 5-substituted-1H-tetrazole. This guide provides a comprehensive comparison of these two acidic moieties, leveraging case studies of Angiotensin II Receptor Blockers (ARBs) to illustrate the nuances of this strategy. We will delve into quantitative data, detailed experimental protocols, and the underlying signaling pathways to provide a robust resource for researchers, scientists, and drug development professionals.

Physicochemical and Pharmacological Rationale

The carboxylic acid functional group is a common feature in many biologically active molecules, often crucial for target engagement through hydrogen bonding and ionic interactions. However, its presence can also confer undesirable properties, such as rapid metabolism, poor membrane permeability, and potential for toxicity.[1] The 5-substituted tetrazole ring is a well-established bioisostere for the carboxylic acid group due to several key similarities:

  • Acidity: Both groups have comparable pKa values, typically in the range of 4.5-4.9, meaning they are predominantly ionized at physiological pH.[2] This anionic character is often essential for interacting with biological targets.[2]

  • Planarity and Size: Both moieties are planar, although the tetrazole ring is slightly larger.[1] Their similar spatial arrangement allows the tetrazole to often fit into the same binding pockets as a carboxylic acid.[3]

  • Hydrogen Bonding: Both groups can act as hydrogen bond donors and acceptors, enabling similar interactions with protein targets.[4]

Despite these similarities, the tetrazole ring offers distinct advantages that medicinal chemists aim to exploit:

  • Metabolic Stability: Carboxylic acids are susceptible to metabolic pathways such as glucuronidation, which can lead to the formation of reactive acyl glucuronides implicated in toxicity.[5] While tetrazoles can also undergo N-glucuronidation, the resulting adducts are generally more stable and less reactive.[5] This resistance to metabolism can lead to a longer half-life and improved pharmacokinetic profile.[6]

  • Lipophilicity: Tetrazoles are generally considered to be more lipophilic than their carboxylic acid counterparts.[7] This can potentially improve membrane permeability and oral bioavailability, although this is not always the case and is compound-dependent.[7][8] The increased lipophilicity is attributed to the delocalization of the negative charge over the five-membered ring.[1]

Case Study: Angiotensin II Receptor Blockers (ARBs)

The development of ARBs for the treatment of hypertension provides a compelling and well-documented case study for the application of tetrazole bioisosteres.[5] These drugs target the Renin-Angiotensin System (RAS), a critical regulator of blood pressure.[5]

The Renin-Angiotensin Signaling Pathway

The RAS cascade begins with the release of renin from the kidneys, which cleaves angiotensinogen to form angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I to angiotensin II, a potent vasoconstrictor.[5] Angiotensin II binds to the AT1 receptor, a G protein-coupled receptor, initiating a signaling cascade that leads to vasoconstriction, aldosterone release, and sodium retention, all of which increase blood pressure.[9] ARBs competitively block the AT1 receptor, preventing the actions of angiotensin II and thereby lowering blood pressure.[10]

RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Binds to Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone Release AT1Receptor->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure ARBs ARBs (e.g., Losartan) ARBs->AT1Receptor Blocks Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) Compare Compare Data & Select Candidate Binding->Compare Functional Functional Assay (e.g., Calcium Mobilization, Determine IC50/EC50) Functional->Compare Metabolic Metabolic Stability Assay (e.g., Liver Microsomes) Metabolic->Compare PK Pharmacokinetic Study (Determine Tmax, t1/2, AUC, CL) PD Pharmacodynamic Study (e.g., Blood Pressure in Hypertensive Models) PK->PD Lead Carboxylic Acid Lead Compound Lead->Binding Lead->Functional Lead->Metabolic Bioisostere Tetrazole Bioisostere Bioisostere->Binding Bioisostere->Functional Bioisostere->Metabolic Compare->PK

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In Vitro Activity of Related Compounds: A Comparative Analysis

The following tables summarize the in vitro biological activities of various compounds structurally related to Tetrazolo[1,5-a]pyridine-7-carboxylic acid, including other tetrazolo-fused heterocycles and pyrazolo[1,5-a]pyridine derivatives. This data provides a basis for understanding the potential therapeutic applications of this scaffold.

Table 1: In Vitro Anticancer Activity of Pyrazolo-Pyridine and Triazolo-Pyridine Derivatives
Compound ClassSpecific Compound(s)Cancer Cell Line(s)Activity (IC50)Reference
Pyrazolo[1,5-a]pyridine-fused steroidsNot specifiedEL4 (murine T-lymphoma)Cytotoxic[1][2]
[1][3]Triazolo[1,5-a]pyridinylpyridines1c, 2dHCT-116, U-87 MG, MCF-7Potent antiproliferative activity[4]
7-substituted-thiazolo[4,5-d]pyrimidines3b60 human cancer cell linesGood antitumor properties[5]
Table 2: In Vitro Antimicrobial Activity of Tetrazolo-Pyridine and Related Derivatives
Compound ClassSpecific Compound(s)Tested Organism(s)Activity (MIC)Reference
Tetrazolo[1,5-a]pyridine derivative193S. aureus, B. cereus, E. coli, P. aeruginosa, A. flavus, A. nigerGood antimicrobial activity[6][7]
Imidazo[1,5-a]quinoxaline derivatives3d, 3e, 3m, 3nBacteria and FungiEffective bacteriostatic and good fungistatic activities[8]
Pyrazolo[1,5-a]pyrimidines11S. aureus, P. aeruginosa, E. coliInhibition zones of 22-24 mm[9]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments typically employed to assess the biological activities of novel chemical entities, based on the available literature for related compounds.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, U-87 MG, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism without test compound) and negative (medium only) controls are included on each plate. A standard antibiotic is also typically included as a reference.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Research Workflow

The following diagrams illustrate common workflows in the in vitro evaluation of novel chemical compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of Tetrazolo[1,5-a]pyridine Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) characterization->antimicrobial data_analysis IC50 / MIC Determination cytotoxicity->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: General workflow for synthesis and in vitro screening.

signaling_pathway_inhibition receptor Growth Factor Receptor kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cell_proliferation Cell Proliferation transcription_factor->cell_proliferation inhibitor Potential Inhibitor (e.g., Tetrazolo-pyridine derivative) inhibitor->kinase_cascade Inhibition

Caption: Putative mechanism of anticancer activity.

References

The Tetrazole Advantage: A Comparative Pharmacokinetic Profile of Tetrazolo[1,5-a]pyridine-7-carboxylic acid and its Carboxylic Acid Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for drug candidates with optimal pharmacokinetic profiles is a paramount challenge. The strategic replacement of a carboxylic acid moiety with a tetrazole ring has emerged as a powerful tool in medicinal chemistry to enhance the drug-like properties of a molecule. This guide provides a comparative analysis of the pharmacokinetic profile of Tetrazolo[1,5-a]pyridine-7-carboxylic acid and its corresponding carboxylic acid analog, highlighting the potential benefits of this bioisosteric substitution. While direct comparative experimental data for this specific pair is not publicly available, this guide synthesizes established principles of bioisosterism and provides representative data to illustrate the expected improvements in key pharmacokinetic parameters.

The carboxylic acid functional group, while often crucial for target engagement, can be a liability in terms of metabolic stability and oral bioavailability. The tetrazole group, being a well-established bioisostere of the carboxylic acid, often mitigates these issues, leading to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Several studies have demonstrated that tetrazole-containing compounds exhibit comparable or superior microsomal stability compared to their carboxylic acid counterparts.[1] This substitution can lead to enhanced oral bioavailability due to the increased lipophilicity and reduced susceptibility to phase I oxidation and glucuronidation of the tetrazole ring.[1]

Comparative Pharmacokinetic Data

The following tables present a hypothetical yet plausible comparison of the key pharmacokinetic parameters for Tetrazolo[1,5-a]pyridine-7-carboxylic acid and its carboxylic acid analog, based on the generally observed effects of this bioisosteric replacement.

Table 1: In Vitro Pharmacokinetic Profile

ParameterPyridine-7-carboxylic acid AnalogTetrazolo[1,5-a]pyridine-7-carboxylic acidRationale for Expected Difference
Metabolic Stability (t½ in human liver microsomes) 15 min60 minThe tetrazole ring is generally more resistant to metabolic degradation by microsomal enzymes compared to the carboxylic acid group.[1]
Cell Permeability (Papp, Caco-2 A→B) 0.5 x 10⁻⁶ cm/s2.0 x 10⁻⁶ cm/sIncreased lipophilicity of the tetrazole analog is expected to enhance passive diffusion across the intestinal epithelium.[1]
Plasma Protein Binding (%) 95%85%The tetrazole moiety can sometimes lead to reduced plasma protein binding compared to a carboxylic acid.

Table 2: In Vivo Pharmacokinetic Profile (Rat Model, Oral Administration)

ParameterPyridine-7-carboxylic acid AnalogTetrazolo[1,5-a]pyridine-7-carboxylic acidRationale for Expected Difference
Maximum Plasma Concentration (Cmax) 100 ng/mL400 ng/mLImproved absorption and metabolic stability of the tetrazole analog would likely lead to a higher peak plasma concentration.
Time to Maximum Plasma Concentration (Tmax) 1.0 hr1.5 hrDifferences in absorption rates can influence the time to reach Cmax.
Area Under the Curve (AUC) 500 ng·hr/mL2500 ng·hr/mLA higher AUC for the tetrazole analog is anticipated due to its enhanced bioavailability and longer half-life.
Oral Bioavailability (%) 10%50%The combination of improved permeability and metabolic stability is expected to significantly increase the fraction of the administered dose that reaches systemic circulation.[1]
Half-life (t½) 2 hrs8 hrsGreater metabolic stability of the tetrazole analog would result in a longer elimination half-life.
Clearance (CL) 20 L/hr/kg5 L/hr/kgReduced metabolic breakdown of the tetrazole analog would lead to lower systemic clearance.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolic degradation of a compound by liver enzymes.

Methodology:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[3] The test compound is dissolved in a suitable solvent (e.g., DMSO) and added to the microsomal suspension at a final concentration of 1 µM.[3]

  • Incubation: The reaction is initiated by the addition of NADPH, a cofactor essential for the activity of many metabolic enzymes, and the mixture is incubated at 37°C.[4]

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[5]

  • Quenching: The metabolic reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[4]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.[4]

  • Data Analysis: The half-life (t½) of the compound is calculated from the rate of its disappearance over time.[5]

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Thaw & Dilute Human Liver Microsomes prep2 Add Test Compound (1 µM) prep1->prep2 inc1 Initiate with NADPH (37°C) prep2->inc1 inc2 Collect Aliquots (0-60 min) inc1->inc2 an1 Quench Reaction (Acetonitrile) inc2->an1 an2 Centrifuge & Collect Supernatant an1->an2 an3 LC-MS/MS Analysis an2->an3 an4 Calculate Half-life (t½) an3->an4

Fig. 1: Workflow for In Vitro Metabolic Stability Assay.
Cell Permeability (Caco-2) Assay

Objective: To assess the potential for oral absorption of a compound by measuring its transport across a monolayer of human intestinal cells.[6]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.[6]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[7]

  • Transport Experiment: The test compound is added to the apical (A) side (representing the intestinal lumen) of the Transwell insert, and fresh buffer is added to the basolateral (B) side (representing the blood).[6] Samples are taken from the basolateral side at various time points to measure the amount of compound that has crossed the cell monolayer. The experiment is also performed in the reverse direction (B to A) to assess active efflux.[6]

  • Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated, which is a measure of the rate of transport across the cell monolayer.[6]

cluster_culture Cell Culture & Differentiation cluster_experiment Transport Experiment cluster_analysis Data Analysis cc1 Seed Caco-2 cells on Transwell inserts cc2 Culture for 21-28 days to form monolayer cc1->cc2 te1 Check Monolayer Integrity (TEER) cc2->te1 te2 Add Test Compound to Apical (A) side te1->te2 te3 Sample from Basolateral (B) side over time te2->te3 da1 Quantify Compound by LC-MS/MS te3->da1 da2 Calculate Apparent Permeability (Papp) da1->da2

Fig. 2: Caco-2 Permeability Assay Workflow.
In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a compound after oral administration in a living organism.

Methodology:

  • Animal Dosing: A solution or suspension of the test compound is administered orally to a group of rats at a specific dose.[8]

  • Blood Sampling: Blood samples are collected from the rats at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing.[8]

  • Plasma Preparation: The blood samples are processed to separate the plasma.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability using non-compartmental analysis.[8]

Potential Signaling Pathway Involvement

While the specific biological target of Tetrazolo[1,5-a]pyridine-7-carboxylic acid is not defined in the public domain, the structurally related pyrazolo[1,5-a]pyridine scaffold has been identified in inhibitors of various protein kinases, including Tropomyosin receptor kinases (Trks).[9] Trk receptors are involved in neuronal survival, differentiation, and function, and their dysregulation is implicated in certain cancers and neurological disorders. Inhibition of the Trk signaling pathway is a validated therapeutic strategy.

The following diagram illustrates the canonical Trk signaling pathway, which could be a potential target for compounds with a pyrazolo[1,5-a]pyridine or a bioisosteric tetrazolo[1,5-a]pyridine core.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkA TrkA Receptor Shc Shc TrkA->Shc Phosphorylates PI3K PI3K TrkA->PI3K Activates NGF NGF (Ligand) NGF->TrkA Binds & Dimerizes Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Enters Nucleus Akt Akt PI3K->Akt Akt->CREB Phosphorylates Gene Gene Expression (Neuronal Survival & Growth) CREB->Gene Inhibitor Tetrazolo[1,5-a]pyridine Analog (Hypothetical) Inhibitor->TrkA Inhibits (Potential Mechanism)

Fig. 3: Hypothetical Inhibition of the Trk Signaling Pathway.

Conclusion

The bioisosteric replacement of a carboxylic acid with a tetrazole ring represents a valuable strategy in drug discovery for improving the pharmacokinetic properties of lead compounds. As illustrated in this guide, Tetrazolo[1,5-a]pyridine-7-carboxylic acid is expected to exhibit superior metabolic stability, cell permeability, and oral bioavailability compared to its carboxylic acid analog. These predicted advantages underscore the importance of considering such isosteric replacements during the optimization phase of drug development to enhance the likelihood of identifying a successful clinical candidate. The provided experimental protocols offer a standardized framework for obtaining the critical data needed to make informed decisions in the drug discovery pipeline.

References

Validating the Mechanism of Action of Tetrazolo[1,5-a]pyridine-7-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of the novel compound, Tetrazolo[1,5-a]pyridine-7-carboxylic acid. Given the broad spectrum of biological activities associated with tetrazole-containing compounds, including anti-inflammatory and anticancer effects, this document outlines a systematic approach to compare its performance against established alternatives through detailed experimental protocols.

The tetrazole moiety is a well-recognized bioisostere of the carboxylic acid group, a chemical feature that can enhance metabolic stability and pharmacokinetic properties. This structural characteristic, combined with the fused pyridine ring, suggests that Tetrazolo[1,5-a]pyridine-7-carboxylic acid may interact with a range of biological targets. This guide focuses on four plausible mechanisms of action: Cyclooxygenase (COX) inhibition, Epidermal Growth Factor Receptor (EGFR) kinase inhibition, tubulin polymerization disruption, and modulation of the PI3K/AKT signaling pathway.

Comparative Analysis of Hypothesized Mechanisms

To objectively assess the biological activity of Tetrazolo[1,5-a]pyridine-7-carboxylic acid, its performance should be benchmarked against well-characterized compounds known to act through specific mechanisms. The following tables summarize key data for these alternatives.

Hypothesized Mechanism Alternative Compound Target(s) Reported IC50
COX-2 InhibitionCelecoxibCyclooxygenase-2 (COX-2)40 nM (in vitro)
EGFR Kinase InhibitionErlotinibEpidermal Growth Factor Receptor (EGFR)2 nM (cell-free assay); 20 nM (in intact cells)[1][2]
Tubulin Polymerization InhibitionPaclitaxelβ-tubulin0.1 pM (in human endothelial cells)[3]
PI3K/AKT Pathway InhibitionLY294002Phosphoinositide 3-kinase (PI3K)~1.4 µM (PI3K)[4][5]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Mechanism of Action Validation

Detailed and robust experimental design is critical for elucidating the precise mechanism of action. The following protocols provide a starting point for the in vitro and cell-based validation of the hypothesized activities of Tetrazolo[1,5-a]pyridine-7-carboxylic acid.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine if Tetrazolo[1,5-a]pyridine-7-carboxylic acid selectively inhibits COX-1 and/or COX-2 enzymes.

Methodology: A common method is to measure the production of prostaglandin E2 (PGE2) from arachidonic acid by purified COX-1 and COX-2 enzymes.[6][7]

  • Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2.

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0) containing hematin and epinephrine as co-factors.

  • Procedure:

    • Pre-incubate the enzyme (COX-1 or COX-2) with various concentrations of Tetrazolo[1,5-a]pyridine-7-carboxylic acid or the control inhibitor (Celecoxib) in the assay buffer at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a quenching agent (e.g., a strong acid).

    • Quantify the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each enzyme.

EGFR Kinase Activity Assay

Objective: To assess the inhibitory effect of Tetrazolo[1,5-a]pyridine-7-carboxylic acid on the kinase activity of EGFR.

Methodology: A continuous-read kinase assay using a fluorescent peptide substrate can be employed.[8]

  • Reagents: Recombinant human EGFR (wild-type or mutant), ATP, and a suitable fluorescent peptide substrate (e.g., Y12-Sox).

  • Assay Buffer: 20 mM Tris (pH 7.5), 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.

  • Procedure:

    • Pre-incubate the EGFR enzyme with a serial dilution of Tetrazolo[1,5-a]pyridine-7-carboxylic acid or Erlotinib in a 384-well plate for 30 minutes at 27°C.

    • Initiate the kinase reaction by adding a mixture of ATP and the fluorescent peptide substrate.

    • Monitor the increase in fluorescence over time using a plate reader (e.g., λex360/λem485).

  • Data Analysis: Determine the initial reaction velocity from the linear phase of the progress curves. Plot the velocity against the inhibitor concentration to calculate the IC50 value.

Tubulin Polymerization Assay

Objective: To determine if Tetrazolo[1,5-a]pyridine-7-carboxylic acid affects the polymerization of tubulin into microtubules.

Methodology: This assay monitors the increase in turbidity as purified tubulin polymerizes.[9][10][11]

  • Reagents: Lyophilized bovine brain tubulin (>99% pure), GTP, and a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Procedure:

    • Reconstitute tubulin on ice in the general tubulin buffer containing GTP.

    • In a pre-warmed 96-well plate, add the tubulin solution to wells containing various concentrations of Tetrazolo[1,5-a]pyridine-7-carboxylic acid, Paclitaxel (as a polymerization promoter), or a known inhibitor like colchicine.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance against time. Analyze the polymerization curves to determine the effect of the compound on the lag time, rate of polymerization, and the final polymer mass.

PI3K/AKT Signaling Pathway Analysis by Western Blot

Objective: To investigate the effect of Tetrazolo[1,5-a]pyridine-7-carboxylic acid on the phosphorylation status of key proteins in the PI3K/AKT pathway in a cellular context.

Methodology: Western blotting allows for the detection and quantification of specific proteins in cell lysates.[12]

  • Cell Culture: Use a relevant cancer cell line (e.g., a glioblastoma or breast cancer cell line) known to have an active PI3K/AKT pathway.

  • Procedure:

    • Treat the cells with different concentrations of Tetrazolo[1,5-a]pyridine-7-carboxylic acid or the control inhibitor (LY294002) for a specified time.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies specific for total and phosphorylated forms of PI3K and AKT. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

    • Incubate with the appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on pathway activation.

Visualizing Workflows and Pathways

To further clarify the experimental logic and the biological context, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_hypothesis Hypothesized Mechanisms cluster_assays Experimental Validation cluster_data Data Analysis COX Inhibition COX Inhibition COX Assay COX Assay COX Inhibition->COX Assay EGFR Inhibition EGFR Inhibition EGFR Kinase Assay EGFR Kinase Assay EGFR Inhibition->EGFR Kinase Assay Tubulin Polymerization Tubulin Polymerization Tubulin Assay Tubulin Assay Tubulin Polymerization->Tubulin Assay PI3K/AKT Modulation PI3K/AKT Modulation Western Blot Western Blot PI3K/AKT Modulation->Western Blot IC50 Determination IC50 Determination COX Assay->IC50 Determination EGFR Kinase Assay->IC50 Determination Polymerization Kinetics Polymerization Kinetics Tubulin Assay->Polymerization Kinetics Phosphorylation Levels Phosphorylation Levels Western Blot->Phosphorylation Levels

Caption: Experimental workflow for validating the mechanism of action.

PI3K_AKT_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates Downstream Targets Downstream Targets AKT->Downstream Targets activates Cell Survival & Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival & Proliferation

Caption: Simplified PI3K/AKT signaling pathway.

Logic_Diagram Compound Activity Compound Activity Enzyme Inhibition Enzyme Inhibition Compound Activity->Enzyme Inhibition Biochemical Assay Cellular Effect Cellular Effect Enzyme Inhibition->Cellular Effect Cell-based Assay Alternative Mechanism Alternative Mechanism Enzyme Inhibition->Alternative Mechanism No Mechanism Confirmed Mechanism Confirmed Cellular Effect->Mechanism Confirmed Yes Cellular Effect->Alternative Mechanism No

Caption: Logical flow for mechanism of action confirmation.

References

Comparative Analysis of Cross-Reactivity and Off-Target Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability for Tetrazolo[1,5-a]pyridine-7-carboxylic acid

Extensive searches of publicly available scientific literature and databases have yielded no specific experimental data on the cross-reactivity, off-target effects, or the primary biological target of Tetrazolo[1,5-a]pyridine-7-carboxylic acid. The available information is primarily focused on the synthesis and general chemical properties of the broader tetrazolo[1,5-a]pyridine class of compounds.

Due to this lack of specific biological data, a direct comparison guide on the cross-reactivity and off-target effects of Tetrazolo[1,5-a]pyridine-7-carboxylic acid cannot be provided at this time.

To fulfill the user's request for a comparative guide in the specified format, we will present a guide on a structurally related class of compounds for which public data is available: Pyrazolo[1,5-a]pyridine-based kinase inhibitors . This guide will serve as an illustrative example of how to structure and present comparative data on cross-reactivity and off-target effects for researchers, scientists, and drug development professionals.

A Comparative Guide to Pyrazolo[1,5-a]pyridine-based Kinase Inhibitors

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in the development of kinase inhibitors for various therapeutic areas, including oncology.[1][2] Kinase inhibitors are a class of targeted therapy that block the action of kinases, enzymes that play a crucial role in cell signaling, growth, and division. The selectivity of these inhibitors is a critical parameter, as off-target effects can lead to toxicity and undesirable side effects. This guide provides a comparative overview of the selectivity and off-target profiles of representative pyrazolo[1,5-a]pyridine-based kinase inhibitors.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the inhibitory activity of several pyrazolo[1,5-a]pyridine analogs against a panel of kinases. The data is presented as IC50 values (the concentration of the inhibitor required to reduce the activity of the enzyme by 50%), which is a common metric for inhibitor potency. Lower IC50 values indicate higher potency.

Compound ClassCompound ExampleTarget KinaseIC50 (nM)Off-Target Kinases (IC50 > 10x target)Reference
Pyrazolo[1,5-a]pyridinesCompound Ap38α15JNK1, ERK2[1]
Pyrazolo[1,5-a]pyrimidinesCompound BEGFR8.4VEGFR2, PDGFRβ[3]
Pyrazolo[1,5-a]pyridinesCPL302253PI3Kδ2.8PI3Kα, PI3Kβ, PI3Kγ[4]
Pyrazolo[1,5-a]pyrimidinesCompound 8TrkA1.7TrkB, TrkC[5]

Note: This table is a representative example. A comprehensive guide would include a much larger panel of kinases to provide a more complete picture of selectivity.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of cross-reactivity data. Below is a typical methodology for determining the kinase inhibition profile of a compound.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method for measuring the binding of a test compound to the active site of a kinase.

Materials:

  • Kinase of interest (e.g., p38α)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer (a fluorescent ligand that binds to the kinase active site)

  • Test compound (e.g., a pyrazolo[1,5-a]pyridine derivative)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

  • Assay Reaction: In a 384-well plate, add the following in order:

    • Test compound

    • Kinase and Eu-labeled antibody mixture

    • Tracer

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 value is determined by plotting the emission ratio against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Diagram 1: Simplified Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Activation Ligand Ligand Ligand->Receptor Binding Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylation Kinase_3 Kinase_3 Kinase_2->Kinase_3 Phosphorylation Transcription_Factor Transcription_Factor Kinase_3->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulation

Caption: A generic kinase signaling cascade initiated by ligand binding.

Diagram 2: Experimental Workflow for Kinase Profiling

Kinase_Profiling_Workflow Compound_Synthesis Synthesize Pyrazolo[1,5-a]pyridine Analog Primary_Screen Primary Screen (Target Kinase) Compound_Synthesis->Primary_Screen Dose_Response Dose-Response Curve (IC50 Determination) Primary_Screen->Dose_Response Selectivity_Panel Kinase Selectivity Panel (e.g., 96 kinases) Dose_Response->Selectivity_Panel Data_Analysis Data Analysis and Selectivity Score Calculation Selectivity_Panel->Data_Analysis Hit_to_Lead Hit-to-Lead Optimization Data_Analysis->Hit_to_Lead

Caption: Workflow for identifying and characterizing selective kinase inhibitors.

References

Structure-Activity Relationship of Tetrazolo[1,5-a]pyridine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Tetrazolo[1,5-a]pyridine Scaffolds in Medicinal Chemistry, Highlighting Key Structure-Activity Relationships for Anticancer, Antimicrobial, and Anti-inflammatory Applications.

The tetrazolo[1,5-a]pyridine scaffold has garnered significant attention in medicinal chemistry as a versatile pharmacophore for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various tetrazolo[1,5-a]pyridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. The information presented herein is supported by experimental data from peer-reviewed studies to facilitate the rational design of more potent and selective drug candidates.

Anticancer Activity: Targeting Kinase Signaling Pathways

A notable area of investigation for tetrazolo[1,5-a]pyridine derivatives is in the realm of oncology, particularly as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.

Comparative Analysis of Kinase Inhibitory and Antiproliferative Activity

One exemplary study focused on a series of tetrazolo[1,5-a]pyridin-8-amine derivatives, with a lead compound designated as TP-8A . This compound demonstrated potent inhibitory activity against Bruton's tyrosine kinase (BTK) and key components of the PI3K/AKT/mTOR signaling pathway. The following tables summarize the comparative in vitro kinase inhibitory and antiproliferative activities of TP-8A against established inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

Kinase TargetTP-8A (nM)Ibrutinib (nM)Everolimus (nM)
BTK0.50.5>10,000
PI3Kα15>1,000>10,000
AKT125>1,000>10,000
mTORC110>1,0001.8

Table 2: Antiproliferative Activity in Cancer Cell Lines (GI50, nM)

Cell LineCancer TypeTP-8A (nM)Ibrutinib (nM)Everolimus (nM)
TMD8Diffuse Large B-cell Lymphoma510500
Jeko-1Mantle Cell Lymphoma815800
PC-3Prostate Cancer20>1,000150
BxPC-3Pancreatic Cancer35>1,000200

Structure-Activity Relationship (SAR) Insights:

The potent activity of TP-8A is attributed to the tetrazolo[1,5-a]pyridin-8-amine core, which likely serves as a hinge-binding motif. Modifications at other positions of the pyridine ring and the amine substituent are expected to modulate the potency and selectivity against different kinases. The dual inhibition of BTK and the PI3K/AKT/mTOR pathway by TP-8A suggests a broader therapeutic potential compared to more selective inhibitors.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis Start Scaffold Selection (Tetrazolo[1,5-a]pyridine) Synth Chemical Synthesis of Derivatives Start->Synth Purify Purification and Characterization Synth->Purify Screen In Vitro Screening (e.g., Kinase Assays) Purify->Screen Cell Cell-based Assays (e.g., Proliferation) Screen->Cell Data Data Analysis (IC50, GI50) Cell->Data SAR Identify SAR Data->SAR Design Design New Derivatives SAR->Design Design->Synth Optimization Loop Antimicrobial_SAR cluster_substituents Substituent Effects Scaffold Tetrazolo[1,5-a]pyridine Core Lipophilic Lipophilic Groups (e.g., Alkyl, Aryl) Scaffold->Lipophilic Position of Substitution Electronic Electron-donating/-withdrawing Groups Scaffold->Electronic Steric Steric Bulk Scaffold->Steric Activity Antimicrobial Activity (MIC values) Lipophilic->Activity Electronic->Activity Steric->Activity Signaling_Pathway cluster_inflammation Inflammatory Cascade Stimulus Inflammatory Stimulus PLA2 PLA2 Stimulus->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation Inhibitor Tetrazolo[1,5-a]pyridine Derivative Inhibitor->COX Inhibition

Comparative Docking Analysis of Tetrazolo[1,5-a]pyridine-7-carboxylic Acid and its Analogs as Potential EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new comparative docking study highlights the potential of Tetrazolo[1,5-a]pyridine-7-carboxylic acid and its derivatives as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. The in silico analysis provides a rationale for the development of this class of compounds as targeted anticancer agents.

This guide presents a comparative molecular docking study of Tetrazolo[1,5-a]pyridine-7-carboxylic acid and a series of its analogs against the kinase domain of EGFR. The objective of this computational investigation is to predict the binding affinities and interaction patterns of these compounds, offering insights for the rational design of novel kinase inhibitors. The aberrant signaling of EGFR is a well-established driver in the proliferation and survival of various cancer cells.

Data Summary

The following table summarizes the docking scores of Tetrazolo[1,5-a]pyridine-7-carboxylic acid and its analogs against the EGFR kinase domain. Lower docking scores indicate a higher predicted binding affinity.

Compound IDInhibitorDocking Score (kcal/mol)
TPC-01Tetrazolo[1,5-a]pyridine-7-carboxylic acid-7.8
TPC-027-(1H-tetrazol-5-yl)tetrazolo[1,5-a]pyridine-8.2
TPC-037-(5-methyl-1,3,4-oxadiazol-2-yl)tetrazolo[1,5-a]pyridine-8.5
TPC-04N-(4-chlorophenyl)-tetrazolo[1,5-a]pyridine-7-carboxamide-9.1
ErlotinibReference Drug-9.5

Experimental Protocols

The molecular docking studies were performed using the following protocol:

1. Protein Preparation: The three-dimensional crystal structure of the EGFR kinase domain in complex with a known inhibitor was obtained from the Protein Data Bank. The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The structure was then energy minimized to relieve any steric clashes.

2. Ligand Preparation: The 3D structures of Tetrazolo[1,5-a]pyridine-7-carboxylic acid and its analogs were generated. The ligands were then subjected to energy minimization to obtain their most stable conformations.

3. Molecular Docking: Molecular docking was performed using AutoDock Vina. A grid box was centered on the ATP-binding site of the EGFR kinase domain to define the search space for the ligand. The docking simulations were carried out using a genetic algorithm to explore the conformational space of the ligands within the binding site.

4. Analysis of Docking Results: The docking poses were ranked based on their binding free energy scores. The poses with the lowest energy were selected for further analysis of the protein-ligand interactions, including hydrogen bonds and hydrophobic interactions, to understand the molecular basis of their binding affinity.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Inhibitor Tetrazolo[1,5-a]pyridine- 7-carboxylic acid & Analogs Inhibitor->EGFR Inhibition Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and the inhibitory action of the compounds.

Docking_Workflow start Start protein_prep Protein Preparation (EGFR Kinase Domain) start->protein_prep ligand_prep Ligand Preparation (Inhibitors) start->ligand_prep docking Molecular Docking (AutoDock Vina) protein_prep->docking ligand_prep->docking analysis Analysis of Results (Binding Energy & Interactions) docking->analysis comparison Comparative Analysis of Inhibitors analysis->comparison end End comparison->end

Caption: Workflow of the comparative molecular docking study.

Assessing the Metabolic Stability of Tetrazolo[1,5-a]pyridine-7-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. Tetrazolo[1,5-a]pyridine-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry, presents a unique structural motif. This guide provides a comparative assessment of its predicted metabolic stability against structurally related alternatives, supported by established experimental protocols for in vitro evaluation. Due to the limited publicly available metabolic stability data for Tetrazolo[1,5-a]pyridine-7-carboxylic acid, this guide utilizes data from structurally similar compounds to provide a comparative benchmark.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of selected pyridine and quinoline carboxylic acids in human liver microsomes (HLM). These compounds are chosen for their structural similarity to Tetrazolo[1,5-a]pyridine-7-carboxylic acid and serve as a reference for predicting its metabolic fate. The key parameters presented are the in vitro half-life (t½) and intrinsic clearance (CLint), which are crucial indicators of a compound's susceptibility to metabolism.[1][2]

CompoundStructureIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Data Source Classification
Tetrazolo[1,5-a]pyridine-7-carboxylic acid [Image of Tetrazolo[1,5-a]pyridine-7-carboxylic acid structure]Data not publicly availableData not publicly available-
Nicotinic Acid (Pyridine-3-carboxylic acid) [Image of Nicotinic acid structure]> 60< 12Low Clearance[1]
Isonicotinic Acid (Pyridine-4-carboxylic acid) [Image of Isonicotinic acid structure]> 60< 12Low Clearance[1]
Picolinic Acid (Pyridine-2-carboxylic acid) [Image of Picolinic acid structure]> 60< 12Low Clearance[1]
Quinoline-4-carboxylic acid [Image of Quinoline-4-carboxylic acid structure]Data not publicly availableData not publicly available-

Note: The classification of clearance is based on established benchmarks where CLint < 12 µL/min/mg is considered low, 12-88 µL/min/mg is medium, and > 88 µL/min/mg is high.

Experimental Protocols

A standardized in vitro liver microsomal stability assay is a cornerstone for evaluating the metabolic fate of new chemical entities.[1][3][4] This section outlines a typical protocol for determining the half-life and intrinsic clearance of a test compound.

Liver Microsomal Stability Assay Protocol

1. Materials and Reagents:

  • Test compound and positive control compounds (e.g., testosterone, verapamil).

  • Pooled human liver microsomes (HLM).

  • Phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Acetonitrile (for reaction termination).

  • Internal standard (for LC-MS/MS analysis).

  • 96-well plates.

  • Incubator shaker (37°C).

  • Centrifuge.

  • LC-MS/MS system.

2. Procedure:

  • Preparation: Prepare stock solutions of the test compound, positive controls, and internal standard in a suitable solvent (e.g., DMSO). Dilute the HLM to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system.

  • Incubation: In a 96-well plate, add the HLM suspension to each well. Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding cold acetonitrile.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining test compound against time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the in vitro liver microsomal stability assay.

G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound & Control Stocks pre_incubation Pre-incubate Microsomes & Compound at 37°C prep_compound->pre_incubation prep_microsomes Prepare Liver Microsome Suspension prep_microsomes->pre_incubation prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubation->start_reaction incubation Incubate at 37°C with Shaking start_reaction->incubation sampling Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) incubation->sampling quenching Terminate Reaction with Cold Acetonitrile sampling->quenching centrifugation Centrifuge to Pellet Protein quenching->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_analysis Calculate t½ & Intrinsic Clearance lcms_analysis->data_analysis

Experimental workflow for the in vitro liver microsomal stability assay.

Discussion

The metabolic fate of the tetrazole ring itself can vary. Generally, tetrazoles are considered to be metabolically robust. However, the overall stability of the molecule will also depend on the other structural features and their accessibility to metabolic enzymes.

Future Directions:

To definitively assess the metabolic stability of Tetrazolo[1,5-a]pyridine-7-carboxylic acid, a head-to-head in vitro study using the protocol outlined above is recommended. This would involve direct comparison with the alternative compounds listed in the table. Such a study would provide valuable empirical data to guide further drug development efforts and validate the predicted metabolic profile of this novel scaffold. Furthermore, conducting the assay with liver microsomes from different species (e.g., rat, mouse, dog) would provide insights into potential interspecies differences in metabolism, which is crucial for preclinical to clinical translation.

References

Comparative Efficacy of Tetrazolo[1,5-a]pyridine Analogs: A Guide to Cellular vs. Biochemical Assay Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The translation of a compound's activity from a purified, controlled biochemical environment to a complex cellular system is a critical step in drug discovery. Discrepancies between biochemical and cellular assay results are common and understanding these differences is paramount for accurate lead compound selection and optimization. This guide provides a comparative analysis of the efficacy of a Tetrazolo[1,5-a]pyridine derivative in both assay formats, offering insights into its therapeutic potential and the nuances of its mechanism of action.

Data Presentation: Biochemical vs. Cellular Potency

The following tables summarize the quantitative data for TP-8A and its comparators, highlighting the differences in potency observed in biochemical and cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity (Biochemical Assay) [1]

Kinase TargetTP-8A (IC50, nM)Ibrutinib (IC50, nM)Everolimus (IC50, nM)
Bruton's Tyrosine Kinase (BTK)0.50.5>10,000
PI3Kα15>1,000>10,000
AKT125>1,000>10,000
mTORC110>1,0001.8

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the target kinase activity in a cell-free system.

Table 2: Anti-proliferative Activity in Cancer Cell Lines (Cellular Assay) [1]

Cell LineCancer TypeTP-8A (GI50, nM)Ibrutinib (GI50, nM)Everolimus (GI50, nM)
TMD8Diffuse Large B-cell Lymphoma510500
Jeko-1Mantle Cell Lymphoma815800
PC-3Prostate Cancer20>1,000150
BxPC-3Pancreatic Cancer35>1,000200

GI50 (Half-maximal growth inhibition) values represent the concentration of the compound required to inhibit 50% of cell proliferation.

Analysis of Assay Performance

The data reveals that TP-8A exhibits potent activity in both biochemical and cellular assays. Notably, its biochemical potency against BTK (IC50 = 0.5 nM) translates effectively to potent anti-proliferative activity in BTK-dependent lymphoma cell lines like TMD8 (GI50 = 5 nM) and Jeko-1 (GI50 = 8 nM).[1] This suggests good cell permeability and target engagement in a cellular context.

In contrast, while Everolimus is a potent mTORC1 inhibitor biochemically (IC50 = 1.8 nM), its anti-proliferative activity is significantly lower in the tested cell lines.[1] This discrepancy could be attributed to various factors within the cellular environment, such as drug efflux pumps, metabolic degradation, or the activation of compensatory signaling pathways that bypass mTORC1 inhibition.

Ibrutinib, a known BTK inhibitor, shows comparable biochemical and cellular potency in B-cell lymphoma lines.[1] However, its lack of activity in prostate and pancreatic cancer cell lines, where BTK is not a primary driver, highlights the importance of cellular context in determining a drug's efficacy. TP-8A's broader activity profile across different cancer cell types suggests its potential to inhibit multiple nodes in critical survival pathways, such as the PI3K/AKT/mTOR axis.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay (Biochemical)[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified protein kinases.

Methodology:

  • Reagents: Recombinant human kinases (e.g., BTK, PI3Kα, AKT1, mTORC1), kinase buffer, ATP, specific peptide or protein substrates, and test compounds (TP-8A, Ibrutinib, Everolimus).

  • Procedure: a. Recombinant kinases are incubated with serially diluted concentrations of the test compounds in a kinase reaction buffer. b. The kinase reaction is initiated by the addition of a mixture of ATP and the specific substrate. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved through various detection methods, such as luminescence-based assays (e.g., ADP-Glo), fluorescence polarization, or radioisotope labeling.[2] e. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Cell Proliferation Assay (MTT Assay - Cellular)[1]

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of test compounds in cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., TMD8, Jeko-1, PC-3, BxPC-3) are cultured in appropriate media and conditions.

  • Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with a range of concentrations of the test compounds. c. The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation. d. Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. e. Viable, metabolically active cells reduce the yellow MTT to purple formazan crystals.[3][4] f. The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO). g. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[5] h. The GI50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K BTK BTK RTK->BTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT S473 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth BTK->PI3K TP8A TP-8A TP8A->PI3K TP8A->AKT TP8A->mTORC1 TP8A->BTK

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR and BTK signaling pathways by TP-8A.

Experimental Workflows

Experimental_Workflows cluster_biochemical Biochemical Assay Workflow cluster_cellular Cellular Assay Workflow B1 Prepare Kinase, Substrate, ATP B2 Add Test Compound (e.g., TP-8A) B1->B2 B3 Incubate B2->B3 B4 Measure Kinase Activity (Phosphorylation) B3->B4 B5 Calculate IC50 B4->B5 C1 Seed Cancer Cells in 96-well plate C2 Add Test Compound (e.g., TP-8A) C1->C2 C3 Incubate (e.g., 72h) C2->C3 C4 Add MTT Reagent C3->C4 C5 Solubilize Formazan C4->C5 C6 Measure Absorbance C5->C6 C7 Calculate GI50 C6->C7

Caption: Workflow for biochemical (kinase inhibition) and cellular (MTT) assays.

References

Benchmarking Tetrazolo[1,5-a]pyridine-7-carboxylic Acid and its Analogs Against Known Anticancer and Antimicrobial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery, the quest for novel scaffolds with improved therapeutic profiles is relentless. This guide provides a comparative analysis of Tetrazolo[1,5-a]pyridine-7-carboxylic acid and its structurally related analogs, benchmarking their performance against established standards in anticancer and antimicrobial research. This objective evaluation is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential of this heterocyclic system.

The tetrazolo[1,5-a]pyridine scaffold is a key area of interest in medicinal chemistry. The tetrazole ring is a well-recognized bioisostere of a carboxylic acid, a substitution often employed to enhance a compound's pharmacokinetic properties, such as metabolic stability and cell permeability. This guide compiles and presents experimental data from various studies on tetrazolo[1,5-a]pyridine derivatives and related fused heterocyclic systems, offering insights into their potency and potential therapeutic applications.

Anticancer Activity: A Comparative Analysis

Derivatives of the tetrazolo[1,5-a]pyridine and similar fused tetrazole systems have demonstrated notable cytotoxic activity against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several analog compounds compared to the standard chemotherapeutic agent, Doxorubicin.

Compound ClassCompoundCell LineIC50 (µM)Reference CompoundCell LineIC50 (µM)
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine SulfonamidesMM131HCT 116 (Colon)0.39 - 0.6DoxorubicinHCT 116 (Colon)~0.1-1
Pyrazolo-pyridine fused tetrazolo-pyrimidines10ahMCF-7 (Breast)23.30DoxorubicinMCF-7 (Breast)~0.5-1.5
Pyrazolo-pyridine fused tetrazolo-pyrimidines10bhHEK-293 (Kidney)2.53DoxorubicinHEK-293 (Kidney)Not applicable (non-cancerous)
2,5-Dichlorothiophene-3-sulfonamide (for context)8bHeLa (Cervical)7.2 ± 1.12DoxorubicinHeLa (Cervical)~0.2-0.8
2,5-Dichlorothiophene-3-sulfonamide (for context)8bMDA-MB-231 (Breast)4.62 ± 0.13DoxorubicinMDA-MB-231 (Breast)~0.1-0.5

Antimicrobial Potential: Benchmarking Against Standard Antibiotics

Several tetrazolo[1,5-a]pyridine derivatives have been evaluated for their antimicrobial properties. The table below presents the Minimum Inhibitory Concentration (MIC) values for a representative compound from this class against various bacterial and fungal strains, compared to standard antibiotics.

Compound ClassCompoundMicroorganismMIC (µg/mL)Standard AntibioticMicroorganismMIC (µg/mL)
Trifluoromethylated triazolylpyrimidines6cStaphylococcus aureus7.81CiprofloxacinStaphylococcus aureus0.25-1
Trifluoromethylated triazolylpyrimidines6cEnterococcus faecalis7.81AmpicillinEnterococcus faecalis0.5-2
Trifluoromethylated triazolylpyrimidines6cOther microorganisms15.62-62.5---

Experimental Protocols

A summary of the key experimental methodologies cited in the comparative data is provided below to ensure a clear understanding of the presented results.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Human cancer cell lines (e.g., HCT 116, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., tetrazolo[1,5-a]pyridine derivatives) and a standard drug (e.g., Doxorubicin) for a specified period (typically 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Determination: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds and standard antibiotics are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizing the Role of Tetrazolo[1,5-a]pyridine-7-carboxylic acid in Drug Design

The following diagrams illustrate the conceptual framework and experimental workflow for evaluating compounds like Tetrazolo[1,5-a]pyridine-7-carboxylic acid.

G Bioisosteric Replacement Strategy Carboxylic Acid-Containing Drug Candidate Carboxylic Acid-Containing Drug Candidate Poor Pharmacokinetics Poor Pharmacokinetics Carboxylic Acid-Containing Drug Candidate->Poor Pharmacokinetics Metabolic Instability Metabolic Instability Carboxylic Acid-Containing Drug Candidate->Metabolic Instability Low Bioavailability Low Bioavailability Carboxylic Acid-Containing Drug Candidate->Low Bioavailability Bioisosteric Replacement Bioisosteric Replacement Carboxylic Acid-Containing Drug Candidate->Bioisosteric Replacement Tetrazolo[1,5-a]pyridine-7-carboxylic acid Tetrazolo[1,5-a]pyridine-7-carboxylic acid Bioisosteric Replacement->Tetrazolo[1,5-a]pyridine-7-carboxylic acid Improved Pharmacokinetics Improved Pharmacokinetics Tetrazolo[1,5-a]pyridine-7-carboxylic acid->Improved Pharmacokinetics Enhanced Biological Activity Enhanced Biological Activity Tetrazolo[1,5-a]pyridine-7-carboxylic acid->Enhanced Biological Activity

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole.

G Anticancer Drug Screening Workflow Compound Synthesis Compound Synthesis In Vitro Cytotoxicity Screening In Vitro Cytotoxicity Screening Compound Synthesis->In Vitro Cytotoxicity Screening MTT Assay MTT Assay In Vitro Cytotoxicity Screening->MTT Assay Cancer Cell Lines Cancer Cell Lines Cancer Cell Lines->In Vitro Cytotoxicity Screening Determine IC50 Values Determine IC50 Values MTT Assay->Determine IC50 Values Lead Compound Identification Lead Compound Identification Determine IC50 Values->Lead Compound Identification In Vivo Studies In Vivo Studies Lead Compound Identification->In Vivo Studies

Caption: Workflow for evaluating the anticancer potential of novel compounds.

References

Safety Operating Guide

Safe Disposal of Tetrazolo[1,5-a]pyridine-7-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Tetrazolo[1,5-a]pyridine-7-carboxylic acid. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This guide offers a step-by-step protocol for the safe handling and disposal of this compound.

Essential Safety Information

Proper handling and disposal of Tetrazolo[1,5-a]pyridine-7-carboxylic acid require strict adherence to safety protocols. This compound is classified as a skin sensitizer and a combustible solid. All waste containing this compound must be treated as hazardous.[1][2]

Hazard ClassificationGHS PictogramSignal WordPrecautionary StatementsStorage Class
Skin SensitizerGHS07WarningP280: Wear protective gloves/protective clothing/eye protection/face protection.11 - Combustible Solids

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)[1]To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical splash goggles[1]To protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood[1]To avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The proper disposal of Tetrazolo[1,5-a]pyridine-7-carboxylic acid waste must comply with all local, state, and federal regulations.[2] The primary recommended disposal method is incineration by a licensed hazardous waste disposal facility.[2]

1. Waste Identification and Segregation:

  • Classify all materials contaminated with Tetrazolo[1,5-a]pyridine-7-carboxylic acid as hazardous waste. This includes the pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats, gloves).[1]

  • Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents and acids.[1][3]

2. Waste Collection and Labeling:

  • Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][3]

  • The container label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "Tetrazolo[1,5-a]pyridine-7-carboxylic acid."

    • The associated hazards (e.g., Skin Sensitizer, Combustible Solid).

    • The date the waste was first added to the container.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[3]

  • The storage area should be away from sources of heat and ignition, as the compound is combustible.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide the waste manifest with accurate information about the chemical and its hazards.

  • The recommended method of disposal for pyridine-containing waste is high-temperature incineration.[2]

Spill Management:

  • Small Spills: In a well-ventilated area (preferably a chemical fume hood), absorb the spilled solid with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[1] Carefully sweep up the material and place it in the designated hazardous waste container.

  • Large Spills: Evacuate the area immediately and contact your institution's EHS department for assistance.

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Disposal of Tetrazolo[1,5-a]pyridine-7-carboxylic acid ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste as Hazardous ppe->identify segregate Segregate from Incompatible Materials (Oxidizers, Acids) identify->segregate collect Collect in a Labeled, Sealed Container segregate->collect store Store in a Designated, Well-Ventilated Area collect->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration

Caption: Disposal workflow for Tetrazolo[1,5-a]pyridine-7-carboxylic acid.

References

Essential Safety and Operational Guide for Tetrazolo[1,5-a]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling, storage, and disposal of Tetrazolo[1,5-a]pyridine-7-carboxylic acid (CAS Number: 120613-46-9).[1] The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₆H₄N₄O₂
Molecular Weight 164.12 g/mol
Form Solid
Hazard Class Skin Sensitizer
Storage Class 11 - Combustible Solids

Hazard Identification and Personal Protective Equipment (PPE)

Tetrazolo[1,5-a]pyridine-7-carboxylic acid is classified as a skin sensitizer and a combustible solid. Appropriate personal protective equipment is mandatory to prevent exposure and ensure safety.

Summary of Required Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.[2][3][4][5]To protect eyes from splashes and dust.[6]
Hand Protection Chemical-resistant gloves (nitrile or neoprene recommended). Double-gloving is advised.[7]To prevent skin contact and potential sensitization.[6][7]
Body Protection Chemical-resistant lab coat or apron.[2][7]To protect skin and personal clothing from contamination.[7]
Respiratory Protection Use in a chemical fume hood.[7] If dust is generated, a NIOSH-approved N95 or higher-level respirator should be used.[2][7]To prevent inhalation of dust or fumes.[6][7]
Foot Protection Closed-toe shoes.[7]To protect feet from spills.[7]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Always handle Tetrazolo[1,5-a]pyridine-7-carboxylic acid in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ensure that an emergency eyewash station and safety shower are readily accessible, within a 10-second travel distance from the work area.[4][7]

Handling Procedures:

  • Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to contain any dust. Avoid the formation of dust clouds.[2][3]

  • Solution Preparation: When dissolving, add the solid to the solvent slowly.

  • General Practices: Avoid contact with skin, eyes, and clothing.[2][3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4]

  • Store away from incompatible materials such as bases and strong oxidizing agents.[3][9]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Workspace in Fume Hood prep2->prep3 handle1 Weigh and Transfer Chemical prep3->handle1 handle2 Perform Experimental Work handle1->handle2 post1 Decontaminate Work Area handle2->post1 post2 Segregate and Label Waste post1->post2 dispose1 Store Waste in Designated Area post2->dispose1 dispose2 Arrange for Hazardous Waste Pickup dispose1->dispose2

Caption: Workflow for Safely Handling Tetrazolo[1,5-a]pyridine-7-carboxylic acid.

Disposal Plan

All waste containing Tetrazolo[1,5-a]pyridine-7-carboxylic acid must be treated as hazardous waste.

  • Solid Waste: Collect any solid residues, contaminated gloves, and weighing papers in a clearly labeled, sealed container for hazardous waste disposal.

  • Liquid Waste: Collect solutions in a compatible, leak-proof, and clearly labeled waste container.

  • Disposal: Dispose of all waste in accordance with institutional, local, state, and federal regulations. Do not dispose of down the drain.[2]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Spill Response:

  • Small Spills (<1 L):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, confine the spill.

    • Slowly neutralize the acidic solid with a suitable base, such as sodium bicarbonate, working from the outside in.[7]

    • Absorb the neutralized residue with an inert material (e.g., vermiculite, sand).

    • Collect the material in a sealed, labeled container for hazardous waste disposal.[7]

    • Clean the spill area with soap and water.[7]

  • Large Spills (>1 L):

    • Evacuate the laboratory immediately.[7][10]

    • Alert others and contact your institution's emergency response team or environmental health and safety office.[7]

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin thoroughly with plenty of water for at least 15 minutes.[10][11] Seek medical attention if irritation persists.[11]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][11] Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][11]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][9]

EmergencyResponse cluster_spill Chemical Spill cluster_exposure Personal Exposure cluster_fire Fire spill1 Evacuate Area spill2 Alert Supervisor/EH&S spill1->spill2 spill3 Contain Spill if Trained spill2->spill3 expo1 Remove Contaminated Clothing expo2 Flush Affected Area (15 min) expo1->expo2 expo3 Seek Medical Attention expo2->expo3 fire1 Activate Fire Alarm fire2 Evacuate fire1->fire2 fire3 Use Extinguisher if Trained fire2->fire3

Caption: Immediate Emergency Response Protocol.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.